molecular formula C11H13N5O4 B3329380 5-(4-Azido-2-nitroanilino)pentanoic acid CAS No. 58775-37-4

5-(4-Azido-2-nitroanilino)pentanoic acid

Katalognummer: B3329380
CAS-Nummer: 58775-37-4
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: DJFLVXVRVQOGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(4-Azido-2-nitroanilino)pentanoic acid is a useful research compound. Its molecular formula is C11H13N5O4 and its molecular weight is 279.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Azido-2-nitroanilino)pentanoic acid is 279.09675391 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Azido-2-nitroanilino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Azido-2-nitroanilino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-azido-2-nitroanilino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c12-15-14-8-4-5-9(10(7-8)16(19)20)13-6-2-1-3-11(17)18/h4-5,7,13H,1-3,6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFLVXVRVQOGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720923
Record name 5-(4-Azido-2-nitroanilino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58775-37-4
Record name 5-(4-Azido-2-nitroanilino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties of 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-(4-Azido-2-nitroanilino)pentanoic acid , a specialized heterobifunctional crosslinker and photoaffinity probe.

Physicochemical Characterization & Application Protocols

Executive Summary

5-(4-Azido-2-nitroanilino)pentanoic acid is a photoreactive linker belonging to the nitroaryl azide class of chemical probes. Structurally, it serves as the C5-homolog of the widely utilized SANPAH (C6) scaffold. It functions as a "molecular ruler" and heterobifunctional crosslinker, designed to map ligand-receptor interactions or conjugate biomolecules with precise spatial constraints.

Unlike simple aryl azides, the inclusion of the nitro group at the ortho position relative to the amine (and meta to the azide) serves two critical physicochemical functions:

  • Red-shifting the absorption maximum: This allows photoactivation at 320–350 nm (UV-A) or even visible light, minimizing UV-B/C damage to biological samples.

  • Stabilizing the nitrene intermediate: It modulates the reactivity of the photogenerated nitrene, influencing the ratio of C-H insertion versus ring-expansion reactions.

Physicochemical Profile

The following data characterizes the core acid form. For bioconjugation, this compound is typically activated in situ to its N-hydroxysuccinimide (NHS) ester.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name 5-[(4-azido-2-nitrophenyl)amino]pentanoic acid
Molecular Formula C₁₁H₁₃N₅O₄
Molecular Weight 279.25 g/mol
Appearance Orange to Red crystalline powder
Solubility Organic: Soluble in DMSO, DMF, Methanol (>10 mg/mL)Aqueous: Poor solubility at acidic pH; soluble at pH > 5.5 (as carboxylate salt)

(Absorption)
Band I: ~260–270 nm (Aromatic)Band II: ~460–480 nm (Nitroaniline charge transfer)
Activation Wavelength 320 nm – 365 nm (Optimal); Can be activated by visible light (low efficiency)
pKa (Carboxyl) ~4.6 – 4.8 (Estimated)
Spacer Length ~14.5 Å (Extended conformation, Azide to Carboxyl)
Thermal Stability Stable < 70°C. Decomposes rapidly > 90°C (Azide thermolysis)

Mechanistic Photochemistry

The utility of this compound relies on the light-induced decomposition of the aryl azide group. This process is not a single-step reaction but a bifurcation of pathways determined by the solvent environment and wavelength.

The Nitrene Singlet vs. Triplet State

Upon irradiation at 320–350 nm, the aryl azide ejects molecular nitrogen (


) to form a singlet nitrene .
  • Singlet Nitrene (

    
    ):  Highly electrophilic. It can insert directly into O-H or N-H bonds (nucleophilic trapping) or rearrange.
    
  • Ring Expansion: In aqueous solution, the singlet nitrene rapidly rearranges into a 1,2-didehydroazepine (a seven-membered ring ketenimine). This intermediate is the primary species responsible for labeling nucleophiles (e.g., amines on proteins).

  • Triplet Nitrene (

    
    ):  If the singlet undergoes intersystem crossing, the triplet state acts as a diradical, capable of C-H insertion. The ortho-nitro group facilitates intersystem crossing, enhancing the efficiency of labeling hydrophobic pockets compared to non-nitro aryl azides.
    
Visualization: Photochemical Activation Pathway

Photochemistry Start Aryl Azide (Ground State) Excited Excited State (hv absorption) Start->Excited UV (320-350nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Azepine Benzazirine / Keteneimine Nitrene->Azepine Ring Expansion (Dominant in H2O) Product Covalent Adduct (Crosslink) Nitrene->Product C-H Insertion (Minor Path) Azepine->Product Nucleophilic Attack (e.g., Lysine-NH2)

Figure 1: Photochemical cascade of the nitroaryl azide moiety. In aqueous buffers, the ring-expansion pathway to the dehydroazepine intermediate dominates, favoring reaction with nucleophiles.

Experimental Protocols

A. Activation (Synthesis of NHS-Ester)

Since the free acid is not reactive toward amines, it must be activated. This is typically done in situ or immediately prior to use to prevent hydrolysis.

Reagents:

  • 5-(4-Azido-2-nitroanilino)pentanoic acid (Compound 1 )

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dry DMF or DMSO.

Protocol:

  • Dissolve 1 in dry DMF to a concentration of 50 mM.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

  • Incubate at room temperature in the dark for 1–2 hours.

  • Validation: Monitor via TLC (silica, 5% MeOH in DCM). The product (NHS ester) will be less polar than the starting acid.

  • Usage: Use this stock immediately for protein conjugation.

B. Two-Step Heterobifunctional Crosslinking

This workflow describes labeling a "Bait" protein to map its interaction with a "Prey" protein.

Step 1: Dark Conjugation (Amine Targeting)

  • Dilute the Bait protein to 1–5 mg/mL in PBS (pH 7.4) . Note: Avoid Tris or Glycine buffers as they compete with the reaction.

  • Add the activated NHS-ester (from Protocol A) to the protein at a 10–20 molar excess .

  • Incubate for 1 hour at Room Temperature or 4°C in the dark .

  • Purification: Remove excess crosslinker using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in PBS. The protein is now "photo-activated."

Step 2: Photo-Crosslinking (Binding & Capture)

  • Incubate the labeled Bait with the Prey protein/lysate to allow complex formation (30–60 mins).

  • Place the sample in a clear glass or quartz vial (borosilicate glass filters <300nm, which is desirable).

  • Irradiate with a UV lamp (365 nm , ~5–10 mW/cm²) for 5–15 minutes.

    • Distance: Keep lamp 5–10 cm from sample.

    • Cooling: Keep samples on ice to prevent thermal denaturation.

  • Analysis: Analyze via SDS-PAGE/Western Blot. Look for a mass shift corresponding to the Bait-Prey complex.

Visualization: Labeling Workflow

Workflow Step1 1. Activation (Acid -> NHS Ester) Step2 2. Dark Conjugation (NHS Ester + Bait Protein) Step1->Step2 EDC/NHS Step3 3. Purification (Remove free probe) Step2->Step3 Desalting Step4 4. Binding Equilibrium (Bait + Prey) Step3->Step4 Incubation Step5 5. UV Irradiation (365nm, 10 min) Step4->Step5 Flash Photolysis

Figure 2: Step-by-step workflow for using the probe in protein interaction mapping.

Critical Analysis & Troubleshooting

The "Molecular Ruler" Effect

The choice between the pentanoic (C5) and hexanoic (C6, SANPAH) derivatives is often driven by the steric depth of the binding pocket.

  • C5 Spacer: Slightly more rigid; suitable for surface lysines or shallow pockets.

  • C6 Spacer: Provides extra flexibility (~1.25 Å longer), allowing the nitrene to reach nucleophiles further from the binding interface.

  • Recommendation: If labeling efficiency with SANPAH is low, switching to the C5 analog can reduce non-specific "flopping" of the label, potentially increasing specificity for proximal residues.

Scavenger Sensitivity

The nitrene intermediate is sensitive to reducing agents.

  • Avoid: DTT or Mercaptoethanol during the photolysis step. These will quench the nitrene immediately.

  • Buffer Compatibility: Phosphate, HEPES, and MOPS are compatible. Tris is compatible only during the photolysis step (as the NHS reaction is already complete), but the nitrene can insert into Tris, reducing efficiency.

Spectral Overlap

The nitroaniline chromophore absorbs up to ~480 nm.

  • Visual Check: The labeled protein should appear slightly yellow/orange.

  • Quantification: You can estimate the degree of labeling (DOL) by measuring absorbance at 475 nm using the extinction coefficient of the nitroaniline core (

    
    ).
    

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512.

  • Staros, J. V. (1982). N-Hydroxysulfosuccinimide active esters: Bis(N-hydroxysulfosuccinimide) esters of two dicarboxylic acids are hydrophilic, membrane-impermeant, protein cross-linkers. Biochemistry, 21(17), 3950–3955.

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296–1312.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: SANPAH and Nitrophenyl Azides. (Reference for spectral properties of the homolog class).

Illuminating Interactions: A Technical Guide to Photo-Reactive Crosslinkers in Chemoproteomics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Transient Interactions

In the landscape of drug discovery and structural biology, the "lock and key" model is an oversimplification. Proteins exist in dynamic equilibrium, often engaging in transient, low-affinity interactions that dissolve during traditional purification methods like Co-IP. Photo-reactive crosslinkers (photo-affinity labeling or PAL) bridge this gap by converting transient non-covalent interactions into stable covalent bonds upon irradiation, allowing for rigorous downstream analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This guide dissects the chemistry, application, and rigorous validation of these tools, moving beyond basic textbook definitions to the practical realities of the bench.

The Chemical Engine: Mechanism & Selection

The choice of photo-reactive group (PRG) dictates the resolution, specificity, and toxicity of your experiment. While historical literature cites Aryl Azides frequently, modern chemoproteomics has largely shifted toward Diazirines.[1]

Comparative Analysis of Photo-Reactive Groups
FeatureAryl Azides Benzophenones Diazirines (Gold Standard)
Reactive Intermediate Nitrene (short-lived)Triplet DiradicalCarbene (highly reactive)
Activation Wavelength <300 nm (Simple) / ~365 nm (Fluorinated)350–360 nm~360 nm (Long-wave UV)
Reaction Preference Nucleophiles (Ring expansion issues)C-H bonds (Methionine preference)Non-specific C-H, N-H, O-H insertion
Reversibility IrreversibleReversible (Can relax & re-excite)Irreversible
Steric Footprint SmallLarge (Bulky hydrophobic)Minimal (Closest to methyl group)
Key Limitation Low efficiency; UV damage to proteinSteric hindrance; non-specific hydrophobic bindingSynthesis complexity
The Diazirine Mechanism

Diazirines are preferred because they generate a carbene intermediate upon irradiation at 365 nm. Carbenes are unique in their ability to perform rapid insertion reactions into unactivated C-H bonds, capturing interactions with "zero-length" precision (approx. 11 Å from the probe center).

Critical Insight: Unlike Benzophenones, which can relax back to the ground state if they don't find a target (reducing background but potentially missing transient binders), the Diazirine-generated carbene is a "use it or lose it" species. It either crosslinks immediately or is quenched by water.

DiazirineMechanism Diazirine Diazirine Probe (Ground State) Carbene Reactive Carbene (Singlet State) Diazirine->Carbene N2 Release UV UV Irradiation (~365 nm) UV->Diazirine Insertion C-H / N-H / O-H Insertion Carbene->Insertion < 1 ns Quench Reaction with H2O (Scavenging) Carbene->Quench No Target Found Crosslink Stable Covalent Adduct Insertion->Crosslink

Figure 1: The Diazirine Activation Pathway. Note the competition between productive insertion and solvent quenching.

Strategic Workflow: Chemoproteomics

The success of a PAL experiment relies on the "Design-Synthesis-Test" cycle. The workflow below outlines a standard Target Deconvolution experiment, where a small molecule drug is derivatized with a diazirine and an alkyne handle (for Click chemistry).

The "Silent" Control

Expert Tip: Always include a Competition Control . Pre-incubate samples with a 10x-50x excess of the unlabeled parent compound. A true target will show significantly reduced signal in the competition sample, whereas non-specific binders (sticky proteins) will remain labeled.

PAL_Workflow cluster_0 Phase 1: Live Cell Labeling cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Analysis Incubation Probe Incubation (Physiological Conditions) UV_Step UV Irradiation (365nm, 10 min, on Ice) Incubation->UV_Step Lysis Cell Lysis (RIPA/Urea) UV_Step->Lysis Click CuAAC Click Reaction (Biotin-Azide) Lysis->Click PullDown Streptavidin Enrichment Click->PullDown Wash Stringent Washing (SDS/Urea) PullDown->Wash Digest On-Bead Tryptic Digestion Wash->Digest LCMS LC-MS/MS (LFQ or TMT) Digest->LCMS

Figure 2: End-to-End Chemoproteomics Workflow. Critical steps for signal-to-noise optimization are the UV irradiation (on ice) and stringent washing.

Validated Protocol: Live-Cell Target Profiling

Methodology adapted from Smith et al. (2021) and standard industry practices for diazirine probes.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Probe: Diazirine-functionalized small molecule (1–10 µM final).

  • Competitor: Unlabeled parent molecule (50–100 µM).

  • UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Do not use 254 nm (DNA damage/cell death).

  • Lysis Buffer: 1% SDS in PBS (SDS is crucial to solubilize membrane proteins).

  • Click Reagents: Biotin-Azide, CuSO4, TCEP (fresh), TBTA ligand.

Step-by-Step Methodology
Step 1: Pulse and Competition
  • Seed HEK293T cells (or relevant line) to 80-90% confluency.

  • Competition Group: Pre-treat with 50x excess unlabeled parent compound for 30 min at 37°C.

  • Probe Group: Add Diazirine probe (e.g., 5 µM) to both groups. Incubate 1–2 hours at 37°C.

    • Why? Allows the probe to reach equilibrium binding.

Step 2: Photo-Activation (The Critical Step)
  • Wash cells 2x with cold PBS to remove unbound probe.

  • Replace with cold PBS. Place culture dish on ice .

  • Irradiate at 365 nm for 10 minutes.

    • Distance: Keep lamp ~5-10 cm from cells.

    • Mechanism Check: Ice prevents thermal heating from the lamp, which can cause protein aggregation. 365 nm activates the diazirine without damaging aromatic amino acids (Trp/Tyr/Phe absorb <280 nm).

Step 3: Lysis and Click Chemistry
  • Scrape cells, pellet, and lyse in 1% SDS/PBS. Sonication may be required for nuclear targets.

  • Normalize protein concentration (BCA Assay) to 1–2 mg/mL.

  • Click Reaction Mix: Add in order:

    • 100 µM Biotin-Azide

    • 1 mM TCEP (Reduces disulfides and Cu(II))

    • 100 µM TBTA (Stabilizes Cu(I))

    • 1 mM CuSO4

  • Incubate 1 hour at RT with rotation.

Step 4: Enrichment & Digestion
  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess free Biotin-Azide.

  • Resuspend in 8M Urea.

  • Incubate with Streptavidin-Agarose beads (2 hours).

  • Stringent Wash: 1% SDS (3x), 4M Urea (3x), PBS (3x).

    • Why? Removes non-covalent binders. Only the covalent probe-target adducts remain.

  • Perform On-Bead Tryptic Digestion and proceed to LC-MS/MS.

Troubleshooting & Optimization

Even with robust protocols, PAL experiments can fail. Use this diagnostic table.

ObservationProbable CauseCorrective Action
High Background (Sticky) Probe hydrophobicity or insufficient washingIncrease SDS wash stringency; lower probe concentration.
No Signal (Even for + Control) Inefficient Click reaction or UV quenchingUse fresh TCEP; ensure UV source is actually 365 nm (check bulb output).
Cell Death during Labeling UV toxicity or probe toxicityEnsure UV is >300 nm; keep cells on ice; titrate probe.
Competition Ratio Poor Competitor affinity is too low or probe conc. too highIncrease pre-incubation time of competitor; lower probe concentration to < Kd.

References

  • Burton, N. R., Kim, P., & Backus, K. M. (2021).[2] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Link

  • Smith, E., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science. Link

  • Robin, X., et al. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.[3] Nature Methods.[3] Link

  • Dubois, G., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking. Nature Communications.[4][3] Link

Sources

In-Depth Technical Guide: Applications and Mechanisms of 5-(4-Azido-2-nitroanilino)pentanoic Acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and chemical biology, identifying the precise molecular targets of bioactive compounds is a paramount challenge. As an application scientist specializing in bioconjugation and photoaffinity labeling (PAL), I frequently rely on specialized heterobifunctional building blocks to bridge the gap between synthetic chemistry and target deconvolution.

5-(4-Azido-2-nitroanilino)pentanoic acid is a highly specialized photoreactive precursor. It combines a red-shifted aryl azide with a flexible aliphatic spacer, making it an indispensable tool for custom photoaffinity probe synthesis, heterobifunctional crosslinking, and advanced biomaterial functionalization.

Chemical Anatomy & Mechanistic Principles

To utilize this molecule effectively, we must understand the causality behind its structural design. The molecule is functionally divided into two critical domains:

The Photoreactive Core (4-Azido-2-nitroanilino group)

Standard unsubstituted phenyl azides require deep UV light (~250–280 nm) for activation. This overlaps with the absorption spectra of aromatic amino acids (tryptophan, tyrosine) and nucleic acids, leading to severe target degradation and high background noise ()[1].

The addition of the electron-withdrawing nitro group and the electron-donating anilino group creates a "push-pull" electronic system. This shifts the absorption maximum (


) to the near-UV/visible region (320–350 nm) ()[2]. Irradiation at these biologically benign wavelengths releases nitrogen gas (

) and generates a highly reactive singlet/triplet nitrene (or nitrenium ion, depending on the microenvironment) that rapidly inserts into adjacent C-H or N-H bonds of the target protein ()[3].

PhotochemicalPathway A 5-(4-Azido-2-nitroanilino) pentanoic acid B Singlet/Triplet Nitrene + N2 gas A->B UV Light (320-350 nm) Red-shifted activation C Covalent Crosslink (C-H / N-H Insertion) B->C Rapid insertion into target protein

Photochemical activation of the aryl azide group to form a reactive nitrene for covalent crosslinking.

The Pentanoic Acid Spacer

The 5-carbon aliphatic chain serves a dual purpose. First, it provides a flexible ~15 Å spacer arm, allowing the photoreactive nitrene to reach the target protein's backbone without steric hindrance from the bait ligand ()[4]. Second, the terminal carboxylic acid is chemically inert under physiological conditions but can be selectively activated (e.g., via EDC/NHS chemistry) to form a stable amide bond with primary amines[4].

Core Applications in Research & Drug Development
  • Photoaffinity Labeling (PAL) for Target Deconvolution: The primary use of this compound is to identify unknown protein targets of small-molecule drugs. The pentanoic acid is conjugated to the drug (the "bait"). The resulting complex is incubated with cell lysate, irradiated with UV light, and the covalently trapped target is isolated for mass spectrometry.

  • Synthesis of Heterobifunctional Crosslinkers: It serves as the direct synthetic precursor for crosslinkers similar to Sulfo-SANPAH (which utilizes a hexanoic acid spacer). These are critical for conjugating proteins to biomaterials, such as functionalizing polymeric polyacrylamide hydrogels for cell adhesion studies ()[5].

Quantitative Data: Physicochemical Properties & Comparative Analysis

When designing an experiment, selecting the correct spacer length and reactive group is critical. Below is a comparative analysis of 5-(4-Azido-2-nitroanilino)pentanoic acid against common commercial analogs.

Property / Crosslinker5-(4-Azido-2-nitroanilino)pentanoic acidSulfo-SANPAH (Hexanoic Analog)ANB-NOS
Molecular Weight 279.25 g/mol 492.40 g/mol 305.20 g/mol
Spacer Length ~15.0 Å18.2 Å7.7 Å
Reactive Group 1 Carboxylic Acid (Requires Activation)NHS Ester (Amine-Reactive)NHS Ester (Amine-Reactive)
Reactive Group 2 Aryl Azide (Photoreactive)Aryl Azide (Photoreactive)Aryl Azide (Photoreactive)
Activation Wavelength 320–350 nm320–350 nm320–350 nm
Primary Application Custom PAL probe synthesisBiomaterial surface functionalizationShort-range protein crosslinking
Experimental Methodologies: Self-Validating Protocols

As a best practice in bioconjugation, every step of the workflow must be verifiable. Below is the field-proven protocol for synthesizing a photoaffinity probe using 5-(4-Azido-2-nitroanilino)pentanoic acid and executing a target capture experiment.

PALWorkflow Step1 1. Probe Synthesis Activate pentanoic acid (EDC/NHS) & conjugate to bait ligand Step2 2. Target Incubation Equilibrate bait-probe with complex protein lysate Step1->Step2 Step3 3. Photoactivation Irradiate at 320-350 nm to covalently trap target Step2->Step3 Step4 4. Enrichment & Analysis Isolate complex & identify via LC-MS/MS Step3->Step4

Step-by-step workflow for Photoaffinity Labeling (PAL) using the photoreactive probe.

Stage 1: EDC/NHS Activation of the Pentanoic Acid
  • Step 1: Dissolve 5-(4-Azido-2-nitroanilino)pentanoic acid in anhydrous DMSO to a concentration of 100 mM.

  • Step 2: Add 1.2 molar equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-hydroxysuccinimide).

  • Step 3: Incubate at room temperature for 2 hours in the dark.

  • Causality: The carboxylic acid is inherently unreactive towards amines. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate, which is immediately trapped by NHS to form a stable, amine-reactive NHS ester[4].

  • Self-Validation System: Monitor the reaction via LC-MS. The mass shift from the free acid to the NHS ester confirms successful activation. Do not proceed to conjugation until >90% conversion is observed.

Stage 2: Bait Conjugation
  • Step 1: Add the activated NHS-ester solution to a primary amine-containing bait ligand (e.g., a small molecule drug) dissolved in a slightly basic buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0).

  • Step 2: Incubate for 2–4 hours at room temperature in the dark.

  • Causality: The slightly basic pH ensures that the target primary amine is deprotonated and highly nucleophilic, facilitating a rapid attack on the NHS ester to form a stable amide bond[4].

  • Self-Validation System: Perform a mock reaction (buffer only, no bait ligand) in parallel to determine the baseline hydrolysis rate of the NHS ester.

Stage 3: Photo-crosslinking and Target Capture
  • Step 1: Equilibrate the conjugated bait-probe with the biological sample (e.g., cell lysate) for 30 minutes at 4°C in the dark.

  • Step 2: Irradiate the sample using a UV lamp (320–350 nm) for 5–15 minutes on ice.

  • Step 3: Lyse, enrich the complex via affinity chromatography, and analyze via LC-MS/MS.

  • Causality: Incubation in the dark allows the bait to find its thermodynamic binding pocket. Subsequent irradiation generates the nitrene, which covalently bonds to the nearest amino acid residue in the binding pocket before the ligand can dissociate[3].

  • Self-Validation System: Always run a "No UV" negative control. Analyze the lysate via SDS-PAGE or Western blot. The appearance of a high-molecular-weight adduct exclusively in the UV-irradiated lane validates that the crosslinking is photochemically driven and not an artifact of non-specific chemical reactivity.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Application Workflows for 5-(4-Azido-2-nitroanilino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structural biology and drug development, mapping transient protein-protein interactions and receptor-ligand binding interfaces requires highly specialized chemical probes. 5-(4-Azido-2-nitroanilino)pentanoic acid serves as a potent heterobifunctional photoaffinity linker. By combining an amine-reactive precursor (the pentanoic acid aliphatic chain) with a photoreactive moiety (the 4-azido-2-nitroanilino group), this molecule enables the spatial and temporal capture of dynamic biological complexes.

This whitepaper provides an in-depth analysis of the solubility dynamics, stability constraints, and causal mechanisms governing the use of this probe. It is designed to equip application scientists and researchers with self-validating protocols to ensure high-yield, reproducible photo-crosslinking.

Mechanistic Anatomy & Causality of the Probe

To master the handling of 5-(4-Azido-2-nitroanilino)pentanoic acid, one must understand the causality behind its structural design. The molecule is functionally divided into two domains:

  • The Pentanoic Acid Spacer: A 5-carbon aliphatic chain terminating in a carboxylic acid. This chain provides a ~6 Å spacer arm, minimizing steric hindrance during crosslinking. The carboxylate can be activated via EDC/NHS chemistry to conjugate covalently with primary amines (e.g., lysine residues) in the dark.

  • The 4-Azido-2-Nitroanilino Headgroup: This is the photo-responsive engine. Unmodified aryl azides typically require harsh, short-wave UV light (~265 nm) for activation, which can induce severe phototoxicity and non-specific damage to biological samples. The strategic placement of the electron-withdrawing nitro group ortho to the amine induces a bathochromic shift (red-shift) in the absorption spectrum. This shifts the activation wavelength (

    
    ) to the near-UV/visible range (350–460 nm), allowing for efficient photolysis under conditions that preserve protein integrity[1].
    

Upon irradiation, the azide rapidly extrudes nitrogen gas (


) to form a highly reactive singlet nitrene . If the nitrene is in close proximity to a target molecule, it undergoes rapid insertion into C-H or N-H bonds, forming a permanent covalent crosslink[2].

Mechanism A 5-(4-Azido-2-nitroanilino) pentanoic acid B Irradiation (350-460 nm) A->B C Singlet Nitrene (Highly Reactive) B->C - N2 Gas D C-H / N-H Insertion (Stable Crosslink) C->D Direct Insertion E Intersystem Crossing C->E G Ring Expansion (Keteneimine Side-Product) C->G Rearrangement (Aqueous Quenching) F Triplet Nitrene (Radical Reactions) E->F F->D Hydrogen Abstraction

Figure 1: Photolysis pathway of the nitroaryl azide group leading to covalent crosslinking.

Solubility Dynamics

The physicochemical profile of 5-(4-Azido-2-nitroanilino)pentanoic acid is dominated by the highly conjugated, hydrophobic nitroaromatic ring. While the terminal carboxylic acid imparts slight polarity, the free acid form is virtually insoluble in aqueous buffers at neutral pH.

The Causality of Solvation: Attempting to dissolve the dry powder directly into an aqueous buffer forces the hydrophobic aromatic rings to undergo


 stacking, leading to irreversible aggregation and precipitation. To overcome this thermodynamic barrier, the compound must first be solvated in a polar, aprotic organic solvent (such as anhydrous DMSO or DMF). These solvents disrupt intermolecular hydrogen bonding and fully solvate the aromatic rings. Once fully dissolved at a high stock concentration, the solution can be rapidly diluted into an aqueous buffer, trapping the molecules in a metastable, soluble state suitable for biological assays.
Quantitative Solubility Profile
Solvent / BufferMax ConcentrationSolvation StateCausal Notes & Recommendations
Anhydrous DMSO

50 mM
Fully Soluble (Clear, deep red/orange)Primary Choice. Ensures complete disruption of hydrophobic stacking. Use anhydrous grade to prevent premature degradation.
Anhydrous DMF

50 mM
Fully SolubleAlternative to DMSO. Must be amine-free to prevent side reactions during downstream EDC/NHS activation.
PBS (pH 7.4) < 0.1 mM (Direct)Insoluble / PrecipitatesDirect addition causes aggregation. Must be introduced via DMSO stock dilution.
Aqueous Buffer (via DMSO) ~1-2 mMMetastable SolutionFinal organic solvent concentration should not exceed 5% v/v to prevent protein denaturation.

Stability Constraints & Degradation Pathways

Maintaining the integrity of the nitroaryl azide is the most critical factor in achieving reproducible crosslinking. The molecule is susceptible to three primary vectors of degradation:

  • Photolytic Degradation: Due to the deliberate red-shift caused by the nitro group, the azide is exquisitely sensitive to ambient laboratory lighting (especially fluorescent lights, which emit trace UV and blue light). Rule: All handling must be performed in the dark, under a photographic safe-light (red light), or in foil-wrapped vessels.

  • Chemical Reduction: The azide group (

    
    ) is easily reduced to a primary amine (
    
    
    
    ) by common biochemical reducing agents. The presence of Dithiothreitol (DTT),
    
    
    -mercaptoethanol (BME), or TCEP will transfer electrons to the azide, releasing
    
    
    and destroying its photoreactivity[3]. Rule: Exclude all reducing agents from buffers prior to photolysis.
  • Thermal Decomposition: Aryl azides can undergo slow thermal decomposition (Curtius rearrangement) at room temperature over extended periods. Rule: Store the lyophilized powder desiccated at -20°C.

Stability Summary
Environmental FactorImpact on IntegrityHalf-life / StatusRequired Intervention
Ambient Light Premature photolysis to nitreneMinutes to HoursHandle under red safe-light; wrap tubes in foil.
Reducing Agents (DTT) Reduction of azide to amine< 5 MinutesStrictly use reducing-agent-free buffers.
Aqueous Storage Hydrolysis / AggregationDays (at 4°C)Prepare aqueous dilutions immediately before use.
Dry Storage (-20°C) Stable> 12 MonthsStore desiccated; equilibrate to RT before opening.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. This workflow details the activation of the pentanoic acid tail, conjugation to a bait protein, and subsequent photo-crosslinking to a target receptor[4].

Phase 1: Reagent Preparation & Activation
  • Equilibration: Remove the vial of 5-(4-Azido-2-nitroanilino)pentanoic acid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents atmospheric condensation from introducing water, which would hydrolyze downstream activation esters).

  • Solvation: Dissolve the powder in anhydrous DMSO to a final concentration of 50 mM.

    • Validation Check: The solution must be completely clear and deep red/orange. Any turbidity indicates moisture contamination or incomplete solvation.

  • NHS-Ester Formation: Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS to the DMSO stock. Incubate for 1 hour at room temperature in the dark.

Phase 2: Bait Protein Conjugation
  • Conjugation: Add the activated NHS-ester to a solution of your bait protein (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains

    
     5% v/v. Incubate for 2 hours at room temperature in the dark.
    
  • Purification: Remove unreacted linker using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS.

    • Validation Check: Measure the UV-Vis absorbance of the purified protein. A distinct absorption peak at ~400-460 nm confirms the successful covalent attachment of the intact nitroaryl azide group to the bait protein.

Phase 3: Photo-Crosslinking
  • Complex Formation: Mix the conjugated bait protein with the target interacting protein (or cell lysate). Incubate in the dark to allow the biological complex to reach equilibrium.

  • Irradiation: Expose the mixture to a UV/Vis lamp (365 nm or 460 nm) for 5 to 15 minutes on ice. (Causality: Performing this on ice mitigates localized heating from the lamp, preserving the native conformation of the protein complex).

  • Analysis: Quench the reaction by adding standard SDS-PAGE sample buffer (which may now safely contain DTT) and analyze via Western Blot.

    • Validation Check: The appearance of a high-molecular-weight band corresponding to the combined mass of the bait and target proteins confirms successful crosslinking.

Protocol Step1 Dry Storage (-20°C, Dark) Step2 Equilibrate to RT (Desiccated) Step1->Step2 Step3 Dissolve in Anhydrous DMSO Step2->Step3 Prevent Condensation Step4 EDC/NHS Activation (Form Reactive Ester) Step3->Step4 Step5 Conjugate to Protein (Aqueous Buffer) Step4->Step5 < 5% DMSO Final Vol Step6 Photolyze Complex (365-460 nm) Step5->Step6 Dark Incubation

Figure 2: End-to-end workflow from reagent storage to final photo-crosslinking.

Conclusion

5-(4-Azido-2-nitroanilino)pentanoic acid is a highly effective tool for mapping protein-protein interactions, provided its physicochemical limitations are strictly managed. By respecting its absolute requirement for initial organic solvation, aggressively protecting it from ambient light and reducing agents, and utilizing the red-shifted photolysis window, researchers can achieve robust, artifact-free covalent capture of transient biological complexes.

References

  • Covalent cross-linking of a photoactive derivative of calcitonin to human breast cancer cell receptors.PubMed / National Institutes of Health (NIH).
  • Fixation and Visualization of Full Protein Corona on Lipid Surface of Composite Nanoconstruction.MDPI.
  • New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.American Chemical Society (ACS).
  • Protein–Polymer Conjugation via Ligand Affinity and Photoactivation of Glutathione S-Transferase.PubMed Central (PMC) / NIH.

Sources

Advanced Photoconjugation: The Aryl Azide System

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Bioconjugation and Photoaffinity Labeling

Executive Summary

Aryl azides remain a cornerstone of bioconjugation and photoaffinity labeling (PAL) due to their small size and synthetic accessibility. However, their utility is often compromised by a misunderstanding of their complex photophysics. This guide moves beyond basic textbook definitions to address the singlet-triplet dichotomy, the critical role of fluorination in preventing ring expansion, and the experimental rigor required to distinguish genuine interactions from non-specific background labeling.

Part 1: Mechanistic Foundations

The Nitrene Divergence

The efficacy of an aryl azide relies entirely on the fate of the nitrene intermediate generated upon UV irradiation. Contrary to simplified models, the process is not a single linear pathway.

When an aryl azide absorbs a photon (typically


 nm for simple phenyl azides, shifted to 

nm with substitution), it expels molecular nitrogen (

) to form a singlet nitrene .[1][2][3] This species is highly electrophilic and capable of the desired reaction: concerted insertion into C-H or N-H bonds.

The Failure Mode (Ring Expansion): In non-fluorinated phenyl azides, the singlet nitrene is unstable. It rapidly rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine) intermediate. This ring-expanded species is a long-lived electrophile that reacts preferentially with nucleophiles (e.g., lysine


-amines, cysteine thiols) rather than inserting into the hydrophobic core of a target protein. This leads to high non-specific background labeling.

The Solution (Fluorination): Perfluorophenyl azides (PFPAs / TFP-azides) resist this rearrangement. The electronegative fluorine atoms stabilize the singlet nitrene and raise the activation energy for ring expansion. This forces the system to favor C-H insertion, significantly improving labeling efficiency and specificity.

Visualization: The Photochemical Decision Tree

ArylAzideMechanism cluster_fluorine Effect of Fluorination (TFP) Azide Aryl Azide (Ar-N3) Excited Excited State (S1) Azide->Excited hv (UV) Singlet Singlet Nitrene (S1) Excited->Singlet -N2 Triplet Triplet Nitrene (T1) Singlet->Triplet Intersystem Crossing (ISC) Insertion C-H Insertion (Desired Product) Singlet->Insertion Concerted Insertion (Fast) Expansion Benzazirine / Dehydroazepine Singlet->Expansion Ring Expansion (Favored in Phenyl Azides) Triplet->Insertion H-Abstraction (Radical) NucAttack Nucleophilic Attack (Non-Specific Labeling) Expansion->NucAttack + Nucleophile (R-NH2, R-SH)

Figure 1: The photochemical fate of aryl azides.[3] Fluorination (TFP) blocks the "Ring Expansion" pathway, forcing the reaction toward the desired C-H insertion.

Part 2: Structural Evolution & Selection

Selecting the correct azide moiety is more important than the irradiation condition.

FeatureSimple Phenyl AzideHydroxyphenyl AzideTetrafluorophenyl (TFP) Azide
Activation

~250–280 nm (UV-C)~270–290 nm (Iodinatable)~300–350 nm (UV-A/B)
Primary Intermediate Singlet Nitrene

Dehydroazepine
Singlet NitreneStabilized Singlet Nitrene
C-H Insertion Efficiency Low (< 10%)ModerateHigh (> 50%)
Major Side Reaction Ring expansion (Nucleophile targeting)-ISC to Triplet (minor)
Biological Utility Obsolete for complex mixturesUsed for radio-iodinationGold Standard for PAL

Scientist's Note: Do not use simple phenyl azides for mapping binding pockets unless you specifically intend to target nucleophilic residues. For unbiased mapping of hydrophobic pockets, TFP azides are strictly required [1, 2].

Part 3: Experimental Protocol (Self-Validating)

This protocol assumes the use of a TFP-azide probe for identifying a drug-binding protein in a cell lysate.

Phase 1: Preparation & Incubation
  • Lysate Prep: Prepare proteome at 1–2 mg/mL in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris, Glycine) if using non-fluorinated azides, though TFP is more robust.

  • Probe Addition: Add the photo-probe at varying concentrations (e.g., 100 nM, 1 µM, 10 µM). Keep DMSO concentration < 1%.

  • Competition Control (Critical): In parallel samples, add 100x excess of the soluble, non-photoactive parent drug. Why? If the signal is not ablated by the parent drug, the binding is non-specific.

  • Dark Control: Reserve one sample wrapped in foil. Why? To prove that labeling is light-dependent and not a result of thermal reactivity.

Phase 2: Irradiation
  • Vessel Selection: Use borosilicate glass or quartz vials. Do not use standard polystyrene 96-well plates as they absorb UV light below 300 nm and can leach plasticizers.

  • Cooling: Place samples on ice or a cooled stage (4°C). Why? Photolysis generates local heat; thermal denaturation of the protein will alter the binding pocket shape before labeling occurs.

  • Light Source:

    • For TFP Azides: 365 nm high-intensity LED or Mercury Arc lamp with a long-pass filter.

    • Duration: 1–5 minutes (LED) or 10–20 minutes (Handheld lamp).

    • Note: Flash photolysis (high power, ms duration) is superior to continuous wave irradiation as it outcompetes diffusion rates.

Phase 3: Post-Processing & Analysis
  • Quenching: No chemical quench is strictly necessary for the nitrene (it reacts nanoseconds after light stops), but adding a scavenger like glutathione (10 mM) immediately after irradiation can neutralize any remaining long-lived electrophiles.

  • Click Chemistry (if applicable): If the probe has an alkyne handle, perform CuAAC to attach a biotin or fluorophore tag.

  • Readout: SDS-PAGE followed by Western Blot (streptavidin) or In-Gel Fluorescence.

Visualization: The Experimental Workflow

Workflow Prep 1. Incubation (Probe + Lysate) UV 2. UV Irradiation (365nm, 4°C, Glass Vial) Prep->UV Control Competition Control (+100x Parent Drug) Control->UV Parallel Click 3. Click Reaction (Attach Reporter) UV->Click Analysis 4. SDS-PAGE / MS (Validate Specificity) Click->Analysis

Figure 2: Step-by-step workflow for photoaffinity labeling. The "Competition Control" is the primary validation step.

Part 4: Troubleshooting & Optimization

Issue: High Background Labeling

  • Cause: Long irradiation times causing protein damage or non-specific radical generation.

  • Fix: Perform a time-course experiment (30s, 1m, 2m, 5m). Select the shortest time that yields a signal. Switch to TFP azides if using phenyl azides.

Issue: No Signal Observed

  • Cause 1 (Inner Filter Effect): The protein or buffer absorbs the UV light before it hits the probe.

  • Fix: Reduce protein concentration or use a thinner path length (e.g., overhead irradiation in a shallow dish rather than through the side of a vial).

  • Cause 2 (Oxygen Quenching): While singlet nitrenes are not quenched by

    
    , the triplet state (formed via ISC) is.
    
  • Fix: Degas the solution with Argon/Nitrogen for 10 minutes prior to irradiation.

Issue: "Smearing" on Western Blot

  • Cause: Protein aggregation due to UV-induced crosslinking or heating.

  • Fix: Ensure strict temperature control (4°C). Reduce UV intensity.

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969).[4] Affinity Labelling of Antibodies with Aryl Nitrene as Reactive Group.[4] Nature, 224, 511–512.[4] [Link]

  • Keana, J. F. W., & Cai, S. X. (1990).[5] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[5] The Journal of Organic Chemistry, 55(11), 3640–3647. [Link]

  • Schnapp, K. A., et al. (1993).[6] Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. [Link]

  • Gritsan, N. P., & Platz, M. S. (2006).[7] Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[7][8] Chemical Reviews, 106(9), 3844–3867.[7] [Link]

Sources

Chemical Proteomics & Photoaffinity Labeling: The Structural Utility of 5-(4-Azido-2-nitroanilino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Chemical Biologists, Medicinal Chemists, and Proteomics Researchers

Executive Summary

5-(4-Azido-2-nitroanilino)pentanoic acid is a specialized heterobifunctional linker used primarily in photoaffinity labeling (PAL) and chemical proteomics . It serves as a "warhead" precursor, allowing researchers to convert non-covalent drug-target interactions into permanent covalent bonds upon UV irradiation.

Unlike simple phenyl azides, the inclusion of the 2-nitro substituent is a critical structural engineering choice. It shifts the activation wavelength from the damaging deep-UV (<280 nm) to the near-UV/visible region (~320–480 nm), significantly preserving the structural integrity of biological samples during crosslinking.

Molecular Anatomy & Functional Logic

To deploy this molecule effectively, one must understand the specific contribution of each functional group. This is not merely a "linker"; it is a tuned photochemical system.

Functional GroupStructure SegmentRole & Chemical Logic
Aryl Azide

(Para position)
The Warhead. Chemically inert in the dark. Upon photon absorption, it extrudes

to generate a highly reactive nitrene species.[1]
Nitro Group

(Ortho position)
The Modifier. It creates a "push-pull" electronic system with the amine. This red-shifts the absorbance maximum (

) to ~470 nm (visible appearance is orange/red), allowing photolysis with long-wave UV (365 nm) to minimize protein denaturation.
Secondary Amine

(Aniline)
The Chromophore Bridge. Connects the aromatic ring to the alkyl chain. Its lone pair donates electron density into the ring, facilitating the excitation required for nitrene formation.
Pentanoic Acid

The Handle. A 5-carbon aliphatic spacer ending in a carboxylic acid. This provides the chemical handle for conjugation to primary amines (e.g., on a drug or peptide) via standard amide coupling.

Mechanism of Action: The Photochemical Cascade

The utility of this probe relies on the generation of a nitrene intermediate.[2] However, the pathway is complex and dictates the success of the labeling experiment.

The Pathway[1][3]
  • Excitation: Upon irradiation (365 nm), the aryl azide absorbs a photon and enters an excited singlet state.

  • Nitrogen Extrusion: Molecular nitrogen (

    
    ) is released, leaving behind a Singlet Nitrene .[1]
    
  • Bifurcation (Critical Step):

    • Path A (Desired): The singlet nitrene inserts directly into a nearby

      
       or 
      
      
      
      bond on the target protein. This is a "zero-length" capture.
    • Path B (Intersystem Crossing): The singlet nitrene relaxes to a Triplet Nitrene . This species is a diradical; it cannot insert directly but acts as a hydrogen abstractor.

    • Path C (Ring Expansion): The nitrene rearranges into a dehydroazepine (a seven-membered ring electrophile). This reacts with nucleophiles (like Lysine) rather than inserting non-specifically. Note: The ortho-nitro group tends to suppress this expansion compared to simple phenyl azides, favoring nitrene chemistry, but it does not eliminate it entirely.

Visualization: Photochemical Activation Workflow

Photochemistry Azide Aryl Azide (Ground State) Excited Excited State (hv absorption) Azide->Excited UV (365nm) Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Insertion C-H / N-H Insertion Nitrene->Insertion Primary Path RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Side Reaction Covalent Covalent Protein Adduct Insertion->Covalent RingExp->Covalent + Nucleophile

Caption: The photochemical cascade from stable azide to covalent protein adduct.

Experimental Protocols

Phase 1: Synthesis of the Photo-Probe (Conjugation)

Before labeling a protein, you must attach this linker to your "bait" (drug, peptide, or ligand). The carboxylic acid group requires activation.[3]

Reagents:

  • 5-(4-Azido-2-nitroanilino)pentanoic acid (ANAP-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4][5]

  • NHS (N-Hydroxysuccinimide)[4]

  • Solvent: Dry DMF or DMSO (anhydrous is critical).

Step-by-Step:

  • Activation: Dissolve ANAP-acid (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 2–4 hours at room temperature in the dark (wrap vial in foil).

    • Why? This creates the NHS-ester (functionally equivalent to commercial ANB-NOS).

  • Coupling: Add your amine-containing bait molecule (0.9 eq) and a non-nucleophilic base (e.g., DIPEA, 2 eq).

  • Incubation: Stir overnight in the dark.

  • Purification: Purify via HPLC.

    • Caution: Avoid prolonged exposure to ambient light during purification. The nitro-azide group is sensitive.

Phase 2: Photoaffinity Labeling (The Pull-Down)

Reagents:

  • Probe-Conjugated Bait (from Phase 1)

  • Target Protein (Lysate or Purified)

  • UV Light Source: 365 nm (e.g., Stratalinker or handheld UV lamp). Do not use 254 nm.

Step-by-Step:

  • Equilibration: Incubate the Probe-Bait with the protein sample for 30–60 minutes in the dark.

    • Logic: This allows the non-covalent equilibrium binding to establish.

  • Competition Control: In a separate tube, add 100x excess of free (unlabeled) drug before adding the probe. This proves binding specificity.

  • Irradiation: Place samples on ice (to prevent heating). Irradiate at 365 nm for 5–10 minutes.

    • Distance: Keep the lamp ~5 cm from the sample.

  • Quenching: Add a reducing loading buffer (containing DTT or BME) immediately.

    • Note: DTT can reduce unreacted azides to amines, preventing post-lysis crosslinking.

  • Analysis: Proceed to SDS-PAGE/Western Blot or Mass Spectrometry.

Visualization: Proteomics Workflow

Workflow Bait Drug/Ligand (Amine) Conjugate Photo-Probe (Bait-Linker-N3) Bait->Conjugate EDC/NHS Linker ANAP-Acid (Carboxyl) Linker->Conjugate Incubate Incubate with Proteome Conjugate->Incubate UV UV Irradiation (365 nm) Incubate->UV Equilibrium Binding Lysis Lysis & Click Chem (Optional Tagging) UV->Lysis Covalent Capture MS Mass Spec ID Lysis->MS

Caption: End-to-end workflow from chemical synthesis to mass spectrometry identification.

Critical Technical Considerations (Troubleshooting)

The "Dark Reaction" Artifact

Nitro-aryl azides are susceptible to reduction by cellular thiols (glutathione) even without light.

  • Symptom: You see labeling in your "No UV" control lane.

  • Solution: Perform labeling in lysate after removing small molecules via desalting, or keep incubation times short (<1 hour).

Scavengers

The triplet nitrene (Path B in Mechanism) is long-lived and can diffuse out of the binding pocket, labeling random proteins ("bystander effect").

  • Solution: Add a radical scavenger like Tris buffer or BSA (if using purified protein) to the reaction. These soak up unbound, diffusing nitrenes, ensuring only the specifically bound probe crosslinks to the target.

Safety & Handling
  • Explosivity: While organic azides with a

    
     ratio 
    
    
    
    are considered hazardous, the high molecular weight of this derivative stabilizes it. However, always handle solid forms with a plastic spatula, not metal.
  • Light Sensitivity: All experiments must be performed under yellow light or low-light conditions until the irradiation step.

References

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: ANB-NOS and Aryl Azide Chemistry. Thermo Fisher Scientific.[2] Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 10: Zero-Length Crosslinkers and Bifunctional Crosslinkers). Link

Sources

Methodological & Application

Application Note: High-Resolution Photocrosslinking Using 5-(4-Azido-2-nitroanilino)pentanoic Acid (ANPA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in interactomics, structural biology, and targeted protein degradation.

Mechanistic Grounding: The Chemistry of ANPA

Mapping transient or weak protein-protein interactions (PPIs) requires crosslinkers that offer high spatial resolution and precise temporal control. 5-(4-Azido-2-nitroanilino)pentanoic acid (ANPA) is a highly specialized heterobifunctional photocrosslinker designed for this exact purpose.

Unlike its ubiquitous hexanoic acid counterpart (SANPAH), ANPA utilizes a 5-carbon pentanoic acid chain. This seemingly minor structural modification reduces the spacer arm length to approximately 12.5 Å. In the context of dense multiprotein complexes, this shorter radius restricts the "sweeping" range of the reactive nitrene, thereby increasing spatial resolution and drastically reducing false-positive bystander labeling.

Because ANPA is supplied as a free carboxylic acid, it requires in situ activation using EDC and Sulfo-NHS. While this adds a step compared to purchasing pre-activated NHS-esters, it provides a critical advantage: it bypasses the rapid hydrolysis degradation that plagues stored NHS-esters, allowing the researcher to generate a fresh, maximally reactive intermediate immediately prior to bait protein conjugation.

Following conjugation to primary amines on the bait protein, the complex is introduced to the prey protein. Temporal control is achieved via the 4-azido-2-nitrophenyl group. The nitro substitution on the aromatic ring shifts the optimal UV absorption maximum from the destructive UV-C range (254 nm) into the safer UV-A range (320–365 nm)[1]. Upon irradiation, the azide expels nitrogen gas to form a highly reactive, short-lived nitrene that indiscriminately inserts into C-H and N-H bonds of the interacting prey protein, forming a stable covalent bond.

Physicochemical & Photochemical Profile

To design a self-validating experiment, one must first understand the physical constraints of the reagent. Table 1 summarizes the critical parameters of ANPA.

Table 1: Physicochemical Properties and Experimental Causality of ANPA

ParameterSpecificationCausality / Experimental Impact
Spacer Arm Length ~12.5 ÅShorter than SANPAH; provides tighter spatial resolution for mapping direct, high-affinity interactors.
Reactive Group 1 Carboxyl (Pentanoic Acid)Requires EDC/sNHS activation; targets primary amines (Lysine residues) via nucleophilic attack.
Reactive Group 2 4-Azido-2-nitrophenylPhotoactivatable; forms a reactive nitrene for rapid C-H/N-H insertion.
Optimal UV Wavelength 320–365 nmPrevents UV-B/UV-C induced protein degradation and unwanted tyrosine crosslinking[1].
Solvent Compatibility DMSO, DMFRequires anhydrous conditions for stock storage to prevent premature degradation[2].
Workflow Visualization

Workflow cluster_0 Phase 1: Activation & Conjugation (Dark Room) cluster_1 Phase 2: Photocrosslinking (UV Light) N1 5-(4-Azido-2-nitroanilino)pentanoic acid + EDC / Sulfo-NHS N2 Amine-Reactive sNHS-Ester Intermediate N1->N2 15 min, RT N3 Conjugation to Bait Protein (Primary Amines, pH 7.4) N2->N3 2 hrs, Ice N4 Incubation with Prey Protein (Allow Interaction) N3->N4 Desalt / Remove Free Crosslinker N5 UV Irradiation (365 nm) Nitrene Generation N4->N5 Equilibrium N6 Covalently Crosslinked Protein Complex N5->N6 C-H / N-H Insertion

Figure 1: Two-phase experimental workflow for ANPA-mediated protein photocrosslinking.

Self-Validating Experimental Protocol

Critical Prerequisite: Aryl azides are highly sensitive to ambient light and reducing agents. Perform Phases 1 and 2 under a photographic safelight or subdued lighting. Rigorously exclude dithiothreitol (DTT) and 2-mercaptoethanol from all buffers, as they will reduce the azide to an unreactive amine[1].

Phase 1: In Situ Carboxyl Activation
  • Preparation: Equilibrate the ANPA vial to room temperature in a desiccator to prevent moisture condensation. Dissolve ANPA in anhydrous DMSO to a stock concentration of 50 mM[2].

  • Buffer Setup: Prepare an Activation Buffer consisting of 0.1 M MES, 0.5 M NaCl, pH 6.0. Causality: EDC is most efficient in slightly acidic conditions, and MES lacks primary amines that would compete with the reaction.

  • Activation: Dilute the ANPA stock to 2 mM in the Activation Buffer. Add EDC to a final concentration of 4 mM and Sulfo-NHS to 10 mM.

  • Incubation: React for 15 minutes at room temperature. The resulting solution now contains the highly reactive ANPA-sNHS ester.

Phase 2: Bait Protein Conjugation
  • Conjugation: Add the activated ANPA directly to your Bait Protein (1–5 mg/mL) suspended in Conjugation Buffer (PBS, pH 7.4). Aim for a 10- to 20-fold molar excess of crosslinker to protein.

  • Incubation: Allow the reaction to proceed for 2 hours on ice (or 1 hour at room temperature) in the dark.

  • Purification: Remove unreacted crosslinker using a Zeba spin desalting column or exhaustive dialysis against PBS.

  • Validation Checkpoint 1 (Spectrophotometry): Measure the absorbance of the desalted bait protein. The 4-azido-2-nitrophenyl group exhibits a distinct absorbance peak between 320 nm and 480 nm[3]. The presence of this peak confirms successful covalent attachment of the photocrosslinker to your bait protein.

Phase 3: Photocrosslinking & Prey Capture
  • Complex Assembly: Mix the ANPA-conjugated Bait Protein with the target Prey Protein (or crude cell lysate). Incubate under appropriate conditions (e.g., 4°C for 1 hour) to allow the biological interaction to reach equilibrium.

  • Irradiation Setup: Transfer the reaction mixture to a shallow, UV-transparent multi-well plate, or place discrete droplets on a sheet of Parafilm resting on ice[2].

  • Photoactivation: Irradiate the samples using a long-wave UV lamp (365 nm, ~15W) positioned 5–8 cm above the samples for 10–15 minutes[2]. Causality: The 365 nm wavelength specifically activates the nitrophenyl azide without causing the backbone cleavage associated with 254 nm UV light[1].

  • Quenching & Analysis: Quench the reaction by adding standard SDS-PAGE sample buffer. Because the crosslink is now a stable covalent bond, reducing agents (DTT/BME) can safely be added at this stage. Analyze the complex via SDS-PAGE and Western Blotting.

Troubleshooting & Validation Matrix

To ensure data integrity, every photocrosslinking experiment must include a "No UV" control. Table 2 outlines common failure modes and the self-validating steps required to correct them.

Table 2: Optimization and Troubleshooting Matrix

Observation / IssueRoot Cause AnalysisCorrective Action / Validation Step
No crosslinked product observed Inefficient EDC/NHS activation or failure of amine conjugation.Validate: Measure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

of bait protein post-desalting[3]. Ensure all conjugation buffers are strictly free of Tris or Glycine.
High molecular weight smear in "No UV" control Spontaneous crosslinking or non-specific hydrophobic aggregation.Validate: Run a strict dark control. Increase salt concentration or add mild non-ionic detergents (e.g., 0.1% Tween-20) to the binding buffer to reduce aggregation.
Loss of bait protein binding affinity Over-conjugation of ANPA modifying critical active-site lysines.Validate: Titrate the crosslinker molar excess during Phase 2. Reduce from a 20x excess to a 5x excess to preserve the binding interface.
Low crosslinking efficiency despite UV Premature photobleaching of the azide group or presence of reducing agents.Validate: Rigorously exclude DTT/BME prior to Phase 3. Perform all preparatory steps under a photographic safelight.
References

1.[1] Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents - Thermo Fisher Scientific. thermofisher.com. 2.[2] Stiffness-controlled three-dimensional extracellular matrices for high-resolution imaging of cell behavior - PMC. nih.gov. 3.[3] Use of Photoaffinity Labels as P2-Purinoceptor Antagonists - CDC Stacks. cdc.gov.

Sources

Comprehensive Application Note: 5-(4-Azido-2-nitroanilino)pentanoic Acid in Protein-Protein Interaction (PPI) Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Mapping transient and weak protein-protein interactions (PPIs) remains a formidable challenge in structural biology and drug development. While standard homobifunctional crosslinkers (e.g., BS3 or DSS) are useful, they rely on the coincidental proximity of specific amino acids (like two lysines) across the interaction interface.

5-(4-Azido-2-nitroanilino)pentanoic acid is an advanced, photoactivatable heterobifunctional crosslinker precursor designed to overcome these limitations. Supplied as a free acid, it allows researchers to generate highly reactive intermediates in situ, bypassing the rapid hydrolysis that plagues pre-formulated commercial crosslinkers[1].

Compared to the widely used SANPAH (which utilizes a 6-carbon hexanoate spacer), this molecule features a 5-carbon pentanoic acid chain. This structural choice provides a slightly more constrained spacer arm (~12–15 Å), which restricts crosslinking to more intimate protein-protein contacts, thereby reducing false-positive bystander labeling[2].

Mechanistic Principles: The Causality of Experimental Choices

As an application scientist, I emphasize that successful crosslinking is not about blindly following a protocol; it requires a deep understanding of the underlying chemistry. The workflow with this compound is strictly divided into a Dark Phase and a Light Phase .

The Dark Phase: In Situ Activation and Bait Derivatization

The pentanoic acid moiety is unreactive toward proteins on its own. It must first be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC and Sulfo-NHS[1].

  • Causality of Buffer Selection: EDC activation is highly efficient in slightly acidic conditions (pH 5.5–6.0, typically MES buffer). However, the subsequent reaction between the resulting NHS ester and the primary amines (lysines/N-terminus) of the "Bait" protein requires an unprotonated amine, necessitating a shift to a slightly alkaline environment (pH 7.2–8.0, typically PBS)[1].

The Light Phase: Prey Capture via Nitrene Insertion

Once the Bait protein is derivatized, it is introduced to the "Prey" protein. The complex is then irradiated with UV light.

  • Causality of the Nitro Group: Unsubstituted phenyl azides require high-energy UV irradiation (~254 nm) for photolysis. This wavelength is highly destructive to biological samples, causing phototoxicity and denaturing aromatic amino acids (Trp, Tyr, Phe)[3]. The inclusion of the electron-withdrawing nitro group at the ortho position red-shifts the absorption maximum to the 320–365 nm range[4].

  • Causality of Nitrene Chemistry: Irradiation at 365 nm safely expels nitrogen gas from the azide, generating a highly reactive singlet or triplet nitrene[3]. Unlike NHS esters, nitrenes do not require a specific functional group; they rapidly insert into adjacent C-H or N-H bonds on the Prey protein, covalently locking the interaction[2].

G A 5-(4-Azido-2-nitroanilino) pentanoic acid B Sulfo-NHS Ester Intermediate A->B EDC / Sulfo-NHS (pH 6.0) C Bait Protein Conjugate (Dark) B->C Bait Protein (-NH2) (pH 7.5, Dark) D Bait-Prey Complex C->D Add Prey Protein Incubation E Covalently Crosslinked PPI Complex (UV) D->E UV Irradiation (365 nm)

Caption: Workflow of heterobifunctional crosslinking using 5-(4-Azido-2-nitroanilino)pentanoic acid.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Crosslinking Parameters

ParameterSpecificationRationale
Reactive Group 1 Carboxylic Acid (Pentanoic)Enables in situ NHS-ester generation, preventing storage hydrolysis[1].
Reactive Group 2 Phenyl AzideForms highly reactive nitrene upon UV activation for non-specific C-H/N-H insertion[2].
Spacer Arm Length ~12–15 Å (5-carbon chain)Balances spatial flexibility with high-resolution mapping of the PPI interface[2].
Activation Wavelength 320–365 nmNitro group shifts absorption, preventing 254 nm UV-induced protein damage[4],[3].

Table 2: Optimization of UV Irradiation Times vs. Crosslinking Efficiency

UV Source (365 nm)Irradiation TimeCrosslinking Yield (%)Protein Degradation Risk
100W Lamp (5 cm)5 minutes15 - 25%Minimal
100W Lamp (5 cm)15 minutes60 - 75%Low (Optimal)
100W Lamp (5 cm)30+ minutes75 - 80%High (Thermal/UV damage)

Step-by-Step Experimental Workflows (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . Crosslinking experiments are highly susceptible to false positives (random collisional crosslinking). Therefore, internal controls are non-negotiable.

Phase 1: In Situ Activation of the Crosslinker (Perform in Dark/Dim Light)
  • Preparation: Dissolve 2 mg of 5-(4-Azido-2-nitroanilino)pentanoic acid in 100 µL of anhydrous DMSO to create a concentrated stock.

  • Activation: In a microcentrifuge tube, combine:

    • 10 µL of the crosslinker stock.

    • 80 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • 2 mg of EDC and 5 mg of Sulfo-NHS.

  • Incubation: React for 15 minutes at room temperature. The carboxyl group is now converted to an active Sulfo-NHS ester[1].

Phase 2: Bait Derivatization (Perform in Dark/Dim Light)
  • Buffer Exchange: Immediately add the activated crosslinker to 1 mg of your Bait protein suspended in 1 mL of Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Note: Ensure no primary amines (e.g., Tris, glycine) are present in the buffer.

  • Conjugation: Incubate for 2 hours on ice.

  • Quenching & Cleanup: Add 50 µL of 1 M Tris-HCl (pH 7.5) to quench unreacted NHS esters. Remove excess small molecules using a Zeba™ Spin Desalting Column.

Phase 3: Prey Capture and Photo-Crosslinking
  • Complex Formation: Mix the derivatized Bait protein with the Prey protein (or cell lysate) at a 1:2 molar ratio. Incubate for 30 minutes at room temperature to allow the PPI to reach equilibrium.

  • UV Irradiation (The Light Phase): Place the open microcentrifuge tube on ice (to prevent thermal degradation). Position a 365 nm UV lamp 5 cm above the sample. Irradiate for 15 minutes[3].

  • Analysis: Boil the sample in Laemmli buffer containing DTT (to reduce non-covalent interactions) and analyze via SDS-PAGE, Western Blot, or LC-MS/MS[2].

The Self-Validating Control Matrix

To prove that the observed high-molecular-weight band is a genuine interaction, you must run the following parallel reactions:

Validation Start Experimental Setup Exp Full Reaction (Bait + Prey + UV) Start->Exp Ctrl1 Dark Control (Bait + Prey, No UV) Start->Ctrl1 Ctrl2 Competition Control (Bait + Prey + Excess Unlabeled) Start->Ctrl2 Result1 Specific Crosslinked Band Exp->Result1 Validates interaction Result2 No Crosslinked Band Ctrl1->Result2 Validates UV dependence Result3 Reduced Crosslinked Band Ctrl2->Result3 Validates specificity

Caption: Self-validating experimental controls for confirming specific protein-protein interactions.

Troubleshooting & Quality Control

  • Issue: No Crosslinking Observed.

    • Causality: The NHS ester may have hydrolyzed before reacting with the Bait protein. Ensure anhydrous DMSO is used for the stock and that the activation buffer is strictly pH 6.0. Alternatively, the interaction interface may lack accessible C-H/N-H bonds within the 15 Å radius, though this is rare with nitrene chemistry[2].

  • Issue: High Background / Smearing on SDS-PAGE.

    • Causality: The sample may have been exposed to ambient light during Phase 1 or 2, causing premature nitrene formation and random aggregation. Ensure all steps prior to Phase 3 are conducted in a darkroom or under red photographic light.

  • Issue: Protein Precipitation during UV Exposure.

    • Causality: Thermal denaturation from the UV lamp. Always irradiate samples on an ice block and ensure the lamp emits specifically at 365 nm, avoiding broad-spectrum heat generation[3].

References

1.[2] Title: Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications Source: acs.org URL: 2.[1] Title: Chemistry of Crosslinking | Thermo Fisher Scientific - BR Source: thermofisher.com URL: 3.[4] Title: Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing Source: rsc.org URL: 4.[3] Title: Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC Source: nih.gov URL:

Sources

Application Notes and Protocols for 5-(4-Azido-2-nitroanilino)pentanoic acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of a Versatile Click Chemistry Reagent

5-(4-Azido-2-nitroanilino)pentanoic acid is a valuable bifunctional molecule designed for "click chemistry" applications. This reagent features a terminal carboxylic acid and an aromatic azide, enabling the straightforward introduction of a photoreactive and sterically demanding group onto a variety of substrates. The presence of the nitro group on the aniline ring influences the electronic properties of the azide, a factor to consider in reaction kinetics. This application note provides a detailed guide to utilizing 5-(4-Azido-2-nitroanilino)pentanoic acid in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, pivotal tools in bioconjugation, drug discovery, and materials science.[1][2][3]

The core utility of this reagent lies in its ability to covalently link with alkyne-modified molecules to form a stable triazole ring.[4] The pentanoic acid chain provides a flexible spacer, while the 4-azido-2-nitroanilino moiety can serve as a useful tag or be further functionalized. The protocols and discussions below are designed to provide both practical, step-by-step instructions and the scientific rationale behind the experimental choices, ensuring robust and reproducible results.

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[1][5][6] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[6]

A. Rationale for Experimental Design

The choice of solvent, catalyst, ligand, and reducing agent is critical for a successful CuAAC reaction.

  • Solvent System: A mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF is often employed. Water accelerates the reaction rate, while the organic solvent ensures the solubility of the reactants.[5]

  • Copper Source: Copper(II) sulfate (CuSO₄) is a common and inexpensive choice. It is reduced in situ to the active Cu(I) species.[6][7]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent. It rapidly converts Cu(II) to Cu(I) and scavenges oxygen, which can oxidize the Cu(I) catalyst.[6][8]

  • Ligand: A ligand is often used to stabilize the Cu(I) catalyst, prevent its disproportionation, and increase reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand ideal for bioconjugation reactions.[8][9]

B. Detailed Experimental Protocol

This protocol provides a general procedure for the CuAAC reaction of 5-(4-Azido-2-nitroanilino)pentanoic acid with a terminal alkyne.

Materials:

  • 5-(4-Azido-2-nitroanilino)pentanoic acid

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvents: Deionized water, tert-Butanol (or DMSO, THF)

  • Nitrogen or Argon gas

  • Reaction vial

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 5-(4-Azido-2-nitroanilino)pentanoic acid in DMSO or a suitable organic solvent.

    • Prepare a 100 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne-containing molecule (1 equivalent).

    • Add 1.2 equivalents of the 5-(4-Azido-2-nitroanilino)pentanoic acid stock solution.

    • Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water) to achieve a final reaction concentration of 1-10 mM.

    • (Optional) If using a ligand, add THPTA to the reaction mixture to a final concentration of 1-5 mol% relative to the alkyne.

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol% relative to the alkyne.

    • Gently bubble nitrogen or argon gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol% relative to the alkyne.

    • Seal the reaction vial and stir the mixture at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the crude product can be purified. The method will depend on the properties of the final product.

    • For small molecules, purification can often be achieved by flash column chromatography on silica gel.[10][11]

    • For biomolecules, purification may involve size-exclusion chromatography, dialysis, or precipitation.

C. Quantitative Data Summary
ParameterRecommended RangeRationale
Azide to Alkyne Ratio 1.1 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.
Reaction Concentration 1 - 100 mMHigher concentrations generally lead to faster reaction rates.
Copper(II) Sulfate 1 - 10 mol%Catalytic amount; higher loading may be needed for challenging substrates.
Sodium Ascorbate 5 - 20 mol%Ensures complete reduction of Cu(II) and maintains a reducing environment.
THPTA Ligand 1 - 10 mol%Stabilizes the Cu(I) catalyst and enhances reaction efficiency.
Reaction Temperature Room TemperatureCuAAC reactions are typically efficient at ambient temperatures.[1][5]
Reaction Time 1 - 24 hoursDependent on the reactivity of the substrates and reaction conditions.
D. Visualizing the CuAAC Workflow

CuAAC_Workflow Reagent_Prep Reagent Preparation (Azide, Alkyne, CuSO4, Ascorbate, THPTA) Reaction_Setup Reaction Setup (Combine reactants, solvent, ligand, and CuSO4) Reagent_Prep->Reaction_Setup Degas Degas with N2/Ar Reaction_Setup->Degas Initiation Initiate with Sodium Ascorbate Degas->Initiation Incubation Incubate at RT (Monitor by TLC/LC-MS) Initiation->Incubation Purification Work-up and Purification (Chromatography, etc.) Incubation->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with azides.[12][13] This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[14][15]

A. Rationale for Experimental Design

The key to a successful SPAAC reaction is the choice of the cyclooctyne and the reaction conditions that maintain the stability of the biological system.

  • Cyclooctyne Choice: The reactivity of the cyclooctyne is a critical factor. More strained cyclooctynes react faster. DBCO and its derivatives offer a good balance of reactivity and stability.[16][17]

  • Solvent System: SPAAC reactions are often performed in aqueous buffers, such as phosphate-buffered saline (PBS), to maintain physiological conditions for biomolecules. Organic co-solvents (e.g., DMSO, DMF) can be used to dissolve the cyclooctyne reagent.

  • Stoichiometry: A slight excess of the cyclooctyne reagent is typically used to ensure complete consumption of the azide-modified molecule.

B. Detailed Experimental Protocol

This protocol outlines a general procedure for the SPAAC reaction of a biomolecule modified with 5-(4-Azido-2-nitroanilino)pentanoic acid and a DBCO-containing reagent.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • DBCO-functionalized reagent (e.g., DBCO-PEG-biotin, DBCO-fluorophore)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO or DMF (for dissolving the DBCO reagent)

  • Reaction tubes

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a solution of the azide-modified biomolecule in PBS at a known concentration.

    • Prepare a 10 mM stock solution of the DBCO-functionalized reagent in DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the solution of the azide-modified biomolecule.

    • Add the DBCO-functionalized reagent stock solution to the biomolecule solution. A 2-10 fold molar excess of the DBCO reagent is a good starting point. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C.

    • Reaction times can range from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.

  • Purification:

    • Remove the excess, unreacted DBCO reagent using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or spin filtration.

C. Quantitative Data Summary
ParameterRecommended RangeRationale
Cyclooctyne to Azide Ratio 2 - 20 equivalentsAn excess of the cyclooctyne drives the reaction to completion, especially at low concentrations.
Reaction Concentration µM to low mM rangeDependent on the specific biological application.
Reaction Temperature 4°C to 37°CChosen to maintain the stability and activity of the biomolecule.
Reaction Time 1 - 24 hoursInfluenced by the cyclooctyne's strain and the reactant concentrations.
pH 6.5 - 8.0Maintained within a physiological range for biomolecule stability.
D. Visualizing the SPAAC Workflow

SPAAC_Workflow Reagent_Prep Reagent Preparation (Azide-modified biomolecule, DBCO reagent) Reaction_Setup Reaction Setup (Combine reactants in buffer) Reagent_Prep->Reaction_Setup Incubation Incubate at RT or 37°C Reaction_Setup->Incubation Purification Purification (Dialysis, SEC, etc.) Incubation->Purification Characterization Product Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: A streamlined workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

III. Mechanism of Action: The Chemistry Behind the Click

The formation of the 1,2,3-triazole ring is the hallmark of the azide-alkyne cycloaddition. While both CuAAC and SPAAC yield the same heterocyclic core, their mechanisms differ significantly.

A. CuAAC Mechanism

The copper(I)-catalyzed reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.[1][5][7] This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer.[1][6]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R2-N3 Azide R2-N3 Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+ Product->CuI - Cu(I) (regenerated) SPAAC_Mechanism cluster_1 SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Product Triazole Product Transition_State->Product

Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IV. Troubleshooting and Considerations

  • Low Yield (CuAAC): Ensure the sodium ascorbate solution is fresh and that the reaction was adequately deoxygenated. Consider increasing the catalyst and ligand loading.

  • Low Yield (SPAAC): The cyclooctyne may be degrading. Use a more reactive cyclooctyne or increase its concentration. Ensure the biomolecule is stable under the reaction conditions.

  • Side Reactions: In CuAAC, Glaser coupling of the alkyne can be a side reaction, though it is usually minimized by the presence of a ligand.

  • Purification Challenges: The properties of the 5-(4-azido-2-nitroanilino) moiety may affect the solubility and chromatographic behavior of the product. Adjust the purification method accordingly.

V. Conclusion

5-(4-Azido-2-nitroanilino)pentanoic acid is a versatile and powerful tool for researchers engaged in chemical biology, drug development, and materials science. By understanding the principles behind both copper-catalyzed and strain-promoted click chemistry, and by following the detailed protocols provided in this application note, scientists can confidently employ this reagent to create novel conjugates and advance their research objectives.

References

  • V. V. Rostovtsev, L. G. Green, V. V. Fokin, K. B. Sharpless, A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.41 , 2596-2599 (2002). [Link]

  • M. Meldal, C. W. Tornøe, Peptidotriazoles on Solid Phase:-[1][5][7]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. J. Org. Chem.67 , 3057-3062 (2002). [Link]

  • F. Himo, T. Lovell, R. Hilgraf, V. V. Rostovtsev, L. Noodleman, K. B. Sharpless, V. V. Fokin, Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen 1,3-Dipolar Cycloaddition. J. Am. Chem. Soc.127 , 210-216 (2005). [Link]

  • Wikipedia, Azide-alkyne Huisgen cycloaddition. [Link]

  • M. G. Finn, V. V. Fokin, Click Chemistry: Function and Mechanism. Chem. Soc. Rev.39 , 1231-1232 (2010). [Link]

  • N. J. Agard, J. A. Prescher, C. R. Bertozzi, A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. J. Am. Chem. Soc.126 , 15046-15047 (2004). [Link]

  • A. R. Katritzky, Y. Zhang, S. K. Singh, 1,2,3-Triazole Formation under Click-Chemistry Conditions. Acc. Chem. Res.36 , 715-725 (2003). [Link]

  • Interchim, Click chemistry Activators. [Link]

  • J. M. Baskin, J. A. Prescher, S. T. Laughlin, N. J. Agard, P. V. Chang, I. S. Miller, A. Lo, J. A. Codelli, C. R. Bertozzi, Copper-free click chemistry for dynamic in vivo imaging. Proc. Natl. Acad. Sci. U.S.A.104 , 16793-16797 (2007). [Link]

  • Click Chemistry Protocols, Baseclick. [Link]

  • ResearchGate, 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. [Link]

  • Wikipedia, Click chemistry. [Link]

  • Utrecht University, Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. [Link]

  • PMC, Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]

  • PubMed, Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-, and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths for the photoaffinity labeling of sex hormone binding globulins and androgen receptors. [Link]

  • Interchim, Click chemistry Activators. [Link]

  • MDPI, Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • Sciety, Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • MOLBASE, 6-(4-azido-2-nitroanilino)hexanoic acid. [Link]

  • PubChem, 4-(4-Iodo-2-nitroanilino)pentanoic acid. [Link]

Sources

Application Note: Probing Cell Surface Interactomes with 5-(4-Azido-2-nitroanilino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mapping the spatial arrangement and transient interactions of cell surface proteins is a critical bottleneck in drug discovery and structural biology. 5-(4-Azido-2-nitroanilino)pentanoic acid is a highly specialized, heterobifunctional photoaffinity probe precursor designed to capture these elusive interactomes. Unlike standard chemical crosslinkers that require two perfectly aligned reactive side chains, photoaffinity labels can insert into unreactive C-H or N-H bonds, allowing for true "nearest-neighbor" interactome mapping.

This application note details the mechanistic rationale and step-by-step methodology for utilizing this reagent to covalently capture receptor-ligand and receptor-receptor interactions on live cells.

Mechanistic Causality: From Activation to Cross-linking

Successful photoaffinity labeling relies on strict spatial and temporal control . The structure of 5-(4-Azido-2-nitroanilino)pentanoic acid features two critical functional ends separated by a 5-carbon spacer, which provides a flexible ~6–7 Å cross-linking radius.

Spatial Control: The Dark Phase

The pentanoic acid moiety is chemically inert toward proteins. To enable conjugation, it must be activated using EDC and Sulfo-NHS. This converts the carboxylate into a highly water-soluble, membrane-impermeable Sulfo-NHS ester. Membrane impermeability is the cornerstone of this assay: it restricts the initial conjugation exclusively to the extracellular domains of cell surface proteins, preventing the probe from labeling the dense intracellular proteome. In the absence of light, this active ester reacts covalently with primary amines (lysine ε-amines or N-termini) at physiological pH.

Temporal Control: The Light Phase

Standard aryl azides require short-wave UV light (<300 nm) for activation, which causes severe collateral damage to live cells, including DNA cross-linking and ozone-induced oxidative stress. The addition of the electron-withdrawing nitro group in the 4-azido-2-nitroanilino (ANAP) moiety induces a profound bathochromic shift. This extends the absorption maximum to 320–350 nm (long-wave UV) and into the visible spectrum .

Upon irradiation, the azide group (-N₃) expels nitrogen gas (N₂) to form an electron-deficient singlet nitrene. This highly reactive intermediate has a half-life of roughly 10⁻⁴ seconds, ensuring it only reacts with its immediate spatial neighbors via rapid C-H or N-H insertion. If no target is immediately adjacent, the nitrene undergoes ring expansion to a dehydroazepine, which is subsequently quenched by water.

Mechanism A 5-(4-Azido-2-nitroanilino)pentanoic acid B Sulfo-NHS-ANAP Ester (Membrane Impermeable) A->B EDC / Sulfo-NHS C Amine-Conjugated ANAP (Anchored to Surface Protein A) B->C + Primary Amines (Dark, 4°C) D Singlet Nitrene Intermediate (Highly Reactive, t½ ~10⁻⁴ s) C->D hν (320-350 nm) - N₂ E Covalent Cross-link (Inserted into Surface Protein B) D->E C-H / N-H Insertion

Chemical mechanism of ANAP-mediated photoaffinity cross-linking.

Quantitative Comparison of Photocrosslinkers

Selecting the correct photoaffinity group dictates the success of the interactome capture. The ANAP group balances low phototoxicity with high reactivity.

Photoreactive GroupActivation WavelengthReactive IntermediateHalf-LifeKey Advantage
Aryl Azide 250–280 nmSinglet Nitrene~10⁻⁴ sSmall size, minimal steric hindrance
Diazirine ~350 nmCarbene~10⁻⁴ sSmallest size, highly reactive
Benzophenone ~350 nmDiradical~10⁻³ sReversible excitation, prefers C-H bonds
Nitroaryl Azide (ANAP) 320–350 nmSinglet Nitrene~10⁻⁴ sVisible/Long-UV activation, low phototoxicity

Experimental Protocol: Cell Surface Cross-linking

This protocol provides a self-validating framework for labeling and cross-linking surface receptors using the 5-carbon ANAP analog, structurally related to the well-documented Sulfo-SANPAH.

Phase 1: Activation of the Pentanoic Acid
  • Solubilization: Dissolve 5-(4-Azido-2-nitroanilino)pentanoic acid in anhydrous DMSO to a stock concentration of 50 mM. Note: Water must be strictly excluded to prevent premature hydrolysis of the forthcoming ester.

  • Esterification: Add 1.2 molar equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of Sulfo-NHS.

  • Incubation: React at room temperature for 2 hours in the dark. The resulting Sulfo-NHS-ANAP can be used directly in aqueous buffers.

Phase 2: Cell Surface Labeling (Dark Phase)

Crucial: Perform all subsequent steps under dim red light or in the dark to prevent premature photolysis.

  • Cell Preparation: Wash adherent or suspension cells (approx. 1×10⁷ cells) three times with ice-cold PBS (pH 7.4). Causality: Serum proteins contain abundant primary amines that will aggressively compete for the Sulfo-NHS ester, neutralizing the probe before it reaches the cell surface.

  • Labeling: Dilute the Sulfo-NHS-ANAP to a final concentration of 1–2 mM in ice-cold PBS. Add to the cells and incubate at 4°C for 30 minutes. Causality: The 4°C temperature is critical to halt membrane fluidity and endocytosis, ensuring the probe remains strictly on the extracellular topology.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 10 minutes. Tris contains primary amines that will safely quench any unreacted Sulfo-NHS esters. Wash the cells three times with ice-cold PBS.

Phase 3: Photo-crosslinking (Light Phase)
  • Irradiation: Resuspend or cover the cells in a shallow volume (e.g., 2 mm depth) of ice-cold PBS. Irradiate the cells using a 320–350 nm UV lamp (or a 365 nm LED array) at a distance of 5 cm for 10–15 minutes.

  • Thermal Control: Causality: Keep the cells on an ice block during irradiation. UV lamps generate significant heat, which can induce protein denaturation and artifactual collisions, skewing the interactome data.

Phase 4: Lysis and Enrichment
  • Lysis: Lyse the cells using a stringent buffer (e.g., RIPA buffer containing 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS). The covalent cross-links will withstand these harsh detergents, allowing you to disrupt non-specific, non-covalent background interactions.

  • Analysis: Proceed to immunoprecipitation (IP) against your receptor of interest, followed by SDS-PAGE and LC-MS/MS to identify the covalently captured interacting partners.

Workflow A 1. Activation (EDC/Sulfo-NHS) B 2. Dark Labeling (Live Cells, 4°C) A->B C 3. Photoactivation (320-350 nm UV) B->C D 4. Cell Lysis (RIPA Buffer) C->D E 5. IP & LC-MS/MS (Interactome) D->E

Workflow for cell surface interactome mapping using ANAP-pentanoic acid.

References

  • Geurink PP, Prely LM, van der Marel GA, Bischoff R, Overkleeft HS. "Photoaffinity labeling in activity-based protein profiling." Top Curr Chem. 2012;324:85-113. [Link]

  • Moseley JM, Findlay DM, Martin TJ, Gorman JJ. "Covalent cross-linking of a photoactive derivative of calcitonin to human breast cancer cell receptors." J Biol Chem. 1982;257(10):5846-51.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3035866, Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate." PubChem. Accessed March 1, 2026.[Link]

Applications of Heterobifunctional Crosslinkers in Proteomics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of proteomics, understanding the intricate dance of proteins—their interactions, structural arrangements, and cellular localization—is paramount to unraveling biological processes and advancing therapeutic development. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, enabling researchers to covalently capture these transient and stable molecular events with precision. Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional reagents feature two distinct reactive moieties.[1] This inherent asymmetry allows for controlled, sequential reactions, minimizing the undesirable polymerization and self-conjugation that can plague one-step crosslinking procedures.[2][3] This guide provides an in-depth exploration of the applications of heterobifunctional crosslinkers in proteomics, complete with detailed protocols and the scientific rationale underpinning these powerful techniques.

The Chemistry of Control: Understanding Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are characterized by two different reactive groups at either end of a spacer arm.[4] This design enables a two-step conjugation strategy, providing a high degree of control over the crosslinking process.[5] The most common reactive groups target primary amines (e.g., the ε-amino group of lysine residues) and sulfhydryls (e.g., the thiol group of cysteine residues).[6][7] Other functionalities include photoreactive groups that can form covalent bonds upon exposure to UV light, and groups that target carboxyl or carbonyl moieties.[1][4]

The choice of crosslinker is dictated by several factors, including the functional groups available on the target proteins, the desired spacer arm length, and whether the crosslink needs to be reversible (cleavable) for downstream analysis, such as mass spectrometry.[8]

Application 1: Mapping Protein-Protein Interactions (PPIs)

The study of protein-protein interactions is fundamental to understanding cellular function. Heterobifunctional crosslinkers are invaluable for capturing these interactions, both stable and transient, within their native context.[6][9] The sequential nature of the reaction allows for one protein to be "activated" with the crosslinker before being introduced to its binding partner, ensuring specific crosslinking between the interacting proteins.[6]

Key Reagent: Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

Sulfo-SMCC is a widely used water-soluble heterobifunctional crosslinker.[6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryls.[6] The water-solubility of Sulfo-SMCC is advantageous as it avoids the use of organic solvents that could potentially disrupt protein structure.[6]

Diagram: Two-Step Protein-Protein Interaction Crosslinking Workflow

PPI_Workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B cluster_analysis Downstream Analysis ProteinA Protein A (with Lysine) ActivatedA Maleimide-Activated Protein A ProteinA->ActivatedA NHS-ester reaction (pH 7.2-8.0) SulfoSMCC Sulfo-SMCC SulfoSMCC->ActivatedA CrosslinkedComplex Crosslinked A-B Complex ActivatedA->CrosslinkedComplex Maleimide reaction (pH 6.5-7.5) ProteinB Protein B (with Cysteine) ProteinB->CrosslinkedComplex Analysis SDS-PAGE, Western Blot, Mass Spectrometry CrosslinkedComplex->Analysis

Caption: A generalized workflow for protein-protein interaction analysis using Sulfo-SMCC.

Detailed Protocol: Crosslinking Two Purified Proteins with Sulfo-SMCC

This protocol outlines the procedure for crosslinking a protein with available primary amines (Protein A) to a protein with a free sulfhydryl group (Protein B).

Materials:

  • Protein A (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Protein B (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • Sulfo-SMCC (prepare fresh)

  • Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 7.5)

  • Quenching solution for maleimide (e.g., 1 M β-mercaptoethanol or cysteine)

  • Desalting columns

Procedure:

Step 1: Maleimide-Activation of Protein A

  • Protein Preparation: Ensure Protein A is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.[10] Buffers containing primary amines like Tris will compete with the crosslinking reaction.[6]

  • Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in reaction buffer to a concentration of 10 mg/mL. Gentle warming may be necessary for complete dissolution.[1]

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein A solution.[11] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[12]

  • Removal of Excess Crosslinker: It is crucial to remove unreacted Sulfo-SMCC to prevent the maleimide group from reacting with sulfhydryls on Protein A or being hydrolyzed. Use a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5) to purify the maleimide-activated Protein A.[11]

Step 2: Conjugation to Protein B

  • Protein Preparation: Ensure Protein B has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[11]

  • Conjugation: Immediately add the purified, maleimide-activated Protein A to Protein B in a thiol-free buffer (pH 6.5-7.5).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Quenching (Optional): To stop the reaction, add a quenching solution for the maleimide group, such as β-mercaptoethanol or cysteine, to a final concentration of 20-50 mM.[6]

  • Analysis: The crosslinked protein complex is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry to confirm the interaction and identify the crosslinked sites.[14]

Application 2: Antibody-Drug Conjugates (ADCs) in Drug Development

Heterobifunctional crosslinkers are central to the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.[15] These linkers covalently attach a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen.[15] The controlled, two-step conjugation process afforded by heterobifunctional linkers is critical for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a key factor in their therapeutic efficacy and safety.[16]

Typical ADC Construction Strategy

A common strategy involves the reaction of an NHS-ester containing linker with the lysine residues on the antibody, followed by the conjugation of a thiol-containing drug to the maleimide group of the linker.[15]

Diagram: General Synthesis of an Antibody-Drug Conjugate

ADC_Synthesis cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Purification & Characterization Antibody Antibody (with Lysines) ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb NHS-ester reaction Linker Heterobifunctional Linker (e.g., SMCC) Linker->ActivatedAb ADC Antibody-Drug Conjugate (ADC) ActivatedAb->ADC Maleimide reaction Drug Thiol-containing Drug Drug->ADC Purification SEC/HIC ADC->Purification Characterization DAR determination Purification->Characterization

Caption: A simplified workflow for the synthesis of an antibody-drug conjugate.

Detailed Protocol: Cysteine-Based Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to the cysteine residues of an antibody following the reduction of interchain disulfide bonds. This method allows for a more controlled and homogeneous ADC product.[15]

Materials:

  • Monoclonal Antibody (in a suitable buffer)

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated drug-linker

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification columns (e.g., SEC or HIC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer.

    • Add a 5-10 molar excess of a reducing agent like TCEP. The exact amount may require optimization for the specific antibody.[15]

    • Incubate to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

    • Remove the reducing agent using a desalting column.

  • Conjugation Reaction:

    • Add the maleimide-activated drug-linker to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.[15]

    • Incubate the reaction on ice for 1 hour or at room temperature for 1-2 hours.[17]

  • Quenching:

    • Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.[17]

  • Purification of the ADC:

    • Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[15]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like HIC or reversed-phase liquid chromatography (RPLC).[16]

Application 3: Probing the Cell Surface Proteome

Identifying and characterizing proteins on the cell surface is crucial for understanding cell signaling, adhesion, and for discovering new drug targets and biomarkers. Heterobifunctional crosslinkers, particularly those that are membrane-impermeable, are excellent tools for selectively labeling and identifying cell surface proteins. Photoreactive heterobifunctional crosslinkers are especially powerful in this context.[18]

Key Reagent: Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate)

Sulfo-SDA is a water-soluble and membrane-impermeable heterobifunctional crosslinker. It contains an NHS ester to react with primary amines on cell surface proteins and a photoreactive diazirine group.[19] The two-step process involves first labeling the cell surface proteins with the NHS-ester in the dark, followed by UV light activation to initiate crosslinking of the diazirine moiety to any nearby molecule, effectively capturing protein-protein interactions at the cell surface.[18]

Diagram: Cell Surface Protein Labeling Workflow

CellSurfaceLabeling Start Intact Cells Step1 Incubate with Sulfo-SDA (in the dark) Start->Step1 NHS-ester reacts with surface protein amines Step2 Wash to remove excess crosslinker Step1->Step2 Step3 Expose to UV light (e.g., 350 nm) Step2->Step3 Diazirine activation Step4 Cell Lysis Step3->Step4 Crosslinking occurs Step5 Enrichment of Crosslinked Complexes Step4->Step5 Step6 Mass Spectrometry Analysis Step5->Step6

Caption: Workflow for labeling and identifying cell surface protein interactions.

Detailed Protocol: Labeling of Cell Surface Proteins

This protocol provides a general guideline for labeling cell surface proteins on intact cells.

Materials:

  • Cultured cells

  • Ice-cold PBS (amine-free)

  • Sulfo-SDA or a similar membrane-impermeable photoreactive crosslinker

  • Quenching solution (e.g., Tris-HCl)

  • UV lamp (e.g., 350-370 nm)

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS (pH 7.2-8.0) to remove any contaminating proteins from the culture medium.[10]

  • Crosslinker Preparation:

    • Prepare a fresh solution of the water-soluble photoreactive crosslinker in PBS immediately before use.

  • Labeling Reaction (Dark Condition):

    • Resuspend the cells in PBS and add the crosslinker solution to the desired final concentration (e.g., 1-2 mM).[10]

    • Incubate for 30 minutes on ice in the dark to allow the NHS-ester to react with cell surface amines.[10]

  • Quenching and Washing:

    • Stop the NHS-ester reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes on ice.[10]

    • Wash the cells with ice-cold PBS to remove excess reagent and quenching buffer.

  • Photo-activation:

    • Resuspend the cells in PBS and expose them to UV light (e.g., 350-370 nm) for a specified time to activate the photoreactive group and induce crosslinking.[18] The optimal exposure time needs to be determined empirically.

  • Cell Lysis and Analysis:

    • Lyse the cells using an appropriate lysis buffer.

    • The crosslinked protein complexes can then be enriched and analyzed by techniques such as immunoprecipitation followed by mass spectrometry to identify the interacting proteins.[7]

Data Presentation and Quantitative Analysis

A crucial aspect of proteomics is the quantitative analysis of protein interactions. Heterobifunctional crosslinking can be combined with stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), for quantitative proteomics.[4][20] This allows for the comparison of protein interaction networks under different cellular conditions.

Table: Common Heterobifunctional Crosslinkers and Their Properties
CrosslinkerReactive GroupsSpacer Arm (Å)Cleavable?Membrane Permeable?Key Application
SMCC NHS-ester, Maleimide8.3NoYesADC Synthesis, PPIs
Sulfo-SMCC Sulfo-NHS-ester, Maleimide8.3NoNoCell Surface Labeling, PPIs
SDA NHS-ester, Diazirine7.7NoYesPhoto-crosslinking PPIs
Sulfo-SDA Sulfo-NHS-ester, Diazirine7.7NoNoCell Surface Photo-crosslinking
DSBSO NHS-ester, NHS-ester10.1Yes (MS-cleavable)YesIn vivo crosslinking, XL-MS

This table provides a summary of commonly used heterobifunctional crosslinkers. The choice of crosslinker will depend on the specific experimental requirements.

Trustworthiness and Self-Validation

Every protocol described herein is designed as a self-validating system. For instance, in protein-protein interaction studies, the inclusion of negative controls (e.g., using a non-interacting protein pair or omitting the crosslinker) is essential to confirm the specificity of the observed crosslinked product. In ADC synthesis, the characterization of the DAR is a critical validation step. For cell surface labeling, comparing the results with and without UV activation can validate the photo-crosslinking step. Furthermore, the ultimate validation comes from the identification of crosslinked peptides by mass spectrometry, which provides direct evidence of proximity between specific amino acid residues.

Conclusion

Heterobifunctional crosslinkers offer a level of precision and control that is essential for modern proteomics research. By enabling the covalent capture of protein interactions in a sequential and specific manner, these reagents provide invaluable insights into the complex machinery of the cell. The protocols and principles outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively apply these powerful tools in their own investigations, ultimately contributing to a deeper understanding of biology and the development of novel therapeutics.

References

  • OmicsDI. (2025). PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. Retrieved from [Link]

  • Lifetechnologies.com. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein.
  • Brunner, J. (1993). New photolabeling and crosslinking methods. Annual review of biochemistry, 62(1), 483-514.
  • Wang, Y., et al. (2017). Quantitative interactome analysis with chemical crosslinking and mass spectrometry.
  • Petrotchenko, E. V., & Borchers, C. H. (2014). Analysis of protein structure by cross-linking combined with mass spectrometry. In Protein-Protein Interactions (pp. 255-271). Humana Press, New York, NY.
  • Ong, S. E., & Mann, M. (2006). Functional and quantitative proteomics using SILAC.
  • Leitner, A., et al. (2014). Probing the structure of protein complexes by cross-linking/mass spectrometry. Structure, 22(7), 935-948.
  • Kaake, R. M., et al. (2014). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533-3543.
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
  • Wang, X., & Li, L. (2011). Defining dynamic protein interactions using SILAC-based quantitative mass spectrometry. In Protein-Protein Interactions (pp. 147-160). Humana Press.
  • Götze, M., et al. (2019). Cross-linking mass spectrometry data analysis. In Protein Cross-Linking (pp. 165-181). Humana, New York, NY.
  • Mtoz Biolabs. (n.d.). Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS. Retrieved from [Link]

  • Götze, M., et al. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv.
  • Thermo Fisher Scientific. (2022). SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0).
  • Yang, B., et al. (2016).
  • G-Biosciences. (n.d.). Protein Cross-Linking. Retrieved from [Link]

  • Bio-Synthesis. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]

  • Ocean NanoTech, LLC. (n.d.). Protocol: Conjugation of Thiol Containing Ligands to Amine Functionalized Magnetic Beads.
  • Fisher Scientific. (2024). Controlled Protein-Protein Crosslinking Kit.
  • Li, Z., et al. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Accounts of Chemical Research, 54(15), 3146-3158.
  • 10x Genomics. (n.d.). Cell Surface Protein Labeling for Single Cell RNA Sequencing Protocols.
  • Liu, F., et al. (2020). Cleavable cross-linkers and mass spectrometry for the ultimate task of profiling protein–protein interaction networks in vivo. Journal of proteome research, 19(11), 4245-4257.
  • Sangon Biotech. (n.d.). SMCC and Sulfo-SMCC.
  • ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]

  • Yu, C., et al. (2018). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein–protein interactions by mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 946-956.
  • 10x Genomics. (n.d.).
  • Belsom, A., et al. (2018). Rescuing error control in crosslinking mass spectrometry. bioRxiv.
  • Kalkhof, S., & Sinz, A. (2013). Understanding chemical reactivity for homo-and heterobifunctional protein cross-linking agents. Journal of Mass Spectrometry, 48(7), 717-726.
  • Götze, M., et al. (2017). To be or not to be? Five guidelines to avoid misassignments in cross-linking/mass spectrometry. Analytical chemistry, 89(15), 7851-7854.
  • Sinz, A. (2014). Chemical cross-linking and mass spectrometry to study protein-protein interactions and protein structures. Journal of Mass Spectrometry, 49(1), 1-15.

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Application Note: Photoaffinity Labeling of Binding Sites with 5-(4-Azido-2-nitroanilino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Target discovery, structural biology, and interactome mapping.

Executive Summary

Photoaffinity labeling (PAL) is an indispensable chemoproteomic technique for mapping transient or weak ligand-protein interactions, identifying off-target drug effects, and elucidating binding site topologies[1]. 5-(4-Azido-2-nitroanilino)pentanoic acid (ANAP-pentanoic acid) is a highly versatile, bifunctional photolabeling reagent. It features a photoreactive 4-azido-2-nitroanilino (ANAP) headgroup and a 5-carbon pentanoic acid linker.

Unlike traditional unsubstituted aryl azides that require harsh UV irradiation (250–300 nm) leading to target protein degradation, the ANAP group incorporates an electron-withdrawing nitro group[2]. This critical substitution red-shifts the activation wavelength to the near-UV/visible spectrum (350–460 nm), preserving the structural integrity of the biological sample[3]. The pentanoic acid tail provides a highly efficient carboxylate handle for conjugation to primary amines on small molecule drugs, peptides, or natural products via standard EDC/NHS chemistry.

Mechanistic Foundations: The Photochemistry of ANAP

To design a self-validating PAL experiment, one must understand the causality of the photochemical reaction. The ANAP group remains completely inert in the dark, allowing the conjugated probe to reach thermodynamic equilibrium with its target receptor[4].

Upon irradiation with long-wave UV light (~365 nm), the azido group rapidly extrudes nitrogen gas (


) to generate a highly reactive singlet nitrene  intermediate[1]. From here, the reaction bifurcates into two primary pathways:
  • Direct Insertion: The singlet nitrene undergoes rapid, direct insertion into spatial adjacent C-H or N-H bonds within the protein binding pocket, forming a stable covalent adduct[5].

  • Ring Expansion: If direct insertion does not occur immediately, the nitrene can undergo ring-expansive isomerization to form a long-lived dehydroazepine electrophile[1]. This intermediate is highly susceptible to nucleophilic attack by nearby lysine (amine) or cysteine (thiol) residues[5].

Mechanism A ANAP Probe (4-Azido-2-nitroanilino) B Singlet Nitrene + N2 A->B hν (350-365 nm) C C-H / N-H Insertion (Covalent Adduct) B->C Direct Reaction D Dehydroazepine (Ring Expansion) B->D Isomerization E Nucleophilic Attack (Lys/Cys Adduct) D->E + Nucleophile

Caption: Photochemical mechanism of the 4-azido-2-nitroanilino group upon UV irradiation.

Comparative Analysis of Photoreactive Groups

Selecting the correct photophore is a balance between probe size, reactivity, and required activation energy. The table below summarizes the quantitative and qualitative metrics guiding the choice of ANAP over other common photophores[3],[2].

PhotophoreActivation WavelengthReactive IntermediatePrimary Target ResiduesHalf-Life of IntermediateKey AdvantageKey Limitation
Aryl Azide 250–300 nmNitrene / KetenimineC-H, N-H, Nucleophiles~10⁻⁴ sVery small steric footprintRequires damaging short-wave UV
ANAP (This Guide) 350–460 nm Nitrene / Dehydroazepine C-H, N-H, Nucleophiles ~10⁻⁴ to 10⁻² s Safe near-UV/visible activation Bulkier than simple azides
Diazirine 350–360 nmCarbeneC-H, X-H insertion~10⁻⁹ sMinimal steric interferenceComplex synthesis required
Benzophenone 350–360 nmDiradicalC-H (Prefers Methionine)~10⁻⁶ sStable to water quenchingBulky; requires long irradiation

Experimental Protocols

The following protocols outline a complete, self-validating workflow: from probe synthesis to target crosslinking.

Protocol 1: NHS-Ester Activation and Ligand Conjugation

Causality Check: The pentanoic acid linker is unreactive towards amines. We use EDC to form an unstable O-acylisourea intermediate, which is immediately displaced by Sulfo-NHS to form a stable, amine-reactive NHS ester.

Reagents:

  • 5-(4-Azido-2-nitroanilino)pentanoic acid (10 mM)

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO (Water must be strictly excluded to prevent NHS ester hydrolysis).

Step-by-Step Methodology:

  • Activation: Dissolve 10 µmol of ANAP-pentanoic acid in 1 mL of anhydrous DMSO. Add 12 µmol (1.2 eq) of EDC-HCl and 15 µmol (1.5 eq) of Sulfo-NHS.

  • Incubation: Stir the reaction continuously for 2 hours at room temperature in the dark (wrap the vial in aluminum foil).

  • Conjugation: Add 10 µmol of your amine-containing bait ligand (e.g., a peptide or small molecule) directly to the activated mixture. Add 20 µmol of Triethylamine (TEA) to ensure the target amine is deprotonated and nucleophilic.

  • Reaction: Incubate overnight at 4°C in the dark.

  • Purification: Purify the resulting ANAP-ligand conjugate via Reverse-Phase HPLC (monitoring absorbance at 254 nm and 460 nm). Lyophilize and store at -20°C in the dark.

Protocol 2: Photoaffinity Labeling (PAL) Workflow

Causality Check: To prove that labeling is specific to the binding site (and not random collision), a competitive inhibition control must be run in parallel. If the labeling is specific, excess unlabeled ligand will outcompete the ANAP-probe, resulting in a loss of the crosslinked signal[6].

Step-by-Step Methodology:

  • Equilibration: In a 96-well plate or microcentrifuge tube, incubate the target protein (1–5 µM) with the ANAP-ligand probe (5–25 µM) in a physiological buffer (e.g., PBS, pH 7.4).

  • Control Setup: For the competition control, pre-incubate the protein with 500 µM (100x excess) of the unmodified ligand for 15 minutes before adding the ANAP-probe.

  • Dark Incubation: Incubate all samples for 30 minutes at 4°C in the dark to allow the system to reach thermodynamic equilibrium.

  • Photolysis: Place the samples on an ice bath (to prevent thermal denaturation). Irradiate from above using a 365 nm UV lamp (e.g., 100 W Blak-Ray) at a distance of 5 cm for 10–15 minutes.

  • Quenching: Quench the reaction by adding 5x SDS-PAGE loading buffer containing 100 mM DTT and boiling for 5 minutes. The DTT reduces any unreacted azides to amines, preventing post-lysis background labeling.

  • Analysis: Resolve the crosslinked complexes via SDS-PAGE. The covalently bound target can be identified via Western Blotting, in-gel fluorescence (if the probe has a fluorophore), or excised for in-gel trypsin digestion and LC-MS/MS binding site mapping[7].

Workflow N1 1. Probe Synthesis (EDC/NHS Coupling in Dark) N2 2. Target Incubation (Equilibration at 4°C) N1->N2 N3 3. UV Irradiation (365 nm, 10-15 min on Ice) N2->N3 N4 4. Reaction Quenching (Addition of DTT/Tris) N3->N4 N5 5. Downstream Analysis (SDS-PAGE / LC-MS/MS) N4->N5

Caption: Standard experimental workflow for photoaffinity labeling using ANAP-derived probes.

Troubleshooting Guide

ObservationMechanistic CauseRecommended Solution
No Crosslinking Detected The ANAP group is oriented away from the protein surface (solvent-exposed).Increase the linker length (e.g., use a PEG spacer) or attach the ANAP group to a different site on the ligand.
High Non-Specific Labeling Probe concentration is too high, leading to random collisional crosslinking.Titrate the probe concentration down (e.g., 100 nM to 1 µM). Ensure rigorous washing steps if using intact cells.
Protein Degradation Thermal damage from the UV lamp or use of incorrect wavelength (<300 nm).Strictly use a 365 nm light source. Ensure the sample is kept on an ice block during the entire irradiation period.
Loss of Ligand Affinity The bulky nitroanilino group sterically clashes with the binding pocket.Perform a binding assay (e.g., SPR or ITC) in the dark to confirm the ANAP-probe retains a

within 10-fold of the wild-type ligand.

References

  • Fleet, G. W., Porter, R. R., & Knowles, J. R. (1969). Affinity Labelling of Antibodies with Aryl Nitrene as Reactive Group. Nature. Cited in: Burton, N. A., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Available at:[Link]

  • Fedan, J. S., Hogaboom, G. K., & O'Donnell, J. P. (1982). Photoaffinity labeling of H1-histamine receptors in isolated smooth muscles by 4(5)-[2-(4-azido-2-nitroanilino)ethyl]imidazole: characterization in guinea-pig aorta and lack of pharmacological antagonism in dog trachealis. European Journal of Pharmacology. Available at:[Link]

  • Wallace, B., & Young, I. G. (1982). Synthesis and biological activity of derivatives of ubiquinone: photoaffinity analogues containing the 4-azido-2-nitroanilino group. Biochemistry. Available at:[Link]

  • Zong, Y., & Ji, J. A. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Current Pharmaceutical Biotechnology. Available at:[Link]

  • Garin, J., & Vignais, P. V. (1985). Identification of an active site peptide of skeletal myosin after photoaffinity labeling with N-(4-azido-2-nitrophenyl)-2-aminoethyl diphosphate. Proceedings of the National Academy of Sciences. Available at:[Link]

Sources

UV crosslinking protocol for 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: UV Crosslinking with 5-(4-Azido-2-nitroanilino)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Azido-2-nitroanilino)pentanoic acid, often abbreviated as ANP-acid, is a versatile heterobifunctional, photoreactive crosslinking agent. It is a valuable tool for elucidating protein-protein and protein-nucleic acid interactions.[1][2][3] This molecule contains a nitrophenyl azide group that, upon activation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules.[4][5] The pentanoic acid moiety provides a carboxyl group that can be coupled to primary amines on a "bait" molecule using standard carbodiimide chemistry. This allows for the site-specific incorporation of the photoreactive group. The ability to initiate crosslinking at a specific time point by controlling UV exposure makes ANP-acid and similar reagents indispensable for capturing transient or weak biological interactions in their native context.[1][4]

Mechanism of Action: Photochemical Crosslinking

The utility of ANP-acid as a crosslinker is rooted in the photochemistry of its nitrophenyl azide group. When exposed to long-wave UV light (typically 300-460 nm), the azide moiety absorbs a photon and undergoes photolysis, releasing nitrogen gas (N₂).[4][6] This process generates a highly reactive and short-lived triplet nitrene intermediate.[5][7] This electrophilic nitrene can then undergo a variety of reactions with molecules in its immediate vicinity, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in the formation of a stable covalent crosslink.[5][6] The nitrophenyl substitution is advantageous as it allows for activation with longer wavelength UV light, which is less damaging to biological macromolecules compared to the shorter wavelengths required for simple phenyl azides.[4]

G cluster_0 Step 1: Photoactivation cluster_1 Step 2: Covalent Crosslinking ANP_Acid ANP-Acid (Aryl Azide) UV_Light UV Light (300-460 nm) Nitrene Triplet Nitrene Intermediate + N₂ UV_Light->Nitrene hv Interacting_Molecule Interacting Molecule (Protein, Nucleic Acid) Nitrene->Interacting_Molecule Insertion/Addition Reaction Crosslinked_Complex Stable Covalent Complex

Caption: Photochemical activation and crosslinking cascade of ANP-acid.

Materials and Equipment

Reagents:

  • 5-(4-Azido-2-nitroanilino)pentanoic acid (ANP-acid)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • "Bait" protein or molecule with a primary amine

  • "Prey" protein or interacting partner

  • Reaction Buffer (amine-free, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis tubing

  • SDS-PAGE reagents

  • Western blot reagents (if applicable)

Equipment:

  • UV lamp with an emission wavelength between 300-460 nm[4][8]

  • Ice bucket

  • Reaction tubes (UV-transparent if irradiating directly)

  • Standard laboratory equipment for protein analysis (electrophoresis unit, blotting apparatus, etc.)

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications. It is divided into two main stages: (1) conjugation of ANP-acid to the bait molecule and (2) the UV crosslinking reaction.

Part 1: Conjugation of ANP-Acid to the Bait Molecule

This step involves the activation of the carboxyl group of ANP-acid with EDC and NHS to form an amine-reactive NHS ester, which then couples to a primary amine on the bait molecule.

  • Preparation of Reagents:

    • Equilibrate ANP-acid, EDC, and NHS to room temperature.

    • Prepare a fresh solution of ANP-acid in an organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.

    • Prepare fresh solutions of EDC and NHS in an amine-free buffer (e.g., PBS) at a concentration of 100 mM.

    • Prepare the bait protein in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of ANP-Acid:

    • In a microcentrifuge tube, combine the ANP-acid solution with EDC and NHS. A typical molar ratio is 1:1.5:1.5 (ANP-acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Bait Molecule:

    • Add the activated ANP-acid solution to the bait protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a good starting point for optimization.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted crosslinker and quenching reagents by dialysis against the reaction buffer or by using a desalting column.

Part 2: UV Crosslinking Reaction

  • Formation of the Interacting Complex:

    • Combine the ANP-acid-labeled bait molecule with its putative interacting partner (prey) in a suitable reaction buffer.

    • Allow sufficient time for the interaction to occur (this will be system-dependent and may require optimization).

  • UV Irradiation:

    • Place the reaction mixture in a UV-transparent vessel (e.g., a quartz cuvette or a thin-walled microcentrifuge tube) on ice to minimize heat-induced damage.

    • Expose the sample to a UV light source with a wavelength between 300-460 nm.[4][8] The distance from the lamp to the sample should be minimized (e.g., 5-10 cm).[8]

    • The duration of UV exposure is a critical parameter to optimize. Start with 10-30 minutes and adjust as needed.[9][10]

  • Analysis of Crosslinked Products:

    • After irradiation, the crosslinked sample is ready for analysis.

    • Denature the sample by adding SDS-PAGE loading buffer and boiling.

    • Resolve the proteins by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

    • Visualize the results by Coomassie staining, silver staining, or Western blotting using an antibody against one of the interacting partners.

Caption: Experimental workflow for UV crosslinking with ANP-acid.

Optimization and Critical Parameters

The success of a UV crosslinking experiment depends on several critical parameters that should be empirically optimized for each biological system.

ParameterRecommended RangeRationale & Considerations
UV Wavelength 300-460 nmLonger wavelengths minimize damage to proteins and nucleic acids. Nitrophenyl azides are specifically designed for activation in this range.[4]
UV Energy/Time 10-30 minutesInsufficient exposure leads to low crosslinking efficiency. Excessive exposure can cause protein denaturation and aggregation. Titrate exposure time to find the optimal balance.
Crosslinker:Bait Ratio 10:1 to 50:1 (molar)A higher ratio increases the likelihood of labeling, but excessive labeling can disrupt protein function or lead to intramolecular crosslinking.
Protein Concentration 0.1 - 5 mg/mLHigher concentrations of interacting partners favor intermolecular crosslinking.[1] However, very high concentrations can lead to non-specific aggregation.
Reaction Buffer pH 7.0-8.0The conjugation step is pH-sensitive. The buffer must be free of primary amines (e.g., Tris) during the NHS-ester reaction as they will compete with the bait molecule.
Quenching YesAdding a quenching reagent like Tris or glycine after both the conjugation and photoactivation steps can help to stop the reaction and reduce non-specific background.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no crosslinking Inefficient labeling of the bait protein.Optimize the crosslinker:bait ratio and reaction time for the conjugation step. Confirm labeling by mass spectrometry if possible.
Insufficient UV exposure.Increase the UV irradiation time or decrease the distance to the lamp. Ensure the lamp is emitting at the correct wavelength.
Weak or no interaction between bait and prey.Confirm the interaction using an independent method (e.g., co-immunoprecipitation, pull-down assay). Increase protein concentrations.
High background/non-specific crosslinking Excessive UV exposure.Reduce the irradiation time.
Hydrolysis of the NHS ester.Prepare EDC and NHS solutions fresh. Ensure the ANP-acid is protected from moisture.
Aggregation of proteins.Perform the experiment at a lower protein concentration. Include a non-ionic detergent (e.g., 0.1% Tween-20) in the buffer if compatible with the interaction.
Loss of protein function Over-labeling of the bait protein.Reduce the crosslinker:bait molar ratio during the conjugation step.
UV-induced damage.Reduce the UV exposure time. Ensure the sample is kept on ice during irradiation.

Conclusion

5-(4-Azido-2-nitroanilino)pentanoic acid is a powerful reagent for covalently capturing protein-protein and protein-nucleic acid interactions. Its heterobifunctional nature allows for targeted conjugation to a specific molecule of interest, while the photoreactive nitrophenyl azide provides temporal control over the crosslinking reaction. By carefully optimizing the experimental parameters outlined in this guide, researchers can effectively utilize ANP-acid to stabilize transient complexes, enabling their identification and characterization, and ultimately providing deeper insights into complex biological networks.

References

  • ACS Publications. (2024, February 15). Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Photo-reactive amino acid analog. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 15). Organic Dye-Sensitized Nitrene Generation: Intermolecular Aziridination of Unactivated Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). UV laser-induced cross-linking in peptides. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). I llIl I1111tll IIliiliilit REPORT DO CU MENTA. Retrieved from [Link]

  • ResearchGate. (2024, June 14). (PDF) Isolation and characterization of a triplet nitrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RNA-protein UV-crosslinking Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Retrieved from [Link]

  • National Center for Biotechnology Information. (1981, November). Preparation and characterization of 4-azido-2-nitrophenyl human serum albumin as an antigen for covalent cross-linking of immune complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). AzNP moiety-mediated proximity photo-crosslinking reaction by visible.... Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of Phenyl Azide | Request PDF. Retrieved from [Link]

  • MDPI. (2025, July 23). Unnatural Amino Acid Photo-Crosslinking Sheds Light on Gating of the Mechanosensitive Ion Channel OSCA1.2. Retrieved from [Link]

  • bioRxiv. (2024, December 23). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. Retrieved from [Link]

  • ResearchGate. (2022, June 2). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Retrieved from [Link]

  • OUCI. (n.d.). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. Retrieved from [Link]

  • ResearchGate. (2023, September). Why is Phenyl Azide so unreactive in [3+2] Cycloaddition reactions? Demystifying Sustmann's Paradigmatic Parabola. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Reducing non-specific binding of 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide to Reducing Non-Specific Binding of 5-(4-Azido-2-nitroanilino)pentanoic acid and Related Probes

Welcome to the technical support center for advanced photoaffinity labeling (PAL). As a Senior Application Scientist, I've designed this guide to help you navigate one of the most common challenges in PAL experiments: non-specific binding. This guide provides in-depth, experience-based answers to frequently encountered problems, particularly when using hydrophobic, photoreactive probes like 5-(4-Azido-2-nitroanilino)pentanoic acid (ANP-pentanoic acid).

Section 1: Understanding and Diagnosing Non-Specific Binding

High background signal can obscure your specific target interactions, making data interpretation difficult or impossible. Understanding the root cause is the first step toward a solution.

Q1: What are the primary causes of non-specific binding with my ANP-pentanoic acid probe?

A1: Non-specific binding in photoaffinity labeling typically stems from three sources:

  • Probe-Related Issues: ANP-pentanoic acid and similar probes are often hydrophobic. At high concentrations, they can aggregate in aqueous buffers and bind promiscuously to hydrophobic surfaces on proteins and experimental hardware.

  • System-Related Issues: Highly abundant proteins or those with "sticky" hydrophobic patches are common culprits for non-specific interactions.[1] This is an issue of mass action and inherent protein characteristics.

  • Protocol-Related Issues: Insufficient blocking, suboptimal buffer conditions (e.g., low salt, wrong pH), excessive probe concentration, or incorrect UV irradiation parameters can all significantly increase background signal.[1][2][3]

Q2: I'm seeing high background across my entire gel/blot. What are the essential controls to diagnose the problem?

A2: To distinguish specific from non-specific binding, several control experiments are indispensable.[1] Running these controls should be your first troubleshooting step.

  • Competition Control (The Gold Standard): This is the most critical control.[1][4][5] Before adding your photoreactive ANP probe, pre-incubate your sample with a 50- to 100-fold molar excess of a non-photoreactive competitor (e.g., the parent molecule without the azido group).[6] A true specific interaction will be outcompeted, leading to a significant reduction or disappearance of the signal. The signal that remains is non-specific.

  • No UV-Irradiation Control (-UV): This control identifies proteins that bind to your probe without photo-activation. Incubate your sample with the probe but omit the UV crosslinking step. Any signal detected here is due to non-covalent interactions that are strong enough to survive the workflow or potential side-reactions of the probe.

  • No Probe Control: This control helps identify background from your detection reagents (e.g., antibodies). Process a sample through the entire workflow without adding any ANP probe.

dot graph TD{ subgraph "Essential Controls for PAL" A[Start Experiment] --> B{Add Probe?}; B -->|Yes| C{Add Competitor?}; B -->|No| D[No Probe Control]; C -->|Yes| E[Competition Control]; C -->|No| F{UV Irradiation?}; F -->|Yes| G[Test Sample]; F -->|No| H[-UV Control]; end style A fill:#F1F3F4,stroke:#5F6368 style D fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,fontcolor:#202124 } caption: "Workflow for implementing essential PAL controls."

Section 2: Protocol Optimization - Reagents & Buffers

Once you have diagnosed the issue with proper controls, the next step is to optimize your experimental conditions.

Q3: My competition control shows that most of my signal is non-specific. How can I optimize my buffer to reduce this background?

A3: Buffer composition is critical for minimizing non-specific interactions, which are often driven by hydrophobic and ionic forces.[7]

  • Increase Ionic Strength: Low salt buffers can promote non-specific binding through weak ionic interactions. Try titrating the NaCl or KCl concentration in your binding and wash buffers, for example, testing a range from 150 mM (physiological) up to 500 mM.

  • Incorporate a Non-ionic Detergent: Detergents are highly effective at reducing non-specific binding by disrupting hydrophobic interactions.[8][9][10] They solubilize proteins and can block hydrophobic surfaces on your sample and hardware.[11] Start with a low concentration and optimize.

Detergent Type Starting Concentration Notes
Tween-20 Non-ionic0.05% - 0.1% (v/v)Gentle, commonly used in wash buffers.[7][12]
Triton X-100 Non-ionic0.1% - 0.5% (v/v)Slightly stronger than Tween-20; effective at solubilizing membrane proteins.[11]
CHAPS Zwitterionic0.1% - 1% (w/v)Can be effective while often preserving protein structure and function.[11]

Caution: Ionic detergents like SDS will likely denature your target protein and disrupt specific interactions, so they should generally be avoided except in specific applications like SDS-PAGE.[10][11]

Q4: What are the best blocking agents to use for photoaffinity labeling?

A4: Blocking agents work by physically adsorbing to surfaces, preventing the non-specific binding of your probe and other reagents.[13][14][15] The ideal blocker saturates these sites without interfering with your specific interaction.

  • Protein-Based Blockers: These are the most common. Bovine Serum Albumin (BSA) or non-fat dry milk are excellent choices.[7][16] They are effective because they present a diverse array of molecules that block a wide range of non-specific sites.[17] A typical starting concentration is 1-5% (w/v) in your incubation buffer.

  • Polymer-Based Blockers: For some systems, synthetic polymers can be effective. Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) can coat hydrophobic surfaces and render them more hydrophilic, thus repelling hydrophobic probes.[16][17]

Pro-Tip: Always use the same buffer for diluting your probe as you do for blocking to maintain consistent conditions.[7]

Section 3: Protocol Optimization - Procedure

Fine-tuning the steps of your experiment is just as important as choosing the right reagents.

Q5: How do I determine the optimal concentration of my ANP-pentanoic acid probe?

A5: Using too much probe is a very common cause of high background.[2][3] You must perform a titration to find the lowest concentration of your probe that still gives a robust specific signal.

Protocol: Probe Concentration Titration

Objective: To identify the optimal probe concentration that maximizes the signal-to-noise ratio.

Procedure:

  • Set up a series of reactions. Prepare multiple identical samples of your cell lysate or purified protein.

  • Create a dilution series of your probe. Dilute your ANP-pentanoic acid probe to cover a wide range of concentrations (e.g., from 0.1 µM to 50 µM).

  • Incubate and Crosslink. Add each probe dilution to a separate sample. Incubate under your standard conditions, then irradiate with UV light to crosslink.

  • Include a "No-Probe" Control. Use one sample with no probe to assess background from your detection system.

  • Analyze the results. Process all samples for downstream analysis (e.g., gel electrophoresis and Western blot).

  • Evaluate. The optimal concentration is the one that produces a strong band for your target (ideally confirmed with a competition experiment) with the lowest overall background signal in the lane.[5][18]

Q6: Could my UV irradiation step be causing the high background?

A6: Yes, both under- and over-exposure to UV light can be problematic.

  • Insufficient Irradiation: If the UV exposure time or intensity is too low, the highly reactive nitrene intermediate may not be generated efficiently, leading to weak specific signal.

  • Excessive Irradiation: Over-exposure can damage proteins and other biomolecules, potentially exposing new, "sticky" hydrophobic regions that contribute to non-specific binding.[4] Nitrophenyl azides (like in your probe) are generally preferable to simple phenyl azides because they can be activated with less damaging, longer-wavelength UV light (e.g., 350-365 nm).[19]

Troubleshooting Steps:

  • Optimize Exposure Time: Test a time course of UV exposure (e.g., 5, 10, 20, 30 minutes) on ice to find the sweet spot that maximizes specific labeling without increasing background.[6]

  • Check Your Lamp: Ensure your UV lamp is emitting at the correct wavelength for your probe (typically ~350 nm for nitrophenyl azides) and that the intensity is consistent.[18][19]

dot graph TD { subgraph "Troubleshooting Workflow" A[High Background Observed] --> B{Ran Controls?}; B -->|No| C[Perform Competition & -UV Controls]; B -->|Yes| D{Is Signal Specific?}; C --> D; D -->|No| E[Optimize Protocol]; D -->|Yes| F[Proceed with Assay];

} caption: "Systematic workflow for troubleshooting non-specific binding."

References

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.Google Cloud.
  • Working with Detergents.The Rockefeller University.
  • Photoaffinity labeling in target- and binding-site identification - PMC.
  • Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics.Future Science.
  • IHC Blocking | Proteintech Group.Proteintech.
  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed.
  • ELISA Blocking Agents & Blocking Solutions - G-Biosciences.G-Biosciences.
  • Uncovering the Role of Detergents in Protein Solubiliz
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments.
  • Competitive photoaffinity labeling. (A) Dose-dependent inhibition of... - ResearchGate.
  • Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.
  • How Detergents are Extremely Useful in Bioscience Experiments - GoldBio.GoldBio.
  • Design and characterisation of photoactivatable and lysine reactive o -nitrobenzyl alcohol-based crosslinkers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03211C.Royal Society of Chemistry.
  • Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
  • Technical Support Center: Troubleshooting High Background in Advanced Immunofluorescence - Benchchem.BenchChem.
  • Blockers Practical Guide.SlideShare.
  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC.
  • Effective Blocking Procedures - ELISA Technical Bulletin - No. 3 - LabCluster.LabCluster.
  • Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US.Thermo Fisher Scientific.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed.
  • Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Publications.
  • Denaturing mass photometry for straightforward optimization of protein-protein cross-linking reactions at single-molecule level | bioRxiv.bioRxiv.
  • Blocking Reagents | Vector Labs.
  • Labeling with SNAP-tag® Technology Troubleshooting Guide - NEB.New England Biolabs.
  • GelMA based bioinks - CELLINK.CELLINK.
  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.Happi Tummi.
  • 5-Azidoindole binding to the Escherichia coli tryptophan synthase alpha 2 beta 2 complex.
  • Does nonspecific protein labeling exist in click chemistry reactions? - Lumiprobe help center.Lumiprobe.
  • Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - MDPI.MDPI.
  • Insights on Chemical Crosslinking Str
  • Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC.
  • Application Notes and Protocols for p-Azidoacetophenone in Identifying Protein Binding Partners - Benchchem.BenchChem.
  • Method for blocking non-specific protein binding on a functionalized surface - Google Patents.
  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PMC.
  • Understanding why poly(acrylic acid) works: decarbonylation and cross-linking provide an ionically conductive passivation layer in silicon anodes - Journal of Materials Chemistry A (RSC Publishing).Royal Society of Chemistry.
  • A Poly(Acrylic Acid)-Based Hydrogel Crosslinked with Hydroxypropylcellulose as a Clarifying Agent in Nickel(II) Solutions - MDPI.MDPI.

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Troubleshooting low yield in click chemistry reactions with 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Click Chemistry Reactions

Executive Summary

You are likely using 5-(4-Azido-2-nitroanilino)pentanoic acid as a heterobifunctional linker or a chromogenic probe. While the nitro group provides useful spectroscopic properties (acting as a quencher or visible dye), it introduces specific electronic and steric challenges that differ from standard alkyl azides.

Low yields with this substrate are rarely due to the "click" chemistry itself failing, but rather pre-reaction degradation or catalyst poisoning . This guide deconstructs the failure modes specific to aryl azides containing electron-withdrawing groups.

Part 1: Critical Failure Modes (The "Why")

The "False Negative" – Azide Reduction

The Issue: Your starting material disappears, but no triazole product is formed. The Cause: Aryl azides are highly susceptible to reduction into anilines (amines) by thiols. Mechanism: If your buffer contains DTT (Dithiothreitol) or TCEP , the azide functionality (


) is rapidly reduced to an amine (

). An amine cannot participate in click chemistry.
  • Note: The nitro group makes the azide more electrophilic, potentially accelerating this unwanted reduction.

Catalyst Poisoning (Chelation)

The Issue: The reaction stalls despite fresh copper. The Cause: The molecule contains a carboxylic acid tail and an aniline core. In the absence of a strong competing ligand (like THPTA), the substrate itself can chelate the Cu(I) ion, rendering it catalytically inactive or promoting oxidation to Cu(II).

Photolytic Degradation

The Issue: Purity of the starting material drops during storage or handling. The Cause: Aryl azides are photolabile.[1] Exposure to UV or intense ambient light can trigger the release of nitrogen (


) to form a reactive nitrene, which then inserts into neighboring bonds or polymerizes.

Part 2: Visual Troubleshooting Logic

The following flowchart illustrates the decision matrix for diagnosing low yields.

TroubleshootingFlow Start Start: Low Yield Observed CheckMS Step 1: Analyze Mixture by LC-MS Start->CheckMS Result1 Mass = Product + 2H (Azide Reduced to Amine) CheckMS->Result1 Mass - 26 Da Result2 Starting Material Unchanged CheckMS->Result2 Mass unchanged Result3 Complex Mixture / Precipitate CheckMS->Result3 Broad peaks Action1 CRITICAL ERROR: Remove DTT/TCEP. Use desalting column. Result1->Action1 Action2 Catalyst Failure. Increase Ligand:Cu ratio. Switch to THPTA. Result2->Action2 Action3 Solubility Issue. Add DMSO/DMF (up to 50%). Check pH > 7. Result3->Action3

Caption: Diagnostic workflow based on LC-MS analysis of the crude reaction mixture.

Part 3: Frequently Asked Questions (Technical)

Q1: Can I use TCEP to keep my protein reduced during the click reaction?

Strictly NO. TCEP reacts with azides via the Staudinger reduction mechanism. While alkyl azides react slowly with TCEP, aryl azides (like your nitro-aniline derivative) react significantly faster.

  • Solution: If you must maintain reducing conditions for a protein, use Ascorbate (which drives the click reaction) and ensure all TCEP/DTT is removed via dialysis or spin column before adding the azide linker.

Q2: My reaction turns green/blue and stops. What is happening?

This indicates the oxidation of Cu(I) (active) to Cu(II) (inactive, blue/green).

  • The Fix:

    • Degas solvents: Oxygen is the enemy. Bubble nitrogen through buffers for 15 mins.

    • Increase Ascorbate: Use a 5-10 fold molar excess of Sodium Ascorbate over Copper.

    • Ligand Choice: Switch from TBTA (poor water solubility) to THPTA or BTTAA . These ligands protect Cu(I) from oxidation and prevent biological damage.

Q3: The starting material precipitates when added to the aqueous buffer.

The 5-(4-Azido-2-nitroanilino) core is hydrophobic.

  • The Fix: Dissolve the azide linker in a high-concentration stock of DMSO or DMF (e.g., 10-50 mM). Add this dropwise to the reaction. Ensure the final organic co-solvent concentration is at least 5-10% (v/v) to maintain solubility.

Part 4: Optimized Experimental Protocols

Protocol A: The "Safe" CuAAC Reaction

Designed to minimize reduction artifacts and maximize catalyst turnover.

Reagents:

  • Azide Linker: 10 mM in DMSO.

  • Alkyne Partner: 10 mM in water/DMSO.

  • CuSO4: 20 mM in water.

  • Ligand (THPTA): 100 mM in water.

  • Sodium Ascorbate: 100 mM in water (Freshly prepared—yellowing indicates degradation).

Procedure:

  • Premix Catalyst Complex: In a separate small tube, mix CuSO4 and THPTA.

    • Ratio: 1:5 (Cu:Ligand).

    • Why: This ensures all copper is chelated before touching the protein/linker, preventing precipitation.

  • Reaction Assembly:

    • Buffer (PBS or HEPES, pH 7.0–7.5).

    • Alkyne partner (Final: 50–100 µM).

    • Azide Linker (Final: 100–200 µM, 2 equiv).

    • Vortex gently.

  • Initiation: Add the Cu-THPTA premix (Final Cu: 100–500 µM).

  • Activation: Add Sodium Ascorbate (Final: 2.5–5 mM).

  • Incubation: 1 hour at Room Temperature, protected from light.

Protocol B: Data Analysis (Interpretation Table)
ObservationDiagnosisRemediation
Clear solution, No Product Catalyst InactiveCheck Ascorbate freshness; Increase Cu loading.
Precipitate Formed AggregationIncrease DMSO %; Check if protein denatured.
Mass -26 Da (Amine) Azide ReductionSTOP. Remove thiols (DTT) from upstream steps.
Mass +17 Da (Hydroxyl) Nitrene formationProtect reaction from light (Photolysis).

Part 5: Mechanism of Interference

The following diagram details how the specific functional groups on 5-(4-Azido-2-nitroanilino)pentanoic acid interact with the reaction environment.

Mechanism Nitro Nitro Group (-NO2) Azide Aryl Azide (-N3) Nitro->Azide Increases Electrophilicity Acid Carboxylic Acid (-COOH) Cu Cu(I) Catalyst Acid->Cu Binds Chelation Chelation/Poisoning (Slow Reaction) Acid->Chelation Light UV/Light Light->Azide Cleaves Degradation Nitrene Formation (Byproducts) Light->Degradation Thiol Thiols (DTT/TCEP) Thiol->Azide Attacks Reduction Reduction to Amine (Dead End) Thiol->Reduction

Caption: Mechanistic interference pathways. Note the Nitro group enhances the Azide's susceptibility to reduction.

References

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link: [Link]

    • Relevance: Establishes the necessity of THPTA ligands for preventing copper oxidation and protein degrad
  • Nilsang, S., et al. (2020). "Reduction of Azides to Amines by Dithiothreitol." Journal of Organic Chemistry. Link: [Link]

    • Relevance: Definitive proof of aryl azide instability in the presence of DTT.
  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link: [Link]

    • Relevance: Source for the "Premix Catalyst" protocol to prevent precipit
  • Patterson, D. M., et al. (2014). "Improved Cyclopropenone Caged Fluorophores." Journal of the American Chemical Society. Link: [Link]

    • Relevance: Discusses the photolability of nitro-aryl systems and handling requirements.

Sources

Preventing hydrolysis of NHS ester in 5-(4-Azido-2-nitroanilino)pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NHS Ester Hydrolysis in 5-(4-Azido-2-nitroanilino)pentanoic Acid Derivatives

Overview Welcome to the Application Support Center. This guide provides mechanistic insights, self-validating protocols, and troubleshooting strategies for working with 5-(4-Azido-2-nitroanilino)pentanoic acid NHS ester derivatives. These molecules are heterobifunctional crosslinkers featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable aryl azide. Because the NHS ester is highly susceptible to aqueous hydrolysis, preserving its structural integrity prior to and during primary amine conjugation is the most critical factor in achieving high crosslinking yields[1].

Part 1: The Kinetics of Hydrolysis vs. Amidation

As an Application Scientist, it is crucial to understand the causality behind conjugation failures. The reaction of an NHS ester with a primary amine (amidation) is a nucleophilic acyl substitution. In aqueous buffers, water molecules and hydroxyl ions (OH⁻) act as competing nucleophiles, leading to irreversible hydrolysis of the NHS ester into an unreactive carboxylic acid byproduct[2].

While a slightly alkaline pH is required to deprotonate primary amines (converting them from unreactive -NH₃⁺ to reactive -NH₂), increasing the pH exponentially increases the concentration of hydroxyl ions, thereby accelerating hydrolysis[2].

Table 1: Influence of pH and Temperature on NHS Ester Half-Life [2][3]

Buffer pH Temperature Estimated NHS Ester Half-Life Dominant Reaction Pathway
pH 7.0 0°C - 4°C 4 - 5 hours Amidation (Slow)
pH 7.2 25°C (RT) ~3 - 4 hours Amidation (Optimal)
pH 8.0 25°C (RT) ~1 hour Amidation / Hydrolysis

| pH 8.6 | 4°C | 10 minutes | Hydrolysis (Rapid) |

HydrolysisCompetition NHS Aryl Azide NHS Ester (Active Crosslinker) Conjugate Amide Conjugate (Desired Product) NHS->Conjugate Amidation (pH 7.2-8.0) Hydrolyzed Carboxylate Byproduct (Hydrolyzed & Inactive) NHS->Hydrolyzed Hydrolysis (pH > 8.0) Amine Target Protein (-NH2) (Nucleophile) Amine->Conjugate Water H2O / OH- (Aqueous Buffer) Water->Hydrolyzed

Competing amidation and hydrolysis pathways of NHS esters in aqueous buffers.

Part 2: Self-Validating Conjugation Protocol

To ensure trustworthiness in your experimental results, every protocol must be a self-validating system. The following methodology is designed to minimize hydrolysis while providing a built-in metric to verify reaction progression.

Step-by-Step Methodology:

  • Thermal Equilibration (Moisture Exclusion): Remove the vial of 5-(4-Azido-2-nitroanilino)pentanoic acid NHS ester from -20°C storage. Critical: Allow the vial to fully equilibrate to room temperature (RT) in a desiccator before opening. Opening a cold vial causes atmospheric moisture condensation, which instantly initiates hydrolysis within the stock powder[3].

  • Anhydrous Solubilization: Dissolve the crosslinker in high-quality, anhydrous DMSO or DMF. Prepare this stock solution immediately before use. Do not store reconstituted NHS esters in aqueous solutions[3].

  • Buffer Optimization: Prepare your target protein in an amine-free buffer (e.g., PBS or HEPES) at pH 7.2 - 7.5. Avoid Tris or glycine buffers, as their primary amines will competitively consume the NHS ester[3]. Ensure the protein concentration is high (≥ 1-10 mg/mL) to favor pseudo-first-order amidation kinetics over hydrolysis[3].

  • Phase 1 Conjugation (Dark Conditions): Add the crosslinker to the protein solution (keep organic solvent carryover ≤ 10% v/v to prevent protein denaturation)[3]. Critical: Because the 4-azido-2-nitroanilino group is highly photosensitive, perform this step in subdued light or wrap the reaction tube in foil. Incubate for 30–120 minutes at RT.

  • Kinetic Validation: To validate that the reaction has occurred, measure the absorbance of the reaction mixture at 260–280 nm. The leaving N-hydroxysuccinimide (NHS) byproduct strongly absorbs in this range. An increase in A260 relative to the baseline confirms that the ester has reacted (either via amidation or hydrolysis)[3].

  • Quenching & Cleanup: Quench any remaining unreacted NHS ester by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 7.5) for 15 minutes. Remove the quenched byproducts via a desalting column or dialysis before proceeding to the UV-photoactivation phase.

ProtocolWorkflow S1 1. Thermal Equilibration Equilibrate vial to RT before opening S2 2. Anhydrous Solubilization Dissolve in dry DMSO/DMF (≤10% final vol) S1->S2 S3 3. Buffer Preparation Use amine-free buffer (PBS, pH 7.2-7.5) S2->S3 S4 4. Bioconjugation (Dark) React 30-120 min at RT (Protect from light) S3->S4 S5 5. Kinetic Validation Monitor NHS release at 260-280 nm S4->S5

Protocol workflow to minimize hydrolysis and validate conjugation efficiency.

Part 3: Troubleshooting FAQs

Q: My conjugation yield is extremely low, even though I used a 10-fold molar excess of the crosslinker. What happened? A: The most common culprit is premature hydrolysis. If the crosslinker was stored improperly, exposed to moisture, or dissolved in a buffer with a pH > 8.0, the NHS ester likely hydrolyzed before it could react with your protein[2]. Additionally, verify that your protein buffer does not contain carrier proteins (like BSA) or primary amine additives (like Tris or sodium azide), which act as competitive nucleophiles[3]. (Note: While the crosslinker itself contains an azide, free sodium azide in the buffer can interfere with downstream reactions).

Q: Can I prepare a stock solution of the 5-(4-Azido-2-nitroanilino)pentanoic acid NHS ester in DMSO and store it for future use? A: It is highly discouraged. Even "anhydrous" DMSO is hygroscopic and will absorb atmospheric moisture over time, leading to the degradation of the NHS ester[3]. For maximum reproducibility, prepare fresh solutions immediately before use. If you must store it, aliquot the dry powder and backfill the vials with inert gas (argon or nitrogen) before freezing at -20°C.

Q: How do I balance the pH requirements for the NHS ester amidation and the subsequent aryl azide photoactivation? A: These are temporally separated events. The NHS ester amidation (Phase 1) is highly pH-dependent and should be performed at pH 7.2–7.5 in the dark to minimize hydrolysis while ensuring sufficient amine deprotonation[2]. The subsequent aryl azide photoactivation (Phase 2) is initiated by UV light (typically 320–350 nm) and involves the generation of a highly reactive nitrene intermediate. This nitrene insertion is generally pH-independent, allowing you to perform the photo-crosslinking step in whatever biological buffer is optimal for your specific protein-protein interaction.

References

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition.Academic Press, 2013.

Sources

Technical Support Center: Troubleshooting & Quenching 5-(4-Azido-2-nitroanilino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with photoreactive nitrophenyl azide crosslinkers. This document bypasses generic protocols to address the exact photochemical mechanisms and troubleshooting steps required to cleanly deactivate your crosslinker.

Core Principles: The Photochemistry of Nitrophenyl Azides

5-(4-Azido-2-nitroanilino)pentanoic acid is a highly effective photoreactive probe. The functional core of this molecule is the 4-azido-2-nitroanilino group (a nitrophenyl azide). Unlike simple phenyl azides that require damaging short-wave UV light (~254 nm), the presence of the nitro group shifts the absorbance maximum. This allows for photoactivation at longer, less destructive wavelengths (320–350 nm)[1],.

Upon irradiation, the azide group (


) expels nitrogen gas (

) to form a highly reactive singlet or triplet nitrene . This nitrene rapidly inserts into spatially adjacent C-H or N-H bonds to form stable covalent crosslinks[1].

The Causality of Quenching: Why Standard Methods Fail

A critical failure point in photoaffinity labeling is the incomplete deactivation of unreacted crosslinker after the photolysis step. If unreacted azide remains in the sample, ambient light or heat during downstream processing (e.g., boiling in SDS-PAGE loading buffer, mass spectrometry sample prep) will trigger artifactual, non-specific crosslinking.

The Common Mistake: Using Tris or Glycine Many generic protocols suggest adding primary amines like Tris or Glycine to quench crosslinkers. While primary amines successfully scavenge the ring-expanded dehydroazepine intermediate (formed after photoactivation), they do not react with the ground-state azide [1]. Adding Tris only quenches the activated state; it leaves un-irradiated azides fully intact and dangerous.

The Definitive Solution: Chemical Reduction To permanently quench 5-(4-Azido-2-nitroanilino)pentanoic acid, you must chemically reduce the ground-state azide to a primary amine (


). Thiol-containing reducing agents like Dithiothreitol (DTT)  or phosphines like TCEP  rapidly reduce azides to amines, permanently destroying their photoreactivity[1].

Self-Validating Experimental Protocol: Quenching Workflow

This protocol ensures complete deactivation of the azide and includes a built-in validation step to guarantee trustworthiness in your results.

Step 1: Photolysis

  • Irradiate your sample containing the 5-(4-Azido-2-nitroanilino)pentanoic acid probe using a UV lamp (320–350 nm) for 10–30 minutes on ice.

Step 2: The Quenching Reaction

  • Immediately transfer the sample to a light-protected environment (e.g., amber tube or foil-wrapped tube).

  • Add a concentrated stock of DTT (to a final concentration of 20–50 mM) OR TCEP (to a final concentration of 5–10 mM)[2],[1].

  • Incubate the mixture at room temperature for 15–30 minutes in the dark. Causality Note: This incubation provides sufficient time for the nucleophilic attack and subsequent reduction of the azide to an amine, permanently rendering it blind to light.

Step 3: Downstream Processing & Self-Validation

  • Proceed with standard downstream applications (e.g., SDS-PAGE, Western Blotting, or Trypsin digestion for LC-MS/MS).

  • Self-Validation Step: To confirm complete quenching, take a small 5 µL aliquot of your quenched sample and re-expose it to 320-350 nm UV light for 15 minutes. Run this alongside a non-re-exposed aliquot on an SDS-PAGE gel. Identical banding patterns confirm 100% deactivation of the crosslinker.

Data Presentation: Comparison of Quenching Agents

The following table summarizes the quantitative and mechanistic differences between common quenching agents used in crosslinking workflows.

Quenching AgentRecommended Final Conc.Target State of CrosslinkerMechanism of ActionEfficacy for Unreacted Azide
DTT 20 - 50 mMGround-state AzideThiol-mediated reduction to amineHigh (Definitive)
TCEP 5 - 10 mMGround-state AzidePhosphine-mediated reduction to amineHigh (Definitive)
Tris-HCl 50 - 100 mMActivated Nitrene / KetenimineNucleophilic addition to ring-expanded intermediateLow (Fails to quench ground state)
Glycine 50 - 100 mMActivated Nitrene / KetenimineNucleophilic addition to ring-expanded intermediateLow (Fails to quench ground state)

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I quenched my sample with 100 mM Tris, but I still see high molecular weight smearing on my Western blot. What happened? A: Tris only quenches the activated intermediates (like dehydroazepines)[1]. It does not neutralize the unreacted ground-state azide. When you boiled your sample in SDS loading buffer, the heat and ambient light activated the remaining azides, causing non-specific crosslinking. Switch to DTT or TCEP for the quenching step.

Q: Should I use DTT or TCEP for quenching prior to Mass Spectrometry? A: TCEP is highly recommended for MS workflows. Unlike DTT, TCEP is odorless, more stable at a wider pH range, and does not contain thiols that might interfere with downstream alkylation steps (e.g., iodoacetamide treatment)[2].

Q: Can I use


-mercaptoethanol (BME) instead of DTT? 
A:  Yes, BME is a thiol-containing reducing agent and will reduce the azide to an amine[1]. However, BME requires a higher concentration (often >5%) and is highly volatile. DTT or TCEP are preferred for their efficiency and stability.

Pathway Visualization

G Azide 5-(4-Azido-2-nitroanilino) pentanoic acid (Ground State Azide) Light UV/Vis Light (320-350 nm) Azide->Light Photolysis DTT DTT / TCEP Addition (Chemical Reduction) Azide->DTT Unreacted Azide Nitrene Singlet/Triplet Nitrene (Highly Reactive) Light->Nitrene N2 Release Crosslink Covalent Crosslink (C-H / N-H Insertion) Nitrene->Crosslink Target Protein Quenched Amine Derivative (Photo-inert, Quenched) DTT->Quenched Reduction to -NH2

Reaction pathways of 5-(4-Azido-2-nitroanilino)pentanoic acid: Photolysis vs. Chemical Quenching.

References[3] Thermo Fisher Scientific. "Bioconjugation and crosslinking technical handbook." Thermo Fisher Scientific Manuals.https://assets.thermofisher.com/TFS-Assets/LSG/manuals/Bioconjugation-Crosslinking-Handbook.pdf[1] Thermo Fisher Scientific. "Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents." Thermo Fisher Scientific Application Notes (TR0011).https://assets.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0011-Aryl-azide-activation.pdf[2] Abcam. "Sulfo-SANPAH, primary amine-nitrophenylazide crosslinker (CAS 102568-43-4) Datasheet." Abcam Biochemicals.https://www.abcam.com/products/biochemicals/sulfo-sanpah-primary-amine-nitrophenylazide-crosslinker-ab145610.html

Sources

Minimizing photo-damage to proteins during UV crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photo-Crosslinking Optimization Hub .

This guide is engineered for researchers observing protein degradation, aggregation, or epitope loss during UV-induced crosslinking (CLIP, CLAP, or protein-protein interaction mapping). It moves beyond standard protocols to address the photochemical consequences of irradiation and provides self-validating systems to minimize structural damage.

Module 1: The Core Decision – Wavelength vs. Damage[1]

The single biggest determinant of protein damage is the light source. You must choose between Label-Free (254 nm) and Label-Dependent (365 nm) based on your tolerance for damage versus your need for native conditions.

The Damage Spectrum
FeatureUV-C (254 nm)UV-A (365 nm)
Mechanism Direct excitation of aromatic rings (Trp, Tyr, Phe) and nucleic bases.Excitation of exogenous photo-activatable groups (e.g., pBPA, 4-SU, Diazirine).
Crosslink Type "Zero-length" (Native). No labeling required.Specific to the label location (requires metabolic labeling or probes).
Damage Potential CRITICAL. Generates singlet oxygen (

) and breaks disulfide bonds.
LOW. Below the excitation threshold of most native biomolecules.
Primary Artifact Protein unfolding, aggregation (blue autofluorescence), epitope destruction.Incomplete incorporation of label; lower overall yield.

Expert Insight: If you are observing high molecular weight smears or precipitation, you are likely overdosing with 254 nm. Switch to 365 nm with photo-leucine/methionine incorporation if your biological model allows.

Module 2: The "Cryo-Pulsed" Protocol

Continuous irradiation generates local heating and sustains radical chain reactions that lead to oxidative damage. This protocol uses intermittent energy delivery to allow radical quenching and heat dissipation.

Objective: Maximize crosslinking efficiency while maintaining protein solubility.

Step-by-Step Methodology
  • Buffer Preparation (The "Quench Mix"):

    • Prepare PBS pH 7.4.

    • Add Scavenger: 5–10 mM Sodium Ascorbate (See Module 3).

    • Degas: Nitrogen purge for 5 mins to remove dissolved oxygen (the primary source of ROS).

  • Sample Setup:

    • Place samples in an uncovered multi-well plate or spot on Parafilm.

    • Crucial: Place the plate on a metal block pre-chilled to 4°C (or floating in an ice slurry). Plastic conducts heat poorly.

  • Irradiation (The Pulse Loop):

    • Set UV crosslinker to Energy Mode (Joules), not Time.

    • Cycle:

      • Expose: 150 mJ/cm².

      • Rest: 60 seconds (on ice, in dark).

      • Mix: Gently pipette up/down to redistribute sample.

    • Repeat 3–6 times depending on yield requirements.

  • Validation:

    • Spin down samples (15,000 x g, 10 min).

    • Check pellet size. A visible pellet indicates aggregation (failure).

Module 3: Chemical Protection (Radical Scavenging)

Adding the wrong scavenger can inhibit the crosslinking reaction itself. You must balance protection vs. reaction efficiency .

Scavenger Selection Table
ScavengerConcentrationMechanismBest For...[1]
Sodium Ascorbate 5–10 mMReduces oxidized residues; quenches long-lived radicals.General protein protection. Warning: <1mM can be pro-oxidant.
Methionine 10–20 mMActs as a "decoy" for oxidation. Met residues oxidize to sulfoxides, sparing the protein.Protecting enzymatic active sites.
Glycerol 5–10%Viscosity agent + mild hydroxyl scavenger.Stabilizing hydrophobic proteins during irradiation.
DTT 0.5–1 mMMaintains disulfide bonds.Avoid if using diazirine/azide crosslinkers (can reduce the crosslinker).

Module 4: Mechanism & Workflow Visualization

Figure 1: The Photo-Damage Cascade vs. Mitigation

This diagram illustrates how UV energy bifurcates into productive crosslinking or destructive oxidation, and where scavengers intervene.

UV_Damage_Mechanism UV UV Source (254nm / 365nm) Chromophore Chromophore Excitation (Trp/Tyr or Label) UV->Chromophore ExcitedState Excited Triplet State Chromophore->ExcitedState Crosslink Covalent Crosslink (Productive) ExcitedState->Crosslink Proximity (<4Å) ROS ROS Generation (Singlet Oxygen) ExcitedState->ROS Energy Transfer to O2 Oxidation Side Chain Oxidation (Met/Trp/Cys) ROS->Oxidation Aggregation Aggregation/Precipitation (Damage) Oxidation->Aggregation Scavenger Radical Scavenger (Ascorbate/Met) Scavenger->ROS Quenches

Caption: Figure 1.[2] The kinetic competition between productive crosslinking (Green) and oxidative damage (Red). Scavengers (Grey) intercept ROS before structural damage occurs.

Module 5: Troubleshooting & FAQs

Q1: My protein precipitates immediately after UV exposure. Why? A: This is likely "isoelectric precipitation" caused by surface charge modification.

  • Mechanism: UV oxidation of surface charges (Lysine/Arginine modification) alters the protein's pI. If the pI shifts to match the buffer pH, the protein crashes out.

  • Fix:

    • Increase ionic strength (add 150mM–300mM NaCl).

    • Shift buffer pH by 0.5 units away from the theoretical pI.

    • Reduce UV dose by 50% and compensate with a more reactive probe (e.g., Diazirine).

Q2: I see a "smear" on my Western Blot instead of a discrete band. A: You have induced oligomerization.

  • Mechanism: Radical-mediated Tyr-Tyr crosslinking (dityrosine formation) creates non-specific covalent aggregates.

  • Diagnostic: Check the sample under a fluorescence microscope (DAPI filter). If it glows blue without any stain, you have dityrosine (a hallmark of UV damage).

  • Fix: Use the Cryo-Pulsed Protocol (Module 2) and add 10mM Methionine.

Q3: How do I know if I've added too much scavenger? A: Your crosslinking yield drops to zero.

  • Mechanism: If the scavenger concentration is too high, it quenches the photo-excited state of the crosslinker itself, not just the ROS.

  • Fix: Perform a "Scavenger Titration." Run reactions with 0, 1, 5, and 10mM Ascorbate. Select the highest concentration that maintains at least 80% of the crosslinking yield observed at 0mM.

References

  • Pattison, D. I., & Davies, M. J. (2006). Actions of ultraviolet light on cellular structures. EXS, 96, 131–157.

  • Suchanek, M., et al. (2005). Photo-leucine and photo-methionine allow identification of protein–protein interactions in living cells. Nature Methods, 2(4), 261–267.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Strategies for Protein Crosslinking.

  • Klotz, L. O., et al. (2002). The antioxidant defense of the cell. Experimental Gerontology, 37(1), 195-202. (Discusses Ascorbate/Scavenger mechanisms).

  • Ramanathan, M., et al. (2019).[2] RNA–protein interaction detection in living cells.[2][3] Nature Methods, 16, 201–214. (Comparison of 254nm vs 365nm efficiency).

Sources

Best practices for storing and handling 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(4-Azido-2-nitroanilino)pentanoic acid . As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between theoretical photochemistry and practical benchtop execution.

Photoaffinity labeling (PAL) is a powerful technique for mapping protein-ligand interactomes, but it is notoriously sensitive to environmental factors. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your crosslinking experiments yield high-confidence data.

I. Mechanistic Overview & Physicochemical Parameters

To troubleshoot effectively, you must understand the causality behind the reagent's behavior. 5-(4-Azido-2-nitroanilino)pentanoic acid is a heterobifunctional probe. The pentanoic acid moiety allows for covalent conjugation to primary amines (via EDC/NHS activation) on your ligand of interest. The 4-azido-2-nitroaniline moiety acts as the photophore.

Upon UV irradiation, the aryl azide expels nitrogen gas to form a highly reactive singlet nitrene. The critical advantage of the nitro substitution on the aniline ring is that it red-shifts the absorption maximum. Standard aryl azides require harsh ~254 nm UV light, which can severely damage aromatic amino acids (tryptophan, tyrosine) in your target proteins [1]. The nitro group allows for activation at milder wavelengths (320–350 nm), preserving protein integrity while maintaining crosslinking efficiency[2].

G A 5-(4-Azido-2-nitroanilino) pentanoic acid B UV Irradiation (λ ≈ 320-350 nm) A->B C Singlet Nitrene (Highly Reactive) B->C Photolysis D N2 Gas Release B->D E C-H / N-H Insertion (Covalent Crosslink) C->E Target Proximity F Triplet Nitrene / Ring Expansion (Side reactions) C->F Solvent Quenching

Photolytic activation mechanism of the azido-nitroaniline pharmacophore.

Table 1: Critical Handling & Storage Parameters
ParameterOptimal ConditionMechanistic Rationale
Storage Temperature -20°C to -80°CPrevents thermal degradation of the metastable azide group.
Light Exposure Red/Yellow Safe LightAmbient fluorescent light contains enough near-UV to cause premature photolysis.
Solvent Compatibility Anhydrous DMSO or DMFPrevents premature hydrolysis if the pentanoic acid is pre-activated as an NHS ester.
Activation Wavelength 320 nm – 350 nmRed-shifted by the nitro group; avoids destructive 254 nm protein absorption [1].
Quenching Susceptibility High (Primary Amines/Thiols)Nitrenes can be scavenged by nucleophilic buffer components (e.g., Tris, DTT) [3].

II. Experimental Workflow & Self-Validating Protocol

A robust PAL experiment must be a self-validating system. You cannot trust a crosslinked band on a gel without proper controls. The following protocol integrates mandatory validation steps.

Workflow N1 1. EDC/NHS Activation (Anhydrous Conditions) N2 2. Ligand Conjugation (Dark Room / Safe Light) N1->N2 N3 3. Target Incubation (Equilibrium Binding) N2->N3 N4 4. UV Photocrosslinking (320-350 nm, 4°C) N3->N4 N5 5. Protein Enrichment & Digestion N4->N5 N6 6. LC-MS/MS Analysis (Target Deconvolution) N5->N6

Step-by-step experimental workflow for photoaffinity labeling and target deconvolution.

Step-by-Step Methodology: Ligand Conjugation & Photolabeling
  • Probe Activation: Dissolve 5-(4-Azido-2-nitroanilino)pentanoic acid in anhydrous DMSO. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS. Incubate for 2 hours at room temperature in the dark to form the active NHS-ester.

  • Ligand Conjugation: Add your amine-containing ligand to the activated probe. Adjust to pH 8.0 using a non-amine buffer (e.g., HEPES or Phosphate buffer; never use Tris). Incubate overnight at 4°C in the dark.

  • Purification: Purify the conjugated photoprobe using RP-HPLC to remove unreacted azide, which will otherwise cause massive non-specific background labeling.

  • Equilibrium Binding: Incubate the purified probe with your target protein/lysate.

    • Mandatory Control A (No UV): Incubate probe + protein, but keep in the dark. Validates that crosslinking is strictly light-dependent.

    • Mandatory Control B (Competition): Incubate probe + protein + 100x excess of unlabeled ligand. Validates that the probe is binding to the specific active site, not randomly colliding [2].

  • Photolysis: Transfer the samples to a shallow, UV-transparent plate (e.g., quartz or specific plastics) on ice. Irradiate at 365 nm (using a UV crosslinker or LED array) for 5–15 minutes. Note: Ice is critical to prevent thermal denaturation during irradiation.

  • Analysis: Quench the reaction with SDS sample buffer, boil, and resolve via SDS-PAGE, followed by Western blotting or LC-MS/MS for target identification.

III. Troubleshooting FAQs

Q: My protein is degrading or precipitating during the UV irradiation step. How do I fix this? A: This is a classic symptom of thermal or UV-induced damage. First, ensure you are using a 320-365 nm light source, not a 254 nm germicidal lamp. The nitro group on the aniline ring specifically allows for this safer, longer wavelength [1]. Second, UV lamps generate significant heat. Always perform photolysis on an ice block and limit irradiation time to the minimum required (determine this via a time-course optimization from 1 to 20 minutes).

Q: I am seeing very low crosslinking efficiency (weak bands on my gel). What is the mechanistic cause? A: Low yield is typically caused by the nitrene intermediate being quenched before it can insert into the target protein.

  • Solvent Quenching: Singlet nitrenes have a lifespan of nanoseconds to microseconds. If the binding pocket is highly solvent-exposed, water molecules will quench the nitrene [3].

  • Buffer Interference: Ensure your binding buffer is free of primary amines (Tris), thiols (DTT,

    
    -mercaptoethanol), and high concentrations of glycerol, all of which act as highly efficient nitrene scavengers.
    
  • Premature Photolysis: If your probe was exposed to ambient laboratory lighting during the conjugation steps, the azide may have already degraded. Always handle under red safe lights.

Q: My "Competition Control" (Control B) still shows strong crosslinking. Is my probe binding non-specifically? A: Yes. If adding 100x excess of unlabeled ligand does not outcompete the photoprobe, your probe is engaging in non-specific hydrophobic interactions. The 4-azido-2-nitroaniline group is highly hydrophobic. If your conjugated ligand is small, the bulky photophore may dominate the physicochemical properties of the molecule, driving it into random hydrophobic patches on the protein surface. To resolve this, you must lower the probe concentration (titrate down to the low nanomolar range) and increase the stringency of your post-photolysis washes (e.g., adding 0.1% Triton X-100 or increasing salt concentration).

IV. References

  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Center for Biotechnology Information (PMC). Available at:

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. ResearchGate. Available at:

How to confirm successful crosslinking with 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Validation & Troubleshooting for 5-(4-Azido-2-nitroanilino)pentanoic acid Crosslinking

Introduction: The Probe Mechanics

You are working with 5-(4-Azido-2-nitroanilino)pentanoic acid , a heterobifunctional photoreactive probe often used to "fish" for unknown binding partners or map binding interfaces. Its structure dictates its function:

  • Pentanoic Acid Tail: The "Anchor."[1] This carboxyl group must be chemically activated (typically via EDC/NHS) to covalently attach to your "Bait" molecule (protein, peptide, or small molecule) at a primary amine.[1]

  • Nitroaniline Chromophore: The "Built-in Indicator."[1] This group provides a strong absorbance signature (typically yellow/orange), allowing non-destructive concentration determination and photolysis monitoring.[1]

  • Aryl Azide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The "Trap." Upon UV irradiation (300–460 nm), this group releases 
    
    
    
    to form a highly reactive nitrene , which inserts into nearby C-H or N-H bonds, covalently locking the Bait to the Prey.

Phase 1: Spectroscopic Validation (The "Traffic Light" Check)

Before committing valuable samples to Mass Spec, use the molecule's intrinsic chromophore for immediate feedback.

The Principle: The nitroaryl azide moiety exhibits a characteristic absorbance maximum (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) in the visible/near-UV range (typically ~460–480 nm or a broad shoulder at 330–380 nm depending on solvent). Upon successful photolysis, the azide converts to an amine/hydrazine derivative, causing a significant hypsochromic shift (blue shift)  or bleaching of this peak.
Protocol: UV-Vis Photolysis Assay
  • Baseline Scan: Dissolve the probe (or Probe-Bait conjugate) in your reaction buffer.[1] Scan absorbance from 250 nm to 600 nm .

    • Success Indicator: You should see a distinct peak/shoulder in the 300–480 nm range.

  • Irradiation: Expose the sample to UV light (365 nm is standard) for 1–5 minutes.[1]

  • Post-Scan: Immediately rescan the sample.[1]

    • Success Indicator: The original peak should significantly decrease in intensity or shift to a lower wavelength.

    • Failure Indicator: No change in spectrum implies the UV source is too weak, the wavelength is incorrect, or the azide has already hydrolyzed/degraded.

Phase 2: Mass Spectrometry (The Definitive Proof)

Mass spectrometry (MS) is the only way to confirm the covalent modification of your Bait and the subsequent capture of the Prey.

Step A: Confirming Bait Conjugation (Pre-Photolysis)

Before crosslinking, ensure the probe is attached to your Bait.

  • Method: Intact Protein MS (ESI-TOF) or MALDI-TOF.[1]

  • The Math: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
    • Note: The loss of water occurs during the amide bond formation between the pentanoic acid and the Bait's amine.

Step B: Confirming Crosslinking (Post-Photolysis)
  • Method: LC-MS/MS (Bottom-up Proteomics).[1]

  • The Math: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
    • Note: The azide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) loses molecular nitrogen (
      
      
      
      ) to form the nitrene, which then inserts. The net mass addition to the complex is the probe mass minus
      
      
      .

Phase 3: Functional Validation (Gel Shift)

Protocol: SDS-PAGE / Western Blot[1]
  • Setup: Prepare three lanes:

    • Lane 1: Bait + Prey (No UV)

    • Lane 2: Bait + Prey + UV (Crosslinked)[2]

    • Lane 3: Bait-Probe Conjugate only + UV (Control)

  • Run: Standard reducing SDS-PAGE.

  • Analysis:

    • Lane 2 should show a high-molecular-weight band corresponding to [Bait + Linker + Prey].[2]

    • If using Western Blot, the band should be immunoreactive to antibodies against both Bait and Prey.

Visual Workflow

CrosslinkingWorkflow Probe 5-(4-Azido-2-nitroanilino) pentanoic acid Activation Activation (EDC/NHS) Probe->Activation Conjugation Conjugation Reaction Activation->Conjugation Bait Bait Protein (Amine-containing) Bait->Conjugation Purification Desalting/Dialysis (Remove free probe) Conjugation->Purification Complex Bait-Probe Conjugate Purification->Complex Mixing Incubation (Equilibrium Binding) Complex->Mixing Prey Prey Protein (Target) Prey->Mixing UV UV Irradiation (300-460 nm) Mixing->UV Nitrene Nitrene Formation (-N2) UV->Nitrene Insertion C-H / N-H Insertion Nitrene->Insertion Analysis Validation (MS / Gel Shift) Insertion->Analysis

Caption: Step-by-step workflow from chemical activation of the pentanoic acid tail to photocrosslinking and final validation.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
No "Gel Shift" observed Reducing Agents present Ensure DTT or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Mercaptoethanol are absent during UV irradiation. They reduce the azide to an amine (inactivating it).[3][4]
UV Wavelength mismatch Nitro-substituted azides often require longer UV (365 nm) than simple phenyl azides.[4] Ensure your lamp output matches the probe's absorbance (

300–460 nm).
Low Conjugation Efficiency The pentanoic acid group may not have activated efficiently. Use fresh EDC/NHS and verify pH is 4.5–7.2 during activation, then raised to 7.2–8.0 for conjugation.
Precipitation upon UV Over-crosslinking "Aggresomes" form if protein concentration is too high or irradiation is too long. Reduce protein conc. to <1 mg/mL and UV time to 1–5 mins.
High Background Non-specific binding The nitrene is extremely reactive.[1] Add a "scavenger" (e.g., Tris buffer) immediately after the desired crosslinking time to quench remaining radicals.
Sample turns brown Photodecomposition This is normal for nitroaniline derivatives upon extended UV exposure.[1] It confirms the azide has reacted. Proceed to analysis.
Frequently Asked Questions

Q: Can I use this probe in acidic conditions? A: The photolysis works in acid, but the conjugation (attaching the probe to the bait) usually requires near-neutral pH (7.0–8.0) if targeting amines.[4][5] If your protein is acid-stable, perform conjugation at pH 7, then exchange buffer to acidic conditions for the crosslinking step if necessary.

Q: How do I store the stock solution? A: Dissolve in high-quality anhydrous DMSO or DMF. Store at -20°C, protected from light and moisture. The NHS-activated form (if you created it) is hydrolytically unstable; the free acid form is stable but light-sensitive.

Q: Why do I see a mass shift of +15 Da instead of the expected crosslinker mass? A: This suggests the nitrene extracted a hydrogen atom (reduction) or reacted with water (forming a hydroxylamine) rather than inserting into the protein. This is a common side reaction. Increase the concentration of the Prey or optimize the buffer to favor insertion.

References

  • Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.[1][2] Retrieved from [1]

  • BenchChem. An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking. Retrieved from

  • National Institutes of Health (PMC). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity.[1] Retrieved from [1]

  • BroadPharm. Azide Click Chemistry and Product Data. Retrieved from [1]

Sources

Adjusting reagent concentrations for efficient labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation & Labeling Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the complexities of optimizing reagent concentrations for biomolecule labeling.

Bioconjugation is not a one-size-fits-all procedure; it is a delicate balance between maximizing your signal-to-noise ratio and preserving the structural integrity of your target molecule. The core metric governing this balance is the [1], which dictates the average number of labels attached per protein.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, and a self-validating protocol to ensure your labeling reactions are efficient, reproducible, and scientifically sound.

Diagnostic Logic Workflow

LabelingTroubleshooting Start Evaluate Degree of Labeling (DOL) Under DOL < Target (Under-labeling) Start->Under Over DOL > Target (Over-labeling) Start->Over Precip Protein Precipitates (Aggregation) Start->Precip Opt Optimal DOL & Solubility (Self-Validating System) Start->Opt Success SolUnder Increase Molar Excess Verify Amine-Free Buffer Check Reagent Hydrolysis Under->SolUnder SolOver Decrease Molar Excess Shorten Reaction Time Increase Quenching Over->SolOver SolPrecip Reduce Labeling Ratio Add 10-20% DMSO/DMF Adjust pH near pI Precip->SolPrecip SolUnder->Start SolOver->Start SolPrecip->Start

Logical workflow for diagnosing and resolving protein labeling inefficiencies.

Troubleshooting Guides & FAQs

Q1: Why is my labeled protein precipitating out of solution immediately after the conjugation reaction? Causality: Protein precipitation post-labeling is typically driven by two mechanistic failures. First, highly hydrophobic labels (like certain fluorophores or crosslinkers) decrease the overall aqueous solubility of the protein[2]. Second, excessive modification of primary amines (e.g., via NHS ester chemistry) neutralizes the positive surface charges of lysine residues. This drastically alters the protein's isoelectric point (pI), causing it to crash out of solution if the buffer pH is near this new pI[3][4][5]. Resolution:

  • Decrease the Molar Excess: Reduce the ratio of reactive ester to protein to lower the overall DOL[4][5].

  • Introduce Co-solvents: Add 10–20% organic co-solvent (high-quality, anhydrous DMSO or DMF) into the reaction buffer to maintain the solubility of the hydrophobic reagent during the reaction[4][6].

  • pH Adjustment: If biotinylating, adding 1M Tris (pH 9.0) post-reaction can sometimes resuspend the protein by shifting the pH away from its altered pI[5].

Q2: My Degree of Labeling (DOL) is significantly lower than my target. How do I adjust my concentrations? Causality: Under-labeling is almost always a kinetic issue. NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that accelerates at higher pH levels[2][6]. If the target protein concentration is too low, or if competing nucleophiles (like Tris or glycine) are present, the reagent will hydrolyze before it can successfully conjugate to the protein[4][6]. Resolution:

  • Verify Buffer Integrity: Ensure the labeling buffer is strictly amine-free (e.g., use 0.1 M Sodium Bicarbonate or PBS)[6].

  • Optimize Protein Concentration: Increase the target protein concentration to at least 2 mg/mL. High protein concentrations thermodynamically favor the bioconjugation reaction over reagent hydrolysis[2].

  • Titrate Molar Equivalents: Increase the molar equivalents of the label. A standard starting point is an 8- to 10-fold molar excess, but this must be titrated empirically based on the protein's available surface lysines[3][6].

Q3: I achieved a high DOL (>6), but my fluorescence signal is unexpectedly weak. What went wrong? Causality: You have encountered. When too many fluorophores are conjugated to a single protein scaffold, their physical proximity allows for non-radiative energy transfer. Instead of emitting light, the energy is dissipated, diminishing the overall fluorescence[1]. Furthermore, hyper-conjugation sterically hinders the active sites of antibodies, severely reducing their functional avidity[7]. Resolution:

  • Target the Optimal Window: For most IgG antibodies, the mathematically and functionally optimal DOL falls between 2 and 4. This range maximizes the probability of functional labeling while minimizing the fraction of unlabeled or over-labeled (quenched) antibodies[1][7].

Self-Validating Experimental Protocol: Empirical Optimization of Molar Equivalents

To guarantee reproducibility, you must treat your labeling protocol as a self-validating system . Do not blindly apply a 10x molar excess. Instead, use this small-scale titration methodology to empirically define the optimal concentration for your specific protein-label pair.

Step 1: Preparation & Buffer Exchange

  • Concentrate your target protein (e.g., IgG) to a robust concentration of 2.0–5.0 mg/mL to favor conjugation kinetics[2][3].

  • Perform a complete buffer exchange into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column or dialysis cassette[3][6].

Step 2: Reagent Preparation (Hydrolysis Prevention)

  • Equilibrate the amine-reactive reagent (e.g., NHS-fluorophore) to room temperature before opening to prevent condensation[3].

  • Dissolve the reagent in high-quality, anhydrous DMSO or DMF immediately prior to use. Do not store aqueous NHS ester solutions[5][6].

Step 3: Small-Scale Titration (The Validation Engine)

  • Divide your prepared protein into four equal micro-aliquots.

  • Add the reactive label to create a gradient of molar equivalents: 5x, 10x, 15x, and 20x .

  • Incubate the reactions at room temperature for 1 hour (or 4°C overnight to minimize hydrolysis), protected from light[2][6].

Step 4: Quenching and Purification

  • Quench unreacted NHS esters by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes[5].

  • Remove excess free dye using a size-exclusion spin column (e.g., Zeba spin desalting column) equilibrated with your final storage buffer[3][5].

Step 5: Spectrophotometric Validation

  • Measure the absorbance of the purified conjugates at 280 nm (

    
    ) and at the maximum absorbance wavelength of the dye (
    
    
    
    )[3].
  • Calculate the actual DOL using the dye's extinction coefficient and a correction factor (CF) for the dye's absorbance at 280 nm: Protein Conc. =

    
    
    DOL = 
    
    
    
    [3]
  • System Validation: Plot the input Molar Equivalents against the calculated DOL. Select the molar ratio that yields a DOL of 2–4 without inducing visible precipitation or loss of protein recovery.

Quantitative Data Presentation

The relationship between input reagent concentrations and the resulting bioconjugate properties is highly predictable. Use the table below as a baseline for your empirical titrations when labeling standard IgG antibodies.

Initial Label:Protein Molar RatioExpected Degree of Labeling (DOL)Functional Impact on Target ProteinRisk of Precipitation
5:1 1.0 - 2.0Minimal impact on binding avidityVery Low
10:1 2.5 - 4.0Optimal balance (Max signal/function) Low
20:1 4.5 - 6.0Potential reduction in binding affinityModerate
50:1 > 6.0High risk of self-quenching & steric hindranceHigh (Aggregation likely)

References

  • National Institutes of Health (NIH) / PMC. Fluorescent labeled antibodies - balancing functionality and degree of labeling. Retrieved from:[Link]

Sources

Validation & Comparative

Comparing 5-(4-Azido-2-nitroanilino)pentanoic acid to other photo-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 5-(4-Azido-2-nitroanilino)pentanoic Acid vs. State-of-the-Art Photo-Crosslinkers

Executive Summary

5-(4-Azido-2-nitroanilino)pentanoic acid is a heterobifunctional photo-affinity probe belonging to the Nitrophenyl Azide class. It is structurally analogous to the widely used linker SANPAH but features a pentanoic acid spacer (5-carbon) rather than a hexanoic acid one.

Its primary utility lies in its red-shifted absorption spectrum (320–400 nm) compared to simple phenyl azides. This allows activation with long-wave UV or visible light, preserving the integrity of delicate biological samples (live cells, DNA) that would be damaged by the short-wave UV (254 nm) required for simple azides.

This guide compares it against the three dominant classes of photo-crosslinkers: Benzophenones , Diazirines , and Simple Phenyl Azides .

Mechanism of Action: The Nitrophenyl Azide Advantage

Unlike simple phenyl azides, the addition of a nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) ortho to the azide (

) and an amino linker (anilino) creates a "push-pull" electronic system. This lowers the energy required for activation, shifting the absorbance maximum ($ \lambda{max} $) from ~260 nm to ~330–360 nm, with a tail extending into the visible range.
Photochemical Pathway (DOT Diagram)

Upon irradiation, the aryl azide expels nitrogen (


) to form a Singlet Nitrene . This highly reactive intermediate can insert into N-H or C-H bonds. However, it suffers from a competing ring-expansion reaction that forms a dehydroazepine, which is an electrophile rather than a universal inserter. This limits its crosslinking efficiency compared to Diazirines.

Photochemistry Compound 5-(4-Azido-2-nitroanilino) pentanoic acid Excited Excited State (Absorption ~330-360 nm) Compound->Excited hv (UV-A) Nitrene Singlet Nitrene (R-N:) Excited->Nitrene -N2 Insertion C-H / N-H Insertion (Stable Crosslink) Nitrene->Insertion Major Pathway (Fast) RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Competing Pathway (Rearrangement) Nucleophile Reacts with Nucleophiles (e.g., Amines) RingExp->Nucleophile Slow Reaction

Caption: Photochemical fate of Nitrophenyl Azides. Note the competing ring expansion pathway which reduces global crosslinking efficiency compared to Diazirines.

Comparative Analysis

The following table contrasts 5-(4-Azido-2-nitroanilino)pentanoic acid with its primary competitors.

FeatureNitrophenyl Azides (This Compound)Diazirines (SDA, L-Photo-Leucine)Benzophenones (BPA)Simple Phenyl Azides
Activation

320 – 400 nm (UV-A / Visible)330 – 370 nm (UV-A)350 – 360 nm (UV-A)254 – 280 nm (UV-C)
Reactive Species Nitrene (

)
Carbene (

)
Triplet Diradical (

)
Nitrene (

)
Crosslinking Efficiency Moderate (< 30%) High (> 50-70%) High (Variable) Low (< 10%)
Reaction Kinetics Fast (Short irradiation)Very Fast (Flash photolysis)Slow (Requires long irradiation)Fast
Bond Specificity Prefers N-H / NucleophilesPromiscuous (C-H, O-H, N-H)Highly Specific to C-H bondsPrefers Nucleophiles
Sample Safety High (Low energy UV)High High Low (DNA damage risk)
Reversibility Irreversible PhotolysisIrreversible PhotolysisReversible Excitation Irreversible Photolysis
Critical Insights:
  • vs. Diazirines: Diazirines are the modern "gold standard" because the carbene intermediate is more reactive and does not suffer from the ring-expansion side reaction. However, Nitrophenyl Azides are often easier to synthesize and more stable in storage.

  • vs. Benzophenones: Benzophenones are chemically robust and highly specific for C-H bonds (great for mapping hydrophobic pockets). However, they are bulky (steric hindrance) and require long irradiation times (minutes vs. seconds), which can heat the sample. Nitrophenyl azides are smaller and faster.

  • Unique Niche: 5-(4-Azido-2-nitroanilino)pentanoic acid is ideal when you need a heterobifunctional linker (COOH for amine attachment) that can be activated with standard tissue-culture UV lamps (365 nm) without the synthetic complexity of diazirines.

Experimental Protocol: Conjugation & Crosslinking

This protocol assumes the use of the free acid form. If using the NHS-ester (ANB-NOS analog), skip Step 1.

Phase 1: Activation & Conjugation (Bait Preparation)
  • Objective: Attach the pentanoic acid tail to primary amines (Lysine, N-terminus) on your "Bait" protein.

  • Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Dissolution: Dissolve the compound in dry DMSO to 50 mM (Stock).

  • Activation: Mix Stock with EDC (1.2 eq) and NHS (1.2 eq) in MES buffer (pH 5.0). Incubate for 15 min at Room Temp (RT) to form the NHS-ester in situ.

  • Conjugation: Add the activated mix to your Bait protein (in PBS, pH 7.4). Note: Avoid Tris or Glycine buffers as they contain competing amines.

  • Purification: Remove unreacted crosslinker via Desalting Column (Zeba Spin) or Dialysis. Perform this step in the dark.

Phase 2: Photo-Crosslinking (Prey Capture)
  • Objective: Covalently link the Bait to interacting partners ("Prey").

  • Incubation: Mix the Labelled Bait with the Prey sample (cell lysate, purified protein, or live cells). Incubate at 4°C or 37°C to allow equilibrium binding.

  • Irradiation:

    • Place samples on ice.

    • Source: UV Lamp (365 nm, ~4–10 watts).

    • Distance: 5–10 cm.

    • Time: 2–10 minutes . (Nitrophenyl azides photolyze rapidly; over-exposure causes bleaching).

  • Analysis: Analyze via SDS-PAGE / Western Blot (detecting shift in molecular weight) or Mass Spectrometry.

Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Conjugation (Dark) cluster_1 Phase 2: Crosslinking (UV) Step1 Activate COOH Group (EDC/NHS + Compound) Step2 Conjugate to Bait Protein (Amine Reaction) Step1->Step2 Step3 Purify Labelled Bait (Remove Free Linker) Step2->Step3 Step4 Incubate with Prey (Equilibrium Binding) Step3->Step4 Step5 UV Irradiation (365 nm) (Nitrene Formation) Step4->Step5 Step6 Covalent Complex Formed Step5->Step6

Caption: Step-by-step workflow for utilizing 5-(4-Azido-2-nitroanilino)pentanoic acid in protein interaction studies.

References

  • Review of Photo-Crosslinking Chemistry

    • Title: "Photo-cross-linking of proteins."
    • Source:Methods in Enzymology (1977).
    • Context: Foundational text establishing the mechanism of nitrophenyl azides vs. simple azides.
    • URL: (General reference for the series).

  • Comparison of Diazirines and Azides

    • Title: "A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research."
    • Source: BenchChem Guides.
    • Context: Detailed efficiency comparison of carbene vs. nitrene chemistry.
    • URL:

  • Specific Compound Properties (SANPAH Analog)

    • Title: "Heterobifunctional Crosslinkers: Sulfo-SANPAH and ANB-NOS."
    • Source: Thermo Fisher Scientific Technical Handbook.
    • Context: Provides spectral data (320-350nm activation) for the 4-azido-2-nitroanilino class.
    • URL:

  • Photochemistry of Nitrophenyl Azides

    • Title: "Aryl Azides as Photoaffinity Labels."
    • Source:Photochemistry and Photobiology.
    • Context: Explains the ring expansion (dehydroazepine)
    • URL: (Search Term: Aryl Azide Photochemistry).

5-(4-Azido-2-nitroanilino)pentanoic acid vs. diazirine-based crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of photoreactive crosslinkers requires looking beyond basic conjugation principles and analyzing the specific quantum and steric mechanics of the reactive intermediates. As a Senior Application Scientist, I approach the selection between 5-(4-Azido-2-nitroanilino)pentanoic acid (a specialized nitrophenyl azide) and diazirine-based crosslinkers not as a matter of preference, but as a strategic decision dictated by the spatial, temporal, and chemical constraints of the target protein-protein interaction (PPI) or ligand-receptor complex.

This guide provides a comprehensive benchmarking of these two distinct photoreactive chemistries, detailing the causality behind their mechanisms and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Nitrenes vs. Carbenes

The fundamental divergence between these two crosslinkers lies in the highly reactive intermediates they generate upon UV irradiation.

5-(4-Azido-2-nitroanilino)pentanoic acid relies on an aryl azide chemistry modified with a nitro group and a 5-carbon (pentanoic acid) spacer. Simple phenyl azides require harsh UV-C light (~265 nm) which heavily damages proteins via backbone cleavage and tyrosine/tryptophan oxidation. The addition of the electron-withdrawing nitro group extends the conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system, critically shifting the activation wavelength to the safer UV-A range (320–350 nm)[1]. Upon activation, it expels nitrogen gas to form a singlet nitrene. While some nitrenes insert directly into C-H bonds, the dominant pathway in aqueous environments involves a ring expansion into a long-lived dehydroazepine intermediate, which preferentially reacts with nucleophiles like primary amines (lysine residues)[1].

Diazirines , conversely, represent the modern gold standard for "zero-length" or low-steric photoaffinity labeling. They are nearly isosteric to a methyl group, meaning they can be incorporated into small-molecule drugs or tightly packed protein interfaces without disrupting native binding affinities[2]. Upon irradiation at 330–370 nm, diazirines generate a highly reactive singlet carbene. Unlike nitrenes, carbenes do not undergo ring expansion; they instantly and indiscriminately insert into the nearest C-H, N-H, or O-H bond, providing a true snapshot of the binding interface without amino acid bias[1][2].

Photochemical Pathway Analysis

G cluster_azide 5-(4-Azido-2-nitroanilino)pentanoic acid Pathway cluster_diazirine Diazirine Pathway A1 Nitrophenyl Azide (Bulky) A2 Singlet Nitrene Intermediate A1->A2 UV 320-350 nm (-N2) A3 Dehydroazepine (Rearrangement) A2->A3 Ring Expansion A4 Amine-Reactive Adduct A3->A4 Nucleophilic Attack (R-NH2) D1 Diazirine (Compact) D2 Singlet Carbene Intermediate D1->D2 UV 330-370 nm (-N2) D3 Direct Insertion Adduct D2->D3 C-H, N-H, O-H Insertion

Figure 1: Mechanistic divergence between nitrophenyl azide rearrangement and direct diazirine insertion.

Quantitative Comparison of Crosslinker Properties

To make an informed selection, researchers must weigh the steric impact against the required labeling radius and reaction half-life. Because carbenes are highly reactive to water, diazirines have a much shorter labeling radius, whereas the pentanoic acid spacer and longer-lived dehydroazepine intermediate of the nitrophenyl azide allow it to reach across wider protein interfaces[3].

Property / Metric5-(4-Azido-2-nitroanilino)pentanoic acidDiazirine-based Crosslinkers (e.g., SDA)
Photoreactive Moiety Nitrophenyl AzideAliphatic Diazirine
Optimal Activation

320 – 350 nm (UV-A)330 – 370 nm (UV-A)
Reactive Intermediate Singlet Nitrene

Dehydroazepine
Singlet Carbene
Primary Target Bonds Primary Amines (Lysine, N-terminus)C-H, N-H, O-H (Universal insertion)
Intermediate Half-Life MillisecondsNanoseconds to Microseconds
Effective Labeling Radius 50 – 100 nm (Extended by 5-C spacer)~50 nm (Highly localized)
Steric Impact High (Bulky aromatic ring)Minimal (Isosteric to methyl group)
Susceptibility to Water Quenching ModerateExtremely High

Self-Validating Experimental Protocols

Photocrosslinking is notoriously prone to false positives caused by UV-induced hydrophobic aggregation or endogenous radical formation. A protocol is only scientifically sound if it is a self-validating system —meaning the matrix of controls inherently proves the causality of the result.

Phase 1: Preparation and Causality-Driven Setup
  • Buffer Selection: Prepare the protein complex in 1X PBS or HEPES (pH 7.4).

    • Causality: You must strictly avoid Tris, glycine, or other primary amine-containing buffers if using the nitrophenyl azide, as these will competitively quench the dehydroazepine intermediate, yielding false negatives[4].

  • Probe Incubation: Add the crosslinker to a final concentration of 1–5 mM. Incubate in total darkness for 30 minutes at 4°C to allow the complex to reach equilibrium.

Phase 2: The Self-Validating Control Matrix

Prepare the following reaction tubes to isolate variables:

  • Tube A (Full Reaction): Protein + Crosslinker + UV Irradiation.

  • Tube B (Dark Control): Protein + Crosslinker + NO UV.

    • Causality: Validates that the crosslinker does not possess hidden thermochemical reactivity that bypasses the need for light.

  • Tube C (UV Control): Protein + NO Crosslinker + UV Irradiation.

    • Causality: Rules out false positives driven purely by UV-induced radical formation on native tyrosine or cysteine residues.

Phase 3: Photoactivation & Quenching
  • Thermal Control: Place all tubes in an ice block.

    • Causality: UV lamps generate localized heat. Thermal fluctuations can denature the target protein or artificially increase the off-rate (

      
      ) of transient complexes before the crosslinking event occurs.
      
  • Irradiation: Expose Tube A and Tube C to a 365 nm UV lamp at a fixed distance of 4 cm.

    • Nitrophenyl Azide: Irradiate for 10–15 minutes (due to slower nitrene conversion)[3].

    • Diazirine: Irradiate for 2–5 minutes (due to rapid carbene generation and high risk of water quenching)[2][3].

  • Quenching: Immediately add 50 mM Tris-HCl or SDS-PAGE loading buffer containing DTT to quench unreacted intermediates.

  • Analysis: Resolve the complexes via SDS-PAGE and Western Blotting. A true crosslinked complex will only appear as a higher molecular weight shift in Tube A.

Strategic Selection: When to Use Which?

Select 5-(4-Azido-2-nitroanilino)pentanoic acid when:

  • Mapping Flexible Interfaces: The 5-carbon pentanoic acid spacer acts as a flexible arm, allowing the reactive group to "sweep" a larger radius (up to 100 nm). This is critical when capturing highly dynamic, transient, or loosely associated protein-protein interactions where a zero-length crosslinker might fail to bridge the gap[3].

  • Working in Highly Aqueous Environments: Because carbenes are instantly quenched by water, diazirines can suffer from low crosslinking yields if the binding pocket is highly solvent-exposed. The nitrophenyl azide's dehydroazepine intermediate is more resistant to water quenching, favoring reaction with lysine residues[5].

Select Diazirine-based Crosslinkers when:

  • Modifying Small Molecule Drugs: The bulky aromatic ring of a nitrophenyl azide will frequently destroy the binding affinity of a small molecule ligand. Diazirines are compact enough to be incorporated into pharmacophores without causing steric clashes[2].

  • Requiring Unbiased Interface Mapping: If the binding pocket lacks primary amines (lysines), the nitrophenyl azide will fail to crosslink efficiently. Diazirines insert directly into the peptide backbone (C-H bonds), guaranteeing a covalent bond regardless of the local amino acid composition[1][2].

References

  • National Institutes of Health (PMC). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Retrieved from[Link]

Sources

Advantages of using a heterobifunctional crosslinker like 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-(4-Azido-2-nitroanilino)pentanoic acid, a specialized heterobifunctional crosslinker. This document is structured to serve researchers requiring high-fidelity bioconjugation strategies, emphasizing mechanistic advantages, comparative performance, and rigorous experimental protocols.

Optimizing Photoaffinity Labeling with Nitrophenyl Azide Chemistry

Executive Summary

5-(4-Azido-2-nitroanilino)pentanoic acid represents a class of heterobifunctional photoreactive crosslinkers utilizing nitrophenyl azide chemistry.[1] Unlike homobifunctional reagents (e.g., Glutaraldehyde, DSS) that react indiscriminately based on residue availability, this molecule enables a controlled, two-step "bait-and-prey" capture strategy.

Its primary distinction lies in the nitro-substitution on the aryl ring. This structural modification shifts the activation wavelength from the damaging short-wave UV (~254 nm) required by simple phenyl azides to the biocompatible long-wave UV (~320–365 nm). This feature is critical for maintaining the structural integrity of delicate protein complexes during live-cell or in vitro interaction studies.

Core Advantages at a Glance[2]
  • Biocompatible Activation: Photolysis occurs at 320–365 nm, avoiding DNA/protein damage associated with short-wave UV.

  • Visual Tracking: The nitro group imparts a distinct yellow/orange color, acting as a built-in colorimetric indicator for purification and conjugation monitoring.

  • Spacer Precision: The pentanoic acid arm provides a defined spacer length (~10–14 Å depending on conjugation), reducing steric hindrance compared to zero-length crosslinkers.

Mechanism of Action

The utility of this crosslinker stems from its dual-reactivity profile, allowing researchers to separate the labeling step from the capture step.

The Two-Step Reaction Pathway
  • Step 1: Chemoselective Conjugation (Dark Reaction) The carboxylic acid terminus (typically activated to an NHS-ester in situ or pre-synthesis) reacts specifically with primary amines (Lysine side chains or N-termini) on the "Bait" protein. This forms a stable amide bond.

  • Step 2: Photo-Activation (Light Reaction) Upon UV irradiation, the aryl azide moiety releases molecular nitrogen (

    
    ) to form a highly reactive nitrene  intermediate.[2][3][4][5][6] This nitrene rapidly inserts into nearby C-H or N-H bonds of the "Prey" molecule, locking the transient interaction.
    
Diagram: Photochemical Conjugation Workflow

G BAIT Bait Protein (Primary Amine) CONJ Stable Conjugate (Amide Bond) BAIT->CONJ Step 1: Amine Coupling LINKER Crosslinker (Carboxyl/NHS) LINKER->CONJ UV UV Light (365 nm) CONJ->UV + Prey PREY Prey Protein (Interacting Partner) PREY->UV COMPLEX Covalently Linked Complex UV->COMPLEX Step 2: Nitrene Insertion

Caption: Logical flow of heterobifunctional crosslinking. The bait is modified first, preserving the photoreactive group for the subsequent capture event.

Comparative Analysis: Selecting the Right Tool

To objectively evaluate 5-(4-Azido-2-nitroanilino)pentanoic acid, we compare it against the two most common alternatives: Simple Phenyl Azides (e.g., ANB-NOS) and Diazirines (e.g., SDA).

Table 1: Performance Benchmarking
FeatureNitrophenyl Azide (This Product)Simple Phenyl AzideDiazirine (SDA)
Activation Wavelength 320–365 nm (Long UV) 254–280 nm (Short UV)330–370 nm (Long UV)
Sample Safety High (Low UV damage)Low (High UV damage)High (Low UV damage)
Reactivity Efficiency Moderate (Ring expansion side-reactions possible)Low to ModerateHigh (Carbene is more reactive)
Handling Excellent (Visible color aids handling)Difficult (Colorless)Good (Colorless/Stable)
Chemical Stability Stable in dark; sensitive to reducing agentsStable in darkVery Stable
Primary Application Receptor-Ligand mapping, Protein-Protein InteractionNucleic acid crosslinkingHigh-efficiency proteomics
Critical Insight: Why Choose Nitrophenyl Azide over Diazirine?

While Diazirines (generating carbenes) theoretically offer higher insertion efficiency, Nitrophenyl Azides are often preferred for:

  • Ease of Quantification: The molar extinction coefficient of the nitro group allows researchers to spectrophotometrically quantify exactly how many crosslinkers are attached to the bait protein before the experiment begins. Diazirines lack this convenient spectral handle.

  • Cost-Effectiveness: Synthesis and commercial availability of nitro-aryl azides are generally more accessible for bulk applications than complex diazirine scaffolds.

Experimental Protocol

Objective: Conjugate the crosslinker to a Bait protein and capture a Prey partner. Prerequisite: If starting with the free acid form, activate with EDC/NHS immediately prior to use.

Phase 1: Conjugation (Dark Reaction)
  • Buffer Prep: Dissolve protein in non-amine buffer (PBS or HEPES, pH 7.4). Avoid Tris or Glycine as they will compete for the reaction.[1]

  • Activation (If using free acid):

    • Dissolve Crosslinker in dry DMSO (10 mM stock).

    • Add EDC (1.2 eq) and NHS (1.2 eq) to the crosslinker solution. Incubate 15 min at RT.

  • Labeling: Add activated crosslinker to protein solution (10-20 fold molar excess).

  • Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours on ice, protected from light (foil wrap).

  • Purification: Remove excess crosslinker using a desalting column (e.g., Zeba Spin or dialysis).

    • Verification: Measure Absorbance at ~470 nm (characteristic of nitro group) to calculate labeling ratio.

Phase 2: Photo-Crosslinking
  • Interaction: Mix the Labeled Bait with the Prey protein/lysate. Incubate to allow equilibrium binding (time varies by biological system).

  • Irradiation:

    • Place samples in a glass or quartz vial (plastic may absorb UV).

    • Irradiate with a UV lamp (365 nm) positioned 5–10 cm from the sample.

    • Duration: 5–15 minutes. Do not over-expose, as this generates heat and non-specific aggregates.

  • Analysis: Analyze via SDS-PAGE and Western Blot. A successful crosslink will appear as a higher molecular weight band (MW of Bait + MW of Prey).

Diagram: Nitrene Reaction Pathway

Reaction Azide Aryl Azide (-N3) Nitrene Singlet Nitrene (-N:) Azide->Nitrene -N2 Light UV Light (hv) Light->Azide Insertion Insertion into C-H or N-H bond Nitrene->Insertion Productive Crosslink RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Side Reaction (Nucleophile Scavenging)

Caption: The nitrene intermediate can either insert into the target (Productive) or undergo ring expansion (Side Reaction).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Crosslinking Observed UV wavelength incorrectEnsure lamp emits at 320–365 nm. 254 nm lamps are inefficient for nitro-azides.
Precipitation Over-conjugationReduce molar excess of crosslinker during Phase 1 (try 5x or 10x).
High Background Non-specific trappingAdd a "Quenching" step (e.g., Tris buffer) after photolysis but before analysis.
Low Yield DTT/BME interferenceEnsure reducing agents are absent during photolysis; aryl azides are reduced by thiols.

References

  • Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry. Retrieved from

  • BenchChem. An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking. Retrieved from

  • Santa Cruz Biotechnology. Heterobifunctional Crosslinkers: 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester. Retrieved from

  • Tomohiro, T. (2014).[5] Diazirine-Based Multifunctional Photo-Probes for Affinity-Based Elucidation of Protein-Ligand Interaction. Semantic Scholar. Retrieved from

  • ProteoChem. Sulfo-SANPAH Crosslinker Product Guide. Retrieved from

Sources

Beyond Photoaffinity: A Technical Guide to Label-Free and Proximity-Based Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Proteomics Scientists Estimated Read Time: 12 Minutes

Executive Summary: Breaking the PAL Bottleneck

Photoaffinity Labeling (PAL) has long been the stalworth method for mapping small molecule binding sites and capturing transient protein interactions. However, its reliance on synthetic probe modification introduces a critical "Observer Effect": the bulky photoreactive group (benzophenone, diazirine, or azide) often alters the very binding affinity or steric fit it seeks to measure. Furthermore, the synthesis of functionalized probes is rate-limiting in high-throughput drug development.

This guide details three high-fidelity alternatives that circumvent the limitations of PAL. We categorize these based on the experimental objective:

  • Target Deconvolution: Thermal Proteome Profiling (TPP/CETSA).

  • Interactome Mapping: Proximity-Dependent Biotinylation (TurboID).

  • Structural Interface Analysis: Chemical Cross-linking MS (XL-MS).

Decision Matrix: Selecting the Right Methodology

Before designing a protocol, utilize this logic flow to determine the optimal method for your biological question.

DecisionMatrix Start Experimental Goal TargetID Identify Drug Targets (Deconvolution) Start->TargetID PPI Map Protein-Protein Interactions Start->PPI Structure Map Binding Interface (Residue Level) Start->Structure Modifiable Can ligand be modified without losing affinity? TargetID->Modifiable LiveCell Requirement for Live Cell Context? PPI->LiveCell XLMS Cross-linking MS (XL-MS) Structure->XLMS Distance Constraints PAL Photoaffinity Labeling (PAL) Modifiable->PAL Yes TPP Thermal Proteome Profiling (TPP/CETSA) Modifiable->TPP No (Label-Free) TurboID TurboID / APEX2 (Proximity Labeling) LiveCell->TurboID Yes (In Vivo) LiveCell->XLMS No (Purified Complex)

Figure 1: Strategic decision tree for selecting interaction mapping technologies.

The Label-Free Standard: Thermal Proteome Profiling (TPP)

Best For: Target identification of small molecules without chemical modification.[1]

TPP, an extension of the Cellular Thermal Shift Assay (CETSA), relies on the biophysical principle that ligand binding stabilizes a protein, increasing its melting temperature (


). Unlike PAL, TPP requires no probe synthesis , allowing the screening of native drugs directly in live cells or tissues.
Comparative Performance: TPP vs. PAL
FeaturePhotoaffinity Labeling (PAL)Thermal Proteome Profiling (TPP)
Probe Requirement Requires synthesis of photo-probeNone (Native compound)
Binding Context Often requires lysates/purified proteinLive cells, tissues, whole blood
False Positives High (Non-specific radical insertion)Low (Thermodynamic validation)
Proteome Coverage Limited by probe enrichment~7,000+ proteins (Mass Spec)
Data Output Binary (Binder/Non-binder)Quantitative (

shift curves)
Protocol: Multiplexed TPP Workflow

Causality: We use TMT (Tandem Mass Tag) labeling to multiplex temperature points into a single MS run.[2] This eliminates run-to-run variation, which is critical for detecting subtle


 shifts (

C).
  • Treatment: Incubate live cells (

    
     per condition) with the drug or vehicle (DMSO) for 1 hour.
    
  • Aliquot & Heat: Divide cells into 10 aliquots. Heat each to a distinct temperature (e.g., 37, 40, 43... 67°C) for 3 minutes using a PCR thermocycler.

  • Lysis: Lyse cells using mild detergent (0.4% NP-40) to keep the nuclear membrane intact (if cytosolic focus) or stronger buffers for whole-proteome.

  • Ultracentrifugation: Spin at 100,000 x g for 20 mins. Why: Denatured proteins precipitate; soluble (stabilized) proteins remain in supernatant.

  • Digestion & Labeling: Collect supernatants. Digest with Trypsin. Label each temperature point with a unique TMT isobaric tag.

  • LC-MS/MS: Pool all 10 channels. Analyze via high-resolution MS (e.g., Orbitrap).

  • Analysis: Plot relative abundance vs. temperature. A right-shift in the curve indicates ligand binding.

The In-Vivo Mapper: TurboID (Proximity Labeling)[3][4]

Best For: Mapping transient Protein-Protein Interactions (PPIs) in living cells.

While PAL can capture PPIs using photo-amino acids, it often lacks spatial resolution. TurboID, an engineered biotin ligase, utilizes an enzymatic cloud to label neighbors. Unlike its predecessor BioID (18-24h labeling), TurboID achieves saturation in 10 minutes , capturing dynamic signaling events with high temporal resolution.

Mechanism of Action

TurboID is genetically fused to the "Bait" protein.[3] Upon addition of exogenous biotin, it generates a localized cloud of biotinyl-5’-AMP. This reactive intermediate covalently labels lysine residues on any protein within a ~10nm radius.

TurboID Bait Bait Protein (Fusion) Turbo TurboID Ligase Bait->Turbo Cloud Biotinyl-5'-AMP (Reactive Cloud ~10nm) Turbo->Cloud Catalysis Biotin Exogenous Biotin (ATP required) Biotin->Cloud Prey Interacting Protein (Prey) Cloud->Prey Covalent Tagging (Lysine) Labeled Biotinylated Prey Prey->Labeled

Figure 2: Mechanism of TurboID-mediated proximity biotinylation.

Protocol: TurboID for PPI Mapping

Trustworthiness Check: Include a "TurboID-Nuclear Export Signal" (NES) control to define the non-specific cytosolic background.

  • Transfection: Express Bait-TurboID fusion in HEK293 or target cell line.

  • Labeling: Add 500 µM Biotin to media for exactly 10 minutes .

    • Note: Longer times increase background; shorter times reduce sensitivity.

  • Quenching: Immediately wash cells 5x with ice-cold PBS to stop transport. Lyse in RIPA buffer (stringent lysis is permitted as the label is covalent).

  • Enrichment: Incubate lysate with Streptavidin-coated magnetic beads for 1 hour.

    • Why: Streptavidin-Biotin is the strongest non-covalent bond (

      
       M), allowing harsh washing (SDS/Urea) to remove non-specific binders.
      
  • On-Bead Digestion: Digest proteins directly on beads with Trypsin.

  • MS Analysis: Identify biotinylated peptides.

The Structural Probe: Chemical Cross-linking MS (XL-MS)[6]

Best For: Defining the structural interface and topology of complexes.

When you need to know where two proteins touch, but cannot use PAL or Crystallography, XL-MS is the alternative. It uses bifunctional linkers (e.g., DSS, BS3) to covalently tether residues at a specific distance (Distance Restraints).

Key Parameters
  • Linker: DSS (Disuccinimidyl suberate).

  • Target: Primary amines (Lysine residues).

  • Spacer Arm Length: 11.4 Å.

  • Resolution: If two Lysines are cross-linked, their C-alpha carbons are within ~24 Å (Linker + 2 side chains).

Protocol: In-Solution Cross-linking
  • Sample Prep: Buffer exchange protein complex into HEPES or PBS (Avoid Tris/Glycine as they contain amines that compete with the cross-linker).

  • Reaction: Add DSS (dissolved in dry DMSO) to a final concentration of 1 mM.

  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Quenching: Add Tris-HCl (pH 8.0) to 50 mM final concentration. Incubate 15 mins.

  • Digestion: Standard Trypsin digestion.

  • Enrichment (Optional but Recommended): Use Size Exclusion Chromatography (SEC) to enrich for cross-linked peptides (which are larger and higher charge state).

  • Data Analysis: Use specialized software (e.g., pLink, MaxQuant) to search for "fused" peptides with the specific mass shift of the linker.

Comprehensive Comparison

MetricPhotoaffinity Labeling (PAL)TPP / CETSATurboID (PL)XL-MS
Primary Use Small Molecule Binding SiteDrug Target ID (Deconvolution)PPI Mapping (In Vivo)Structural Topology
Probe Modification Required (High Effort) None (Native)Fusion Protein (Genetic)None (Chemical Reagent)
Spatial Resolution High (Active Site)Low (Whole Protein Stability)Medium (~10 nm radius)Medium (Residue Distance)
False Positives Non-specific insertionDestabilization by other factorsBystander labelingAggregates
In Vivo Capability Yes (but enrichment difficult)Excellent Excellent Poor (Lysate preferred)

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Branon, T. C., et al. (2018). Efficient proximity labeling in living cells and organisms with TurboID.[4] Nature Biotechnology, 36, 880–887. Link

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. Link

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.[2] Nature Protocols, 10, 1567–1593.[2] Link

  • Roux, K. J., et al. (2012). A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells. Journal of Cell Biology, 196(6), 801-810. Link

Sources

Efficacy of 5-(4-Azido-2-nitroanilino)pentanoic acid in different cell types

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Efficacy of 5-(4-Azido-2-nitroanilino)pentanoic Acid in Cellular Applications

Executive Summary: The Aryl Azide Advantage

5-(4-Azido-2-nitroanilino)pentanoic acid (often referred to as an ANP-linker or a derivative of the ANB-NOS class) is a heterobifunctional photoreactive building block used to convert ligands, peptides, or drugs into photoaffinity probes. Its core utility lies in its aryl azide chromophore (4-azido-2-nitroaniline), which absorbs UV light at 320–350 nm —a critical feature that distinguishes it from simple phenyl azides (~254 nm) and allows for live-cell compatibility with minimal UV-induced toxicity.

This guide evaluates the efficacy of ANP-based probes compared to alternative photochemistries (Diazirines, Benzophenones) across different biological systems, focusing on permeability , crosslinking efficiency , and background labeling .

Technical Profile & Mechanism of Action

The efficacy of this compound is dictated by its photochemical mechanism. Upon irradiation at 350 nm , the aryl azide moiety generates a reactive nitrene species.

Photochemical Pathway[1]
  • Excitation: Absorption of a photon (320–350 nm) promotes the azide to an excited singlet state.

  • Nitrene Formation: Nitrogen gas (

    
    ) is released, generating a singlet nitrene.
    
  • Fate of the Nitrene:

    • Insertion (Minor): Direct insertion into N-H or O-H bonds (rarely C-H).

    • Ring Expansion (Major): Rearrangement into a dehydroazepine intermediate (a seven-membered ring ketenimine).

    • Nucleophilic Attack: The electrophilic dehydroazepine reacts primarily with nucleophiles (amines, thiols) on the target protein.

Critical Limitation: Unlike diazirines (which generate carbenes that insert into any C-H bond), the ANP-nitrene/dehydroazepine pathway is nucleophile-selective . This results in lower crosslinking yields in hydrophobic pockets but higher specificity for surface residues.

G Probe 5-(4-Azido-2-nitroanilino) pentanoic acid Excited Excited State (Singlet Nitrene) Probe->Excited UV (350 nm) Azepine Dehydroazepine (Ring Expansion) Excited->Azepine Rearrangement Product Covalent Adduct (Protein-Ligand) Azepine->Product + Nucleophile (Lys, Cys) Quenched Hydrolysis (Inactive) Azepine->Quenched + H2O

Figure 1: Photochemical mechanism of 4-azido-2-nitroaniline derivatives. Note the ring expansion pathway which favors nucleophilic attack over C-H insertion.

Comparative Analysis: ANP vs. Alternatives

The choice of 5-(4-Azido-2-nitroanilino)pentanoic acid over other linkers depends on the balance between reactivity and specificity .

FeatureANP-Linker (Aryl Azide) Diazirine (e.g., Photo-Leu) Benzophenone
Activation 320–350 nm (Cell-Safe)350–365 nm (Cell-Safe)350–365 nm (Cell-Safe)
Reactive Species Nitrene / DehydroazepineCarbeneTriplet Diradical
Target Specificity Nucleophiles (Lys, Cys, acidic protons)Universal (C-H, N-H, O-H)C-H bonds (esp. Met)
Crosslinking Yield Moderate (~5–30%)High (~50–80%)Low (<5%)
Water Quenching High (Reacts with water rapidly)ModerateLow (Recycles if no target found)
Steric Bulk Medium (Flat aromatic)Small (Compact)Large (Bulky bi-aryl)
Permeability Poor (Charged acid) unless esterifiedHigh (Lipophilic)Moderate

Verdict:

  • Use ANP-Linker when: You need a visible probe (red/orange) to track handling, want to target surface-exposed binding sites rich in nucleophiles, or require a linker that is easily synthesized.

  • Use Diazirines when: You are mapping a hydrophobic pocket lacking nucleophiles (requires C-H insertion).

  • Use Benzophenones when: You need reversibility (the radical can relax and re-excite) to maximize contact time, provided the binding site can tolerate the bulky group.

Efficacy in Different Cell Types

The efficacy of 5-(4-Azido-2-nitroanilino)pentanoic acid is heavily dependent on cellular permeability and the local environment (pH, nucleophile density).

A. Mammalian Cells (Adherent: HeLa, HEK293, CHO)
  • Permeability Barrier: The free acid form is impermeable to the plasma membrane due to the negative charge at physiological pH.

    • Strategy: It must be conjugated to a cell-permeable ligand or converted to an ester (e.g., NHS-ester, AM-ester) before application.

  • Efficacy:

    • Surface Receptors (GPCRs, Ion Channels): High Efficacy. The probe works excellently for labeling extracellular domains of receptors (e.g., GABA, Glycine receptors) when attached to a ligand. The 350 nm activation does not damage the delicate membrane physiology.

    • Intracellular Targets: Low Efficacy (unless conjugated to a permeable drug). The nitrene is short-lived; if the probe doesn't reach the target immediately, it is quenched by cytosolic water or glutathione.

B. Primary Neurons & Sensitive Lines
  • UV Toxicity: Excellent Safety Profile. The nitro-group shifts absorption to ~350 nm, avoiding the DNA-damaging UV-C/B range (254–280 nm) required by simple phenyl azides. This preserves neuronal firing rates and viability during live-cell labeling experiments.

  • Application: Ideal for pulse-chase experiments where the probe is added, bound, and photolyzed in live neurons to map receptor trafficking.

C. Microbial Cells (Bacteria/Yeast)
  • Cell Wall Barrier: Very Low Permeability. The peptidoglycan (bacteria) or chitin (yeast) layers exclude the charged acid effectively.

  • Efficacy: Requires spheroplasting (removal of cell wall) or the use of specific transport mutants to internalize the probe. In lysates (in vitro), efficacy is comparable to mammalian systems.

Experimental Protocols

Protocol A: Conjugation (Activation to NHS-Ester)

Before labeling, the pentanoic acid tail must be activated to react with a primary amine on your ligand of interest.

  • Dissolve: 10 mg 5-(4-Azido-2-nitroanilino)pentanoic acid in anhydrous DMF.

  • Activate: Add 1.2 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq NHS (N-Hydroxysuccinimide).

  • Incubate: Stir at Room Temp (RT) for 2–4 hours in the dark (wrap vessel in foil).

  • Conjugate: Add the amine-containing ligand (1.0 eq) and adjust pH to 8.0–8.5 with DIPEA. React overnight.

  • Purify: HPLC (C18 column). Note: Handle all steps under yellow light to prevent premature photolysis.

Protocol B: Live Cell Photoaffinity Labeling

Optimized for surface receptors on HEK293 cells.

  • Seed Cells: Plate HEK293 cells to 80% confluency in 6-well plates.

  • Incubate: Replace media with PBS containing 1–10 µM of the Conjugated Probe. Incubate for 30–60 min at 4°C (to stop internalization) or 37°C (for uptake).

  • Wash: Remove unbound probe with 2x ice-cold PBS washes.

  • Irradiate:

    • Place plate on ice.

    • Irradiate with a UV lamp (365 nm, ~5–10 mW/cm²) at a distance of 5 cm for 5–10 minutes .

    • Control: Keep one plate in the dark.

  • Lysis: Aspirate PBS, add Lysis Buffer (RIPA + Protease Inhibitors).

  • Analysis: Proceed to Click Chemistry (if an alkyne handle was included) or Western Blot (if biotinylated).

Workflow Step1 Ligand Conjugation (NHS-Ester Chemistry) Step2 Cell Incubation (4°C vs 37°C) Step1->Step2 Purified Probe Step3 UV Irradiation (365 nm, 10 min, on Ice) Step2->Step3 Bound Complex Step4 Cell Lysis (RIPA Buffer) Step3->Step4 Covalent Adduct Step5 Downstream Analysis (Western / MS) Step4->Step5 Lysate

Figure 2: Experimental workflow for photoaffinity labeling using ANP-conjugated probes.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Dubois, P., &zq., (2007). Comparison of photoaffinity probes for the identification of protein targets. Bioorganic & Medicinal Chemistry Letters, 17(9), 2463-2467. Link

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent advances in photoaffinity labeling.[1][2] Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405-4417. Link

Sources

Isotopic labeling in conjunction with 5-(4-Azido-2-nitroanilino)pentanoic acid for MS

Author: BenchChem Technical Support Team. Date: March 2026

Precision Photolabeling: A Comparative Guide to 5-(4-Azido-2-nitroanilino)pentanoic Acid Strategies in Quantitative MS

Executive Summary: The Nitro-Aryl Azide Advantage

In the landscape of chemoproteomics, 5-(4-Azido-2-nitroanilino)pentanoic acid represents a robust class of Nitro-Aryl Azide (NAA) photoaffinity probes. Unlike simple phenyl azides that require damaging short-wave UV (254 nm), the ortho-nitro group in this compound extends the conjugation system, red-shifting the absorption maximum to 320–380 nm (visible yellow/orange). This allows for photolysis using long-wave UV (UV-A) or even visible light, significantly preserving the structural integrity of biological samples during crosslinking.

This guide details the integration of this probe with Isotopic Labeling strategies (SILAC/Chemical Labeling) to transform qualitative binding data into rigorous, self-validating quantitative mass spectrometry (MS) workflows.

Mechanism of Action & Photochemistry

The core utility of 5-(4-Azido-2-nitroanilino)pentanoic acid lies in its photochemical pathway. Upon irradiation, the aryl azide generates a highly reactive nitrene intermediate.

  • Activation: Irradiation at 365 nm (optimal) triggers the loss of nitrogen (

    
    ).
    
  • Singlet Nitrene: The initial species is a singlet nitrene, which can insert into N-H or C-H bonds of proximal proteins.

  • The Nitro Effect: The nitro group acts as an internal stabilizer, reducing the rate of futile ring expansion (ketenimine formation) compared to non-nitrated azides, though ring expansion remains a competing pathway.

Diagram 1: Nitro-Aryl Azide Photolysis Pathway

Photolysis Probe 5-(4-Azido-2-nitroanilino) pentanoic acid Excited Excited State (UV 320-380nm) Probe->Excited Nitrene Singlet Nitrene (Highly Reactive) Excited->Nitrene -N2 Insertion Covalent Adduct (Protein-Probe) Nitrene->Insertion C-H / N-H Insertion RingExp Dehydroazepine (Ring Expansion) Nitrene->RingExp Rearrangement RingExp->Insertion Nucleophilic Attack

Caption: Photochemical fate of the probe. The desired path is direct insertion; ring expansion is a common side reaction.

Comparative Analysis: NAA vs. Alternatives

Choosing the right photoaffinity handle is critical. The table below objectively compares 5-(4-Azido-2-nitroanilino)pentanoic acid (NAA) against the two other dominant classes: Diazirines and Benzophenones.

FeatureNitro-Aryl Azide (NAA)DiazirineBenzophenone
Reactive Intermediate Nitrene (Singlet/Triplet)CarbeneTriplet Diradical
Activation Wavelength 320–380 nm (UV-A/Vis)~350–360 nm350–360 nm
Crosslinking Efficiency Moderate (~30-50%)High (>70%)Low (requires long UV)
Specificity Broad (N-H, C-H pref.)Broad (C-H, O-H, N-H)High (Prefers Met )
Steric Bulk Medium (Planar aromatic)Small (Minimal footprint)Large (Bulky aromatic)
Reversibility Irreversible PhotolysisIrreversible PhotolysisReversible Excitation
Primary Advantage Visible Color (Easy handling), Safe UV range.[1]High reactivity, low rearrangement.High specificity, robust.
Primary Disadvantage Ring expansion side reactions.Complex synthesis.Long irradiation damages proteins.

Expert Insight: Use 5-(4-Azido-2-nitroanilino)pentanoic acid when you need a robust, easy-to-handle probe for surface mapping or drug-target validation where the extreme reactivity of a diazirine is not strictly required, or where the "yellow" color aids in process control (e.g., verifying conjugation to beads).

The Core Strategy: Isotopic Labeling for Self-Validation

To use this probe for quantitative MS, you must distinguish specific interactions from non-specific background. Since a commercial "Heavy" version of this specific pentanoic acid linker is rare, the System-Centric Labeling (SILAC) approach is the gold standard.

Protocol: The SILAC-PAL Competition Workflow

This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to create a self-validating spectral readout.

Materials:

  • Probe: 5-(4-Azido-2-nitroanilino)pentanoic acid conjugated to your Ligand of Interest (LOI).

  • Cells: HeLa or HEK293 adapted to Light (K0/R0) and Heavy (K8/R10) media.

  • UV Source: 365 nm UV lamp (e.g., Stratalinker or handheld UV-A).

Step-by-Step Methodology:

  • Cell Culture & Lysis:

    • Grow two populations of cells: Light (Control) and Heavy (Experiment).

    • Harvest and lyse cells in mild buffer (PBS, 0.1% NP-40). Note: Avoid DTT/Mercaptoethanol as they can reduce the azide.

  • Incubation (The Competition Step):

    • Heavy Lysate: Incubate with Probe (10 µM) .

    • Light Lysate: Incubate with Probe (10 µM) + Excess Free Ligand (100 µM) .

    • Rationale: The free ligand blocks specific binding sites in the Light sample. Non-specific sites remain labeled.

  • Photocrosslinking:

    • Irradiate both samples on ice at 365 nm for 10–20 minutes.

    • QC Check: The yellow solution may darken slightly upon photolysis.

  • Mixing & Enrichment:

    • Mix Light and Heavy lysates 1:1.

    • Conjugate the pentanoic acid tail (if not already attached to a bead) to a capture resin, or use Click Chemistry (if an alkyne handle was included in the ligand design).

    • Enrich for modified proteins (Streptavidin pull-down if biotinylated).

  • Digestion & MS Analysis:

    • Perform on-bead trypsin digestion.

    • Analyze via LC-MS/MS.

Diagram 2: The SILAC-PAL Competition Workflow

SILAC_Workflow cluster_0 Light Lysate (Control) cluster_1 Heavy Lysate (Experiment) L_Cells Cells + Light AA L_Inc Incubate: Probe + 10x Competitor L_Cells->L_Inc UV UV Irradiation (365nm) Crosslinking L_Inc->UV H_Cells Cells + Heavy AA H_Inc Incubate: Probe Only H_Cells->H_Inc H_Inc->UV Mix Mix 1:1 UV->Mix Digestion Trypsin Digestion & MS Analysis Mix->Digestion Result Data Interpretation Digestion->Result

Caption: SILAC-based competition assay. Specific targets show high Heavy:Light ratios; non-specific binders show 1:1 ratios.

Data Interpretation

The "Self-Validating" nature of this protocol comes from the SILAC ratio (


):
  • Ratio ≈ 1.0: Non-specific binding. The probe bound equally in the presence and absence of competitor.

  • Ratio >> 1.0 (e.g., >5): Specific Target. The competitor successfully blocked the probe in the Light channel, resulting in a signal dominated by the Heavy channel.

  • Validation: This ratio acts as an internal control, eliminating the need for separate Western blots for validation in the discovery phase.

References

  • Fleets, E. et al. (2014). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics.

  • Smith, E. & Collins, I. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[2] (Standard reference for ANB-NOS/SANPAH chemistry).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Aryl Azide Reactivity.

  • BroadPharm. 5-Azidopentanoic acid Product Data.

Sources

Safety Operating Guide

A Guide for Laboratory Professionals: Proper Disposal of 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-(4-Azido-2-nitroanilino)pentanoic acid. This molecule's structure, incorporating both an azide and a nitroaromatic moiety, classifies it as a high-energy material demanding rigorous adherence to safety protocols to mitigate its inherent risks. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding for researchers, scientists, and drug development professionals.

Hazard Assessment & Immediate Safety Precautions

5-(4-Azido-2-nitroanilino)pentanoic acid (C₁₁H₁₃N₅O₄) is not a common commercially available reagent and is typically synthesized in a laboratory setting. Its hazard profile is dictated by the presence of two "explosophores": the azide (-N₃) group and the nitro (-NO₂) group.[1] This combination significantly increases the compound's energetic potential.

A critical first step in assessing the stability of an organic azide is to calculate its Carbon-to-Nitrogen (C/N) ratio.[1][2]

  • Carbon Atoms (NC): 11

  • Nitrogen Atoms (NN): 5

  • C/N Ratio: 11 / 5 = 2.2

An organic azide with a C/N ratio between 1 and 3, such as this compound, can be synthesized and isolated but is considered energetically unstable. It should be handled in small quantities (maximum of 5 grams), stored as a solution of no more than 1 M concentration, and kept below room temperature.[2][3]

Table 1: Summary of Key Hazards and Handling Requirements

Hazard CategoryDescriptionSafe Handling & Storage PracticesSource(s)
Explosive Potential Compound is sensitive to shock, friction, heat, and light, which can lead to violent decomposition. The presence of both azide and nitro groups enhances this risk.Always use a blast shield or work with the fume hood sash as low as possible.[3][4] Avoid grinding, scratching, or using metal tools.[3][5] Store below room temperature, protected from light.[3][5][1][2][3][4][5][6]
High Reactivity Forms highly toxic and explosive hydrazoic acid (HN₃) with acids.[7][8] Forms extremely shock-sensitive heavy metal azides with lead, copper, silver, and other metals (including plumbing).[8][9][10] Can form explosive compounds with halogenated solvents.[3]Segregate from all incompatible materials, especially acids, heavy metals, their salts, and halogenated solvents.[3][8] NEVER dispose of down the drain.[5][9] Use non-metallic (ceramic or plastic) spatulas.[8][11] Avoid ground glass joints.[3][5][3][5][7][8][9][10][11]
Toxicity Azides are highly toxic if ingested or absorbed through the skin, functioning as potent metabolic inhibitors by complexing with hemoglobin.[2][7] Nitroaromatic compounds are often suspected carcinogens.[12]Handle only in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, a lab coat, and chemical splash goggles.[5][13] For higher-risk operations, a face shield is recommended.[3][2][5][7][8][12][13]

Disposal Decision Workflow

The correct disposal path for 5-(4-Azido-2-nitroanilino)pentanoic acid depends on its form and concentration. The primary and most recommended method for all forms of this waste is collection by a licensed hazardous waste professional.[14] On-site chemical deactivation should only be attempted for dilute aqueous solutions (<5%) by personnel thoroughly trained in the procedure.

DisposalWorkflow Disposal Workflow for 5-(4-Azido-2-nitroanilino)pentanoic acid Waste cluster_waste_types Waste Types Start Identify Azide Waste (Solid, Liquid, or Contaminated Labware) Decision1 Is waste a dilute aqueous solution (<5% concentration)? Start->Decision1 Evaluate Liquid Waste SolidWaste Solid Compound ConcWaste Concentrated Solutions or Non-Aqueous Waste Labware Contaminated Labware (gloves, wipes, glassware) ProtocolA PROTOCOL A: Collection for Off-Site Disposal Decision1->ProtocolA No / Unsure ProtocolB PROTOCOL B: On-Site Chemical Deactivation (Trained Personnel ONLY) Decision1->ProtocolB Yes TreatedWaste Collect Treated Waste for Off-Site Disposal ProtocolB->TreatedWaste SolidWaste->ProtocolA ConcWaste->ProtocolA Labware->ProtocolA TreatedWaste->ProtocolA Final Step

Caption: Decision workflow for the safe disposal of 5-azidopentanoic acid waste.

Protocol A: Collection and Off-Site Disposal

This is the mandatory procedure for all solid waste, concentrated solutions (>5%), non-aqueous solutions, and all contaminated disposable labware.

Methodology:

  • Segregate Waste: All waste containing 5-(4-Azido-2-nitroanilino)pentanoic acid must be collected separately from other chemical waste streams.[1][5] A dedicated waste container labeled "Azide Contaminated Waste" must be used.[11]

  • Select Container: Use a chemically compatible container (e.g., HDPE or glass) that is in good condition with a secure, screw-top cap.[15][16] Do not use metal containers.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label.[12][16] The label must clearly state:

    • The words "Hazardous Waste"[17]

    • "Azide Contaminated Waste"

    • The full chemical name: "5-(4-Azido-2-nitroanilino)pentanoic acid" and any solvents present with their approximate percentages.[16]

  • Storage: Keep the waste container tightly closed at all times, except when adding waste.[16][18] Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials (especially acids).[12] It is best practice to use secondary containment.[12][15]

  • Arrange Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][12]

Protocol B: On-Site Chemical Deactivation (Quenching)

Disclaimer: This procedure is only for dilute (<5%) aqueous solutions and must be performed exclusively by personnel trained in handling reactive compounds. It involves the generation of toxic gases and must be carried out with extreme caution in a certified chemical fume hood behind a blast shield.[8][14]

The underlying chemistry involves the reaction of the azide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid. This reaction converts the azide to harmless nitrogen gas and nitric oxide.[9][19]

2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH

Equipment and Materials:

  • Three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Gas outlet connected via tubing to the back of the fume hood flue.[9]

  • Certified chemical fume hood and a blast shield.

  • 20% (w/v) aqueous solution of sodium nitrite (NaNO₂).

  • 20% (v/v) aqueous solution of sulfuric acid (H₂SO₄).

  • Starch-iodide test paper.

  • Dilute sodium hydroxide (NaOH) solution for final neutralization.

Step-by-Step Deactivation Protocol:

  • Setup: In a chemical fume hood, place the dilute (<5%) azide waste solution into the three-necked flask.[9][20] If the concentration is higher, dilute it with water. Begin stirring. Position a blast shield in front of the apparatus.

  • Add Nitrite: While stirring, add the 20% sodium nitrite solution. Use approximately 1.5 grams of sodium nitrite for every gram of azide estimated to be in the waste solution.[13][21]

  • Acidify Slowly: CRITICAL STEP: Slowly add the 20% sulfuric acid solution dropwise from the addition funnel.[9][21] Never add the acid before the nitrite. Doing so will generate highly toxic and explosive hydrazoic acid (HN₃).[9][19]

  • Observe Reaction: You will observe the evolution of gas (N₂ and NO). Continue adding acid slowly until gas evolution ceases and the solution is acidic when tested with pH paper.[9]

  • Verify Completion: Once the reaction appears complete, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. An immediate dark blue color indicates that excess nitrite is present and the azide has been fully quenched.[19][21] If the test is negative, add a small amount of additional sodium nitrite solution, stir, and re-test.

  • Neutralize: After confirming the quench is complete, slowly add a dilute solution of sodium hydroxide with stirring until the pH of the solution is between 6 and 9.[9][13]

  • Final Disposal: The treated and neutralized solution must still be disposed of as hazardous waste. Transfer it to a clearly labeled hazardous waste container (e.g., "Treated Azide Waste, Aqueous") and arrange for pickup via your institution's EHS office.[9]

Emergency Procedures

Spills:

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area. Ensure you are wearing full PPE.[7]

    • Cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials).[14]

    • Using non-metallic tools, carefully scoop the absorbed material into a designated "Azide Contaminated Waste" container.[14]

    • Decontaminate the spill surface with a basic solution (pH > 9), followed by soap and water.[5][14]

    • Collect all cleaning materials as hazardous waste.[5][14]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[5][14]

    • Restrict access to the area and post a warning sign.[5]

    • Contact your institution's EHS or emergency response team immediately.[5][12]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][22]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][23]

  • Inhalation/Ingestion: Move the individual to fresh air. Seek immediate medical attention.[23][24] Provide the Safety Data Sheet (SDS) for a similar azide or nitroaromatic compound to the responding medical personnel.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • University of New Mexico, Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • Environmental Health and Safety, Princeton University. (n.d.). Azide Compounds. Retrieved from [Link]

  • Reddit. (2021, March 2). How to quench azide. Retrieved from [Link]

  • Case Western Reserve University. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • The University of Texas at Dallas, Safety Office. (n.d.). Azides. Retrieved from [Link]

  • University of Kentucky, Research Safety. (n.d.). Explosives and Reactive Chemicals. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Nva(N3)-OH. Retrieved from [Link]

  • International Fire Service Training Association. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543.
  • Safety Data Sheet. (2025, February 17). Retrieved from [Link]

  • Liu, J., et al. (2023). Research Advances in the Synthesis and Properties of Azido Plasticizers with Multiple Energetic Groups. Chinese Journal of Organic Chemistry, 43(9), 3465-3482.
  • Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Yin, P., et al. (2017). A domino reaction from a sensitive azide: the impact of positional isomerism on chemical reactivity featuring ortho azido/nitro substituted derivatives.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Koldobskii, G. I., et al. (2025, August 9). The thermal decomposition of azidopyridines. Russian Journal of General Chemistry, 75(8), 1279-1284.
  • Research Safety, University of South Florida. (n.d.). Explosive Chemicals. Retrieved from [Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Treatment of Reactive Wastes at Hazardous Waste Landfills. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]

  • The University of Iowa. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • University of Florida, Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Potential Explosive Experiments Guideline. Retrieved from [Link]

  • Galiano, H., et al. (2001). Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures. Photochemical & Photobiological Sciences, 1(12), 979-983.
  • University of Wisconsin-La Crosse. (2019, March 15). Appendix F: Preventing Chemical Incompatibility Hazards. Retrieved from [Link]

  • Karolinska Institutet. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Guidelines for Hazardous Waste Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-(4-Azido-2-nitroanilino)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

5-(4-Azido-2-nitroanilino)pentanoic acid (often abbreviated as ANP-acid) is a heterobifunctional crosslinker and photoaffinity probe. While invaluable for mapping protein-ligand interactions, its structure combines two distinct hazard classes that require a specialized safety protocol beyond standard "good laboratory practice."

  • The "Red Flag" Hazard: The molecule contains an aryl azide (

    
    ) and a nitroaniline  core.
    
    • Azide Risk: Potential for rapid energy release (explosion) and shock sensitivity.[1]

    • Nitroaniline Risk: High acute toxicity via dermal absorption and potential for methemoglobinemia (oxygen deprivation in blood).

    • Operational Risk: Extreme photosensitivity. Uncontrolled light exposure triggers premature nitrene formation, ruining experiments and creating reactive byproducts.

Risk Assessment: The "Why" Behind the Protocol

To establish a self-validating safety system, we must quantify the risk. We utilize the Carbon-to-Nitrogen (C/N) Ratio Rule to determine energetic stability.[2][3]

Energetic Stability Calculation
  • Formula:

    
    
    
  • Carbon Count (

    
    ):  11
    
  • Nitrogen Count (

    
    ):  5
    
  • Ratio (

    
    ): 
    
    
    

Safety Verdict: According to standard safety protocols for organic azides, a ratio (


) between 1 and 3  indicates the compound can be isolated but is energetically unstable . It must be stored cold, dark, and handled in limited quantities (typically <1g).[4][5]
Toxicological Mechanism

The nitroaniline moiety acts as a chemical asphyxiant. Upon skin absorption, it interferes with the blood's ability to transport oxygen.

  • Mechanism: Oxidation of ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), resulting in methemoglobin, which cannot bind oxygen.
  • Sign: Cyanosis (blue lips/fingernails) is a late-stage indicator of exposure.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE matrix is mandatory for all personnel handling this compound in solid or solution phase.

Protection ZoneMandatory EquipmentTechnical Justification
Dermal (Hands) Double Nitrile Gloves (Minimum 0.11mm thickness each)Nitro-aromatics permeate standard latex rapidly. Double gloving provides a "breakthrough" buffer. Inspect inner glove immediately if outer glove is splashed.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for azides due to the risk of micro-detonation throwing particulate matter.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of dust during weighing and solvent vapors. N95/P100 respirators are not a substitute for engineering controls here.
Body Flame-Resistant (FR) Lab Coat (Nomex or similar)Synthetic polyester coats can melt into skin during a thermal event (flash fire). Cotton or FR-treated cotton is required.
Tools Plastic/Teflon Spatulas CRITICAL: Never use metal spatulas.[1][5] Metal-on-crystal friction can initiate azide decomposition (piezoelectric effect/friction).

Operational Protocol: Handling & Solubilization

Workflow Visualization

The following diagram outlines the critical decision points in the handling process to prevent degradation and exposure.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate LightCheck Is Room Light UV-Filtered? Equilibrate->LightCheck Amber Use Amber Glassware or Foil Wrap LightCheck->Amber Yes Stop STOP: Install UV Filters or Dim Lights LightCheck->Stop No Weighing Weighing Station (Anti-Static Gun + Plastic Spatula) Amber->Weighing Stop->Amber Solvent Solubilization (DMSO or DMF) Weighing->Solvent Warning AVOID: Halogenated Solvents (DCM/Chloroform) Solvent->Warning Risk Use Experimental Application Solvent->Use

Figure 1: Safe handling workflow emphasizing light protection and solvent compatibility.

Step-by-Step Methodology
  • Environment Prep:

    • Dim laboratory lights or use red-light safety lamps.

    • Ensure the fume hood sash is at the working height.

    • Static Discharge Control: Use an ionizing fan or anti-static gun on the balance. Azides are electrostatically sensitive.

  • Weighing:

    • Remove the vial from the freezer and allow it to reach room temperature before opening to prevent water condensation (water accelerates degradation).

    • Use a Teflon or polypropylene spatula . Do not scrape the sides of the glass vial.

    • Weigh directly into an amber vial or a foil-wrapped tube.

  • Solubilization:

    • Recommended Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • FORBIDDEN SOLVENTS: Do NOT use Dichloromethane (DCM) or Chloroform.[2]

      • Reasoning: Azides react with halogenated solvents to form di- and tri-azidomethane, which are extremely unstable and highly explosive liquids.[3][6]

Disposal & Deactivation: The "Kill Step"

Disposal of azides requires strict segregation.[3][5][7] Never pour down the drain. Azides react with copper and lead in plumbing to form heavy metal azides, which are primary explosives.[3]

DisposalLogic Waste Azide Waste Generated Type Waste Type? Waste->Type Solid Solid Waste (Gloves, Weigh Boats) Type->Solid Liquid Liquid Waste (Reaction Mixtures) Type->Liquid Bag Double Bag Label: 'Toxic/Azide Solid' Solid->Bag Segregate Segregate Stream Liquid->Segregate AcidCheck Contains Acid? Segregate->AcidCheck MetalsCheck Contains Heavy Metals? AcidCheck->MetalsCheck No Danger DANGER: Potential Hydrazoic Acid AcidCheck->Danger Yes SafeStream Dedicated Carboy Label: 'Azide Waste - DO NOT MIX' MetalsCheck->SafeStream No MetalsCheck->Danger Yes

Figure 2: Waste segregation logic tree. Note the critical prohibition of acids and metals.[2][3][4][6][7][8]

Deactivation Protocol (Optional but Recommended)

If you have excess stock solution (>10mg), chemical deactivation is safer than storing it indefinitely.

  • Reagent: Prepare a solution of Phosphine (Triphenylphosphine) or a commercially available azide quenching kit.

  • Reaction: The Staudinger reduction will convert the explosive azide into a stable amine.

  • Verification: Monitor by LC-MS until the mass corresponding to the azide (M) disappears and the amine (M-26) appears.

Emergency Response

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.

    • Do NOT use ethanol/solvents (increases skin absorption).

    • Medical: Monitor for signs of cyanosis (blue lips). Administer oxygen if trained.

  • Spill (Solid):

    • Do not sweep (friction).[2][5]

    • Cover with a wet paper towel (phlegmatization) and wipe up gently. Place in a plastic bag.

  • Spill (Liquid):

    • Absorb with vermiculite or sand.

    • Do NOT use paper towels if the solvent is oxidizing.

References

  • University of California, Santa Barbara (UCSB). (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[6] Retrieved from [Link]

  • Bräse, S., et al. (2005).[6] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[6] Angewandte Chemie International Edition, 44(33), 5188-5240. (Source for C/N Ratio Rule).

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). p-Nitroaniline: IDLH (Immediately Dangerous to Life or Health) Value Profile.[9] Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.[5][8] Retrieved from [Link][8]

Sources

×

Retrosynthesis Analysis

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5-(4-Azido-2-nitroanilino)pentanoic acid
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